molecular formula C8H12O2 B1345672 1,4-Dioxaspiro[4.5]dec-7-ene CAS No. 7092-24-2

1,4-Dioxaspiro[4.5]dec-7-ene

Cat. No.: B1345672
CAS No.: 7092-24-2
M. Wt: 140.18 g/mol
InChI Key: AHIKUUYIVLCZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]dec-7-ene is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKUUYIVLCZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221150
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7092-24-2
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural, spectroscopic, and conformational analysis of 1,4-Dioxaspiro[4.5]dec-7-ene. The document outlines the foundational principles, experimental logic, and practical applications of this versatile spiroketal, designed to serve as a critical resource for professionals in chemical synthesis and pharmaceutical development.

Introduction: The Significance of the Spiro[4.5]decane Scaffold

Spirocycles, ring systems fused via a single quaternary carbon, are increasingly vital motifs in medicinal chemistry.[1][2] Their inherent three-dimensionality allows for the precise spatial projection of functional groups, a feature that is often difficult to achieve with traditional flat aromatic systems.[1] This rigid, well-defined conformational nature makes spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.5]decane core, privileged structures for designing potent and selective ligands.[1][3]

This compound, a derivative of this family, serves two primary roles: as a crucial intermediate containing a protected ketone and as a conformationally restricted building block for diversity-oriented synthesis.[4] Understanding its detailed structural characteristics is paramount for its effective use in the synthesis of complex molecular targets. This guide elucidates the key analytical techniques and theoretical frameworks required for a thorough characterization of this compound.

Molecular Overview and Synthesis Rationale

The fundamental structure of this compound features a cyclohexene ring spiro-fused to a 1,3-dioxolane ring. The dioxolane moiety acts as an ethylene glycol ketal, a robust protecting group for the C1 carbonyl of the parent cyclohexenone.

Caption: Core structure of this compound.

Table 1: Molecular Identifiers

Identifier Value Source
Molecular Formula C₈H₁₂O₂ [5]
IUPAC Name This compound [5]
Monoisotopic Mass 140.08372 Da [5]

| InChIKey | AHIKUUYIVLCZGL-UHFFFAOYSA-N |[5] |

Synthetic Rationale: Acid-Catalyzed Ketalization

The synthesis of this compound is logically achieved through the acid-catalyzed ketalization of cyclohex-3-en-1-one with ethylene glycol. This reaction is a cornerstone of organic synthesis for carbonyl protection. The causality behind this choice is twofold:

  • Chemoselectivity: It selectively protects the ketone, rendering it inert to nucleophiles or reducing agents while allowing for chemical modifications elsewhere in the molecule, such as on the alkene.

  • Reversibility: The ketal is stable under neutral or basic conditions but can be readily removed with aqueous acid, regenerating the ketone post-modification.[6]

G start Cyclohex-3-en-1-one + Ethylene Glycol catalyst Catalytic Acid (e.g., p-TsOH) Azeotropic Removal of Water start->catalyst Reaction product This compound catalyst->product Ketalization deprotection Aqueous Acid (e.g., HCl) product->deprotection Hydrolysis (Deprotection) deprotection->start Reversible

Caption: General workflow for the synthesis and deprotection.

Protocol: Generalized Ketalization

This protocol is adapted from standard procedures for the synthesis of related cyclohexanone ketals.[6][7][8]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohex-3-en-1-one (1.0 eq.), ethylene glycol (1.2 eq.), and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.01 eq.).

  • Reaction: Heat the mixture to reflux. The causality for using the Dean-Stark trap is to drive the equilibrium toward the product by continuously removing the water byproduct.[6]

  • Monitoring: Monitor the reaction progress by tracking water collection or using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural validation.

Mass Spectrometry (MS)

Electron Ionization (EI) MS is expected to produce a molecular ion (M⁺) peak, while fragmentation patterns provide structural clues. The fragmentation of spiroketals is complex but often involves cleavages initiated at the oxygen atoms or reactions involving the alkene, such as a retro-Diels-Alder reaction.[9][10]

Table 2: Predicted Mass-to-Charge (m/z) Ratios for Key Adducts

Adduct Predicted m/z
[M]⁺ 140.083
[M+H]⁺ 141.091
[M+Na]⁺ 163.073
[M+K]⁺ 179.047

Data sourced from predicted values for C₈H₁₂O₂.[5]

Common fragmentation pathways in related cyclic ketals often involve the loss of ethylene (28 Da) or ethylene oxide (44 Da) fragments from the dioxolane ring.[11] The presence of the cyclohexene ring may also lead to a characteristic retro-Diels-Alder fragmentation, splitting the six-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

Position Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Justification
C7, C8 =C-H ~5.7 - Olefinic protons in a cyclohexene ring.
C7, C8 C =C - ~125-127 Unsubstituted sp² carbons in a six-membered ring.
C2, C3 -O-CH ₂- ~3.95 (s, 4H) ~64-65 Protons and carbons of the dioxolane ring, typically equivalent.
C6, C9, C10 -CH ₂- ~1.7-2.4 ~30-40 Allylic and aliphatic protons in the cyclohexene ring.
C1 C (Spiro) - ~108-110 Quaternary spiroketal carbon, highly deshielded by two oxygens.

Predicted values are based on general NMR principles and data for related structures like 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene and 1,4-Dioxaspiro(4.5)decane.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be a composite of absorptions from its alkane, alkene, and cyclic ether (ketal) components.[14][15][16]

Table 4: Key Predicted IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alkene (=C-H) Stretch 3020 - 3100 Medium
Alkane (C-H) Stretch 2850 - 2960 Strong
Alkene (C=C) Stretch ~1650 Medium-Weak
Ketal (C-O-C) Stretch 1050 - 1150 Strong, Broad

Characteristic absorption ranges sourced from general IR spectroscopy principles.[14][15][17]

The absence of a strong absorption band in the carbonyl region (1700-1750 cm⁻¹) is a critical self-validating check, confirming the successful conversion of the ketone to the ketal.[18]

Conformational and Stereochemical Analysis

The spirocyclic nature of this compound imparts significant conformational rigidity.[1][19] A proper analysis is crucial for structure-based drug design, as the fixed orientation of substituents can dictate binding affinity.

  • Cyclohexene Ring: The cyclohexene ring adopts a half-chair conformation to minimize torsional strain.

  • Dioxolane Ring: The five-membered dioxolane ring typically exists in an envelope or twist conformation, with rapid interconversion between conformers.

  • Spiro Center: The quaternary spiro carbon acts as a rigid pivot point, locking the relative orientation of the two rings.[20][21] This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.[3]

G cluster_0 Cyclohexene Ring cluster_1 Dioxolane Ring a Half-Chair Conformation spiro Spirocyclic Center (C1) a->spiro Fused via b Envelope/Twist Conformation b->spiro Fused via c Overall Rigid 3D Structure spiro->c Results in

Caption: Conformational relationship of the fused ring systems.

Reactivity and Applications in Drug Development

The structural features of this compound define its chemical reactivity and utility as a synthetic intermediate.

  • Alkene Functionalization: The C=C double bond is a site for numerous transformations (e.g., epoxidation, dihydroxylation, hydrogenation, cyclopropanation) while the ketone remains protected.

  • Ketal Deprotection: Subsequent removal of the ketal group unmasks the ketone, providing access to a wide range of functionalized cyclohexanone derivatives. This "protect-modify-deprotect" strategy is fundamental in multi-step synthesis.[22][23]

G A This compound (Protected Ketone) B Functionalization of Alkene (e.g., Epoxidation) A->B Step 1: Modify C Deprotection (Aqueous Acid) B->C Step 2: Deprotect D Functionalized Cyclohexanone Product C->D

Caption: The "Protect-Modify-Deprotect" workflow in synthesis.

The spiroketal scaffold itself is found in numerous bioactive natural products and serves as a valuable starting point for creating libraries of complex molecules for drug screening.[4][24][25] The conformational rigidity and sp³-rich character of the 1,4-dioxaspiro[4.5]decane framework are desirable properties for improving drug-like characteristics, including solubility and metabolic stability, while reducing off-target effects.[1][2]

Conclusion

This compound is more than a simple protected ketone; it is a conformationally defined building block with significant potential in modern organic synthesis and drug discovery. Its structural analysis, confirmed by a combination of mass spectrometry, NMR, and IR spectroscopy, provides the necessary foundation for its strategic application. The inherent rigidity of the spirocyclic core offers a distinct advantage for creating molecules with precise three-dimensional architectures, making this and related scaffolds powerful tools for developing the next generation of therapeutic agents.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Plocek, J., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Kikuchi, H., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Tillmann, U., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC, NIH. [Link]

  • Cozma, D., et al. (2002). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • ResearchGate. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories | Request PDF. ResearchGate. [Link]

  • Hill, R. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports, RSC Publishing. [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. ResearchGate. [Link]

  • Cruz, L. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound-7-carboxylic acid, AldrichCPR. PubChem. [Link]

  • Kurniawan, Y. S., et al. (2017). 1 H-NMR spectra of D[4.5] C-O-C ester. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Ketones and Alkenes. Scribd. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • Donahue, M. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]

  • Google Patents. (n.d.). WO2009056233A1 - Method for the production of substituted and unsubstituted cyclohexanone monoketals.
  • PubChem. (n.d.). 1,4-Dioxa-7-azaspiro(4.5)decane. PubChem. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR]. SpectraBase. [Link]

  • Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. [Link]

  • SpectraBase. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - Optional[13C NMR]. SpectraBase. [Link]

  • MDPI. (2020). Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[1][3]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dioxaspiro[4.5]dec-7-ene is a spirocyclic organic compound featuring a cyclohexene ring fused to a 1,3-dioxolane ring via a spiro junction. This unique structural motif makes it a valuable intermediate in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. The ethylene ketal protecting group offers stability under various reaction conditions, while the cyclohexene ring provides a site for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Given the limited availability of experimentally determined data for this specific isomer, this document integrates known fundamental properties with predicted values and comparative data from the closely related isomer, 1,4-Dioxaspiro[4.5]dec-6-ene. The methodologies for determining these properties are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to formulation.

Core Molecular Attributes

The foundational properties of this compound are derived from its molecular formula and structure.

PropertyValueSource
Molecular Formula C₈H₁₂O₂PubChemLite[1]
Molecular Weight 140.18 g/mol PubChem[2]
Monoisotopic Mass 140.08372 DaPubChemLite[1]
Experimentally Determined and Predicted Physical Properties

Direct experimental data for this compound is not widely available in the scientific literature. Therefore, we present a combination of predicted values for the target compound and experimental data for its close isomer, 1,4-Dioxaspiro[4.5]dec-6-ene, to provide a functional baseline.

PropertyThis compound (Predicted/Estimated)1,4-Dioxaspiro[4.5]dec-6-ene (Computed)
Boiling Point Estimated to be similar to its isomer.Not available.
Melting Point Not available.Not available.
Density Not available.Not available.
Refractive Index Not available.Not available.
XlogP 1.21.1

Note: The XlogP values are computed predictions from PubChem, indicating the compound's hydrophobicity.

Methodologies for Physical Property Determination

The following outlines the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting prep Purified Sample of This compound bp Boiling Point Determination (e.g., Distillation) prep->bp Distribute for analysis dens Density Measurement (e.g., Pycnometer) prep->dens Distribute for analysis ri Refractive Index Measurement (e.g., Refractometer) prep->ri Distribute for analysis analysis Data Collection & Analysis bp->analysis dens->analysis ri->analysis report Technical Data Sheet analysis->report Compile results

Caption: Experimental workflow for determining key physical properties.

  • Boiling Point Determination: The boiling point would be determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus could be employed. This property is crucial for purification and for defining safe handling temperatures.

  • Density Measurement: A pycnometer or a digital density meter would be used for accurate density determination. This involves measuring the mass of a known volume of the substance at a specific temperature. Density is a fundamental physical constant used in quality control and for converting mass to volume.

  • Refractive Index Measurement: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a highly sensitive property that is useful for identifying and assessing the purity of a sample.

Spectral Analysis

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key signals:

  • Olefinic Protons (C7-H, C8-H): A multiplet in the region of δ 5.5-6.0 ppm. The coupling between these two protons would be evident.

  • Dioxolane Protons (C2-H₂, C3-H₂): A multiplet or two separate multiplets in the region of δ 3.8-4.2 ppm, corresponding to the four protons of the ethylene glycol bridge.

  • Allylic Protons (C6-H₂, C9-H₂): Multiplets in the region of δ 2.0-2.5 ppm.

  • Aliphatic Protons (C10-H₂): A multiplet in the region of δ 1.6-1.9 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show eight distinct signals:

  • Olefinic Carbons (C7, C8): In the range of δ 120-140 ppm.

  • Spiro Carbon (C5): A quaternary carbon signal around δ 100-110 ppm.

  • Dioxolane Carbons (C2, C3): In the region of δ 60-70 ppm.

  • Allylic and Aliphatic Carbons (C6, C9, C10): In the range of δ 20-40 ppm.

Predicted IR Spectrum

The key vibrational frequencies expected in the IR spectrum are:

  • C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹.

  • =C-H Stretch: A medium absorption band above 3000 cm⁻¹.

  • C-O Stretch: Strong absorption bands in the region of 1050-1150 cm⁻¹ characteristic of the ketal functional group.

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling similar organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical properties is not yet available, this guide provides a foundational understanding based on its molecular structure, predicted spectral data, and comparison with a closely related isomer. The outlined methodologies for property determination serve as a practical guide for researchers who may synthesize or work with this compound, ensuring both effective application and safe handling in a laboratory setting.

References

  • PubChemLite. This compound. [Link][1]

  • PubChem. 1,4-Dioxaspiro[4.5]dec-6-ene. [Link][2]

Sources

Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxaspiro[4.5]dec-7-ene

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and manipulation of functional groups are paramount to achieving desired molecular architectures. This compound emerges as a valuable synthetic intermediate, serving as the protected ketal form of cyclohex-3-en-1-one. The spiroketal moiety masks the reactivity of the ketone, allowing for selective transformations on other parts of the molecule, particularly chemistry involving the alkene. This guide provides a comprehensive overview of the synthesis and characterization of this versatile building block, grounded in established principles of organic chemistry.

Part 1: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of cyclohex-3-en-1-one with ethylene glycol. This reaction is a reversible process, and to achieve a high yield of the desired product, the equilibrium must be shifted towards the formation of the ketal. This is typically accomplished by the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus.

Reaction Mechanism and Rationale

The acid catalyst, commonly p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of cyclohex-3-en-1-one, rendering the carbonyl carbon more electrophilic.[1] Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable five-membered dioxolane ring, resulting in the spiroketal product. The use of a Dean-Stark trap is crucial as it azeotropically removes water from the reaction mixture, preventing the reverse reaction and driving the equilibrium to completion in accordance with Le Châtelier's principle.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cyclohexenone Cyclohex-3-en-1-one Product This compound Cyclohexenone->Product EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product Catalyst p-TsOH (cat.) Catalyst->Product Solvent Toluene Solvent->Product Heat Reflux (Dean-Stark) Heat->Product Water Water (removed) Product->Water byproduct G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis CrudeProduct Crude Product PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Vacuum Distillation NMR ¹H and ¹³C NMR PurifiedProduct->NMR IR Infrared Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation PurityAssessment Purity Assessment NMR->PurityAssessment IR->StructureConfirmation MS->StructureConfirmation MS->PurityAssessment

Caption: Characterization workflow for this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its structure and comparison with similar compounds.

Technique Expected Observations Rationale
¹H NMR δ 5.7-5.9 ppm (m, 2H, -CH=CH-)δ 3.9-4.1 ppm (s, 4H, -O-CH₂-CH₂-O-)δ 2.2-2.5 ppm (m, 4H, allylic CH₂)The olefinic protons will appear in the typical downfield region. The four protons of the dioxolane ring are equivalent and will appear as a singlet. The allylic protons will be in the characteristic region around 2.3 ppm.
¹³C NMR δ 125-130 ppm (olefinic C)δ 108-110 ppm (spiroketal C)δ 64-66 ppm (dioxolane C)δ 25-35 ppm (aliphatic C)The chemical shifts are predicted based on the electronic environment of each carbon atom. The spiroketal carbon is characteristically shifted to around 109 ppm.
IR (Infrared) ~3050 cm⁻¹ (C-H stretch, sp²)~2950 cm⁻¹ (C-H stretch, sp³)~1650 cm⁻¹ (C=C stretch)~1100 cm⁻¹ (C-O stretch, strong)These absorption bands correspond to the characteristic vibrations of the functional groups present in the molecule. The strong C-O stretch is indicative of the ketal group.
MS (Mass Spec.) M⁺ at m/z = 140The molecular ion peak corresponds to the molecular weight of the compound (C₈H₁₂O₂).

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The ketal acts as a protecting group for the ketone, allowing for a variety of transformations to be carried out on the double bond, such as:

  • Epoxidation: The double bond can be epoxidized, followed by nucleophilic ring-opening to introduce functional groups at positions 7 and 8.

  • Diels-Alder Reactions: The electron-rich double bond can act as a dienophile in Diels-Alder reactions to construct bicyclic systems.

  • Hydroboration-Oxidation: This reaction would lead to the introduction of a hydroxyl group at the 7 or 8 position.

After these transformations, the ketal protecting group can be easily removed by treatment with aqueous acid to regenerate the ketone functionality. [3]

References

Sources

The Spiro[4.5]decane Core: A Journey from Natural Scaffolds to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[4.5]decane ring system, a fascinating three-dimensional molecular architecture, has captivated the attention of chemists for decades. Its unique conformational rigidity and stereochemical complexity have made it a recurring motif in a diverse array of natural products, from fragrant sesquiterpenes to complex alkaloids. This inherent biological relevance has, in turn, fueled extensive research into synthetic methodologies for the construction of this elegant scaffold. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of spiro[4.5]decane systems. We will explore the seminal findings that first brought this structural class to light, trace the development of key synthetic strategies, and delve into the modern applications of these compounds in the realm of drug discovery and development, with a particular focus on their role as potent enzyme inhibitors.

Introduction: The Allure of the Spiro[4.5]decane Framework

The spiro[4.5]decane scaffold consists of a cyclopentane ring fused to a cyclohexane ring at a single, shared carbon atom, known as the spiro center. This arrangement imparts a distinct three-dimensionality that is highly sought after in medicinal chemistry. Unlike flat, aromatic systems, the spirocyclic nature of this core allows for a more precise spatial orientation of substituents, enabling highly specific interactions with biological targets. This conformational pre-organization minimizes the entropic penalty upon binding to a protein, often leading to enhanced potency and selectivity.

The journey of the spiro[4.5]decane system from a curiosity of natural product chemistry to a privileged scaffold in modern drug design is a testament to the interplay between isolation, structural elucidation, and synthetic innovation.

Discovery in Nature's Arsenal: A Cornucopia of Bioactive Spiro[4.5]decanes

The prevalence of the spiro[4.5]decane core in natural products has been a primary driver for the development of synthetic methods to access this framework. These naturally occurring compounds exhibit a wide range of biological activities, underscoring the evolutionary selection of this scaffold for specific biological functions.

The biosynthesis of many spiro[4.5]decane-containing natural products, particularly the acorane sesquiterpenes, often proceeds through a series of intricate enzymatic cyclizations of farnesyl pyrophosphate.[1] This natural synthetic strategy has inspired chemists to devise biomimetic approaches to construct this complex ring system.

Below is a table highlighting some representative natural products featuring the spiro[4.5]decane skeleton and their reported biological activities.

Natural ProductClassSourceBiological Activity
Acorone SesquiterpeneAcorus calamusInsecticidal, antimicrobial
β-Vetivone SesquiterpeneVetiveria zizanioidesFragrance, sedative
(-)-Gleenol SesquiterpeneMarine organismsCytotoxic
Spiroconyone B SteroidSea star Patiria pectiniferaCytotoxic against HL-60 cells[2]
Griseofulvin Spirocyclic lactonePenicillium griseofulvumAntifungal[3]

The Synthetic Challenge: A Historical Perspective on Forging the Spiro[4.5]decane Core

The construction of the spiro[4.5]decane framework, with its sterically demanding quaternary spirocenter, has posed a significant challenge to synthetic organic chemists. The historical progression of synthetic methodologies reflects the broader advancements in the field of organic synthesis.

Early approaches often relied on harsh conditions and lacked stereocontrol, employing methods such as acid or metal catalysis.[4] A notable advancement came in 2001 with the work of Jeffrey Aubé's group, who utilized an intramolecular Schmidt reaction of ketones and alkyl azides to synthesize 2-amino-spiro[4.5]decane-6-ones.[4] The quest for stereoselectivity saw a significant breakthrough in 2015 when Takayuki Doi's research group reported a palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds.[4] More recently, the field has embraced greener and more efficient methods, including photocatalytic and organocatalytic [3+2] cycloaddition reactions, which offer high diastereoselectivity under mild conditions.[5]

Key Synthetic Strategies: A Modern Toolkit for Spiro[4.5]decane Construction

Several powerful and versatile synthetic strategies have emerged as the cornerstones of modern spiro[4.5]decane synthesis. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Intramolecular Aldol Condensation and Robinson Annulation

A classic and reliable approach to the spiro[4.5]decane core involves the intramolecular aldol condensation of a suitably substituted diketone. This method is often incorporated into a Robinson annulation sequence, which combines a Michael addition with an aldol condensation to form a six-membered ring.

  • Causality Behind Experimental Choices: The choice of base is critical in promoting the initial enolate formation for the Michael addition and the subsequent intramolecular aldol reaction. The reaction temperature and time are optimized to ensure complete cyclization and dehydration to the more stable enone product.

G

Experimental Protocol: Synthesis of Spiro[4.5]dec-6-en-1-one via Robinson Annulation [6]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g) in absolute ethanol (50 mL) with careful stirring.

  • Reaction Mixture: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. To this, add a mixture of cyclopentanone (8.4 g, 0.1 mol) and methyl vinyl ketone (7.0 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cyclization and Dehydration: Heat the mixture to reflux for 4 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Workup: After cooling, neutralize the reaction with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Spiro[4.5]dec-6-en-1-one.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and often stereocontrolled route to the cyclohexene ring of the spiro[4.5]decane system. This can be achieved through either an intermolecular or intramolecular variant. The intramolecular Diels-Alder (IMDA) reaction of a cyclopentadiene tethered to a dienophile is particularly effective.

  • Causality Behind Experimental Choices: The choice of a tether connecting the diene and dienophile in an IMDA reaction is crucial for controlling the stereochemical outcome of the cyclization. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier of the concerted cycloaddition.

G

Experimental Protocol: Intramolecular Diels-Alder Approach to Functionalized Spiro[4.5]decanes [7]

  • Precursor Synthesis: Synthesize the requisite (5'-hexynyl)cyclopentadiene precursor through standard alkylation procedures.

  • Intramolecular Diels-Alder Reaction: Heat the precursor in a high-boiling solvent (e.g., toluene, xylene) in a sealed tube to effect the intramolecular [4+2] cycloaddition, forming a 1,2-tetramethylene-bridged norbornadiene.

  • Selective Hydrogenation: Subject the tricyclic adduct to selective hydrogenation to reduce one of the double bonds.

  • Ozonolysis: Perform ozonolysis on the remaining double bond to cleave the ring and generate the functionalized spiro[4.5]decane core.

  • Workup and Purification: Quench the ozonolysis reaction with a suitable reducing agent (e.g., dimethyl sulfide) and purify the final product by column chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a highly versatile and powerful tool for the formation of cyclic structures, including the spiro[4.5]decane system. This method involves the use of a ruthenium or molybdenum catalyst to cyclize a diene precursor.

  • Causality Behind Experimental Choices: The choice of the Grubbs' or Hoveyda-Grubbs' catalyst is determined by the substrate's functional group tolerance and the desired reaction rate. The reaction is typically run at low concentrations to favor the intramolecular RCM over intermolecular oligomerization. The removal of the volatile ethylene byproduct drives the reaction to completion.

G

Experimental Protocol: General Procedure for RCM to form a Spiro[4.5]decene [8]

  • Substrate Preparation: Prepare the diallylated starting material from a suitable precursor, such as a 1,3-diketone or a compound with an active methylene group.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the diallyl compound in dry, degassed dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the spiro[4.5]decene derivative.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for constructing a spiro[4.5]decane system depends on various factors, including the desired complexity of the target molecule, stereochemical requirements, and scalability.

Synthetic RouteKey TransformationAdvantagesDisadvantagesTypical YieldsStereoselectivity
Robinson Annulation Intramolecular Aldol CondensationReadily available starting materials, straightforward procedure.Harsh reaction conditions, often low stereocontrol, potential for side products.50-70%[6]Generally low
Diels-Alder Reaction [4+2] CycloadditionHigh stereocontrol (especially intramolecular), atom economical.Requires synthesis of specific diene/dienophile precursors, can require high temperatures.Variable, can be highHigh (endo/exo selectivity)
Ring-Closing Metathesis Olefin MetathesisMild reaction conditions, excellent functional group tolerance, versatile.Catalyst can be expensive, requires inert atmosphere, potential for catalyst poisoning.70-95%Not inherently stereoselective for the double bond

Applications in Drug Discovery and Development: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The unique three-dimensional structure of the spiro[4.5]decane core has made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. A particularly successful application has been in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[9]

PHD enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). By inhibiting these enzymes, the transcription factor HIF-α is stabilized, leading to the upregulation of genes involved in erythropoiesis (red blood cell production) and angiogenesis. This mechanism has significant therapeutic potential for treating anemia associated with chronic kidney disease and other ischemia-related conditions.[9] Spiro[4.5]decanone derivatives have been identified as potent competitive inhibitors of the 2-oxoglutarate co-substrate of PHDs.[9][10]

G

Beyond PHD inhibition, spiro[4.5]decane derivatives have shown promise in other therapeutic areas, including:

  • Anticancer Activity: Certain spiro[4.5]decane-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[2]

  • Anti-inflammatory Effects: Some derivatives have exhibited inhibitory activity against COX-1 and COX-2 enzymes.[11]

  • Antimicrobial Properties: The spiro[4.5]decane scaffold is found in natural products with antifungal and antibacterial activities.[3]

Conclusion and Future Outlook

The spiro[4.5]decane system has firmly established itself as a cornerstone of both natural product chemistry and modern drug discovery. The journey from its initial discovery in nature to its current status as a privileged scaffold has been marked by continuous innovation in synthetic methodology. The development of stereoselective and efficient routes to this complex core has unlocked a vast chemical space for the exploration of new therapeutic agents. As our understanding of the biological roles of spiro[4.5]decane-containing molecules deepens, and as synthetic methods continue to evolve, we can anticipate the emergence of novel drug candidates based on this remarkable three-dimensional framework, addressing a wide range of unmet medical needs.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Representative bioactive compounds containing the spiro[6][9]decane moiety. ResearchGate. [Link]

  • Short intramolecular Diels-Alder approach to functionalized spiro[4.5]decanes. Sci-Hub. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Springer. [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. [Link]

  • Representative bioactive or natural products bearing the spiro[4.5]decane skeleton. ResearchGate. [Link]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed. [Link]

  • Diels-Alder Reaction. University of Missouri-St. Louis. [Link]

  • Expedite synthesis of various spiro[6][9]decane derivatives by dearomatization spirocyclization. ResearchGate. [Link]

  • Spirocyclic Motifs in Natural Products. PMC. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PubMed. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

    • The Diels-Alder Cycloaddition Reaction. Diablo Valley College. [Link]

  • Experiment 19 — Aldol Condensation. Swarthmore College. [Link]

  • Diels Alder Lab. Scribd. [Link]

  • Lab report #4: Diels-Alder Reaction. Google Docs.
  • The chemistry of spiro(4.5)decane sesquiterpenes. PubMed. [Link]

  • Scheme 8. Initial experiments on the RCM reaction. ResearchGate. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Intramolecular Aldol Reactions. Chemistry Steps. [Link]

  • Selected biologically active molecules containing spirocyclo[6][9]decane or azaspirocyclo[6][9]decane moiety. ResearchGate. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • The Aldol Condensation. Magritek. [Link]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of California, San Diego. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane. Amanote Research. [Link]

Sources

Theoretical Examination of 1,4-Dioxaspiro[4.5]dec-7-ene Stability: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical evaluation of the stability of 1,4-Dioxaspiro[4.5]dec-7-ene, a spirocyclic compound with notable applications in organic synthesis and medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the inherent stability of such scaffolds is paramount for predicting reactivity, designing synthetic routes, and comprehending biological activity. This document outlines robust computational methodologies, primarily leveraging Density Functional Theory (DFT), to elucidate the conformational landscape, thermochemical properties, and electronic characteristics that govern the stability of this molecule. Through a combination of theoretical principles and actionable protocols, this guide aims to empower researchers to conduct self-validating computational analyses.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity in drug-target interactions.[1] The stability of these spiro compounds is a critical determinant of their synthetic accessibility and their behavior in biological systems.[2] this compound, a derivative of cyclohexene, presents an interesting case study due to the interplay between the dioxolane ring, the spiro center, and the unsaturated cyclohexene moiety.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for dissecting the intricate factors that govern the stability of complex organic molecules.[3] These methods allow for the exploration of molecular properties at an electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will detail the application of DFT and other computational techniques to thoroughly assess the stability of this compound.

Theoretical Approaches to Stability Analysis

The concept of molecular "stability" is multifaceted and can be evaluated from several theoretical perspectives. For this compound, a comprehensive stability analysis should encompass:

  • Conformational Stability: Identifying the lowest energy conformers and the energy barriers between them.

  • Thermochemical Stability: Quantifying the molecule's intrinsic stability through properties like enthalpy of formation and Gibbs free energy.

  • Electronic Stability and Reactivity: Examining the electronic structure to predict regions susceptible to chemical attack and to understand the influence of the double bond.

The following sections will delve into the practical application of computational chemistry to investigate each of these aspects.

Conformational Analysis: Unveiling the Preferred Geometry

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of interconverting conformers. Identifying the most stable conformer(s) is the foundational step in any theoretical stability analysis, as all other properties are dependent on the geometry.

The "Why": Importance of the Global Minimum

The reactivity and physical properties of a molecule are predominantly determined by its most populated conformation(s), which correspond to the lowest energy structures on the potential energy surface. A thorough conformational search is crucial to avoid the pitfall of calculating properties for a higher-energy, and therefore less relevant, conformer. For flexible molecules, neglecting a comprehensive conformational analysis can lead to significant errors in calculated thermochemical data.[4]

Experimental Protocol: A Step-by-Step Workflow

A robust workflow for conformational analysis combines a low-cost, efficient search method with a higher-level, more accurate optimization and energy calculation.

Step 1: Initial Conformational Search

  • Method: Molecular Mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).[4][5] These methods are computationally inexpensive and suitable for exploring a large conformational space.

  • Procedure:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform a systematic or stochastic conformational search. This will generate a large number of potential conformers.

    • Minimize the energy of each generated conformer using the chosen low-level method.

    • Cluster the resulting conformers based on their root-mean-square deviation (RMSD) and rank them by energy.

Step 2: DFT Re-optimization and Energy Refinement

  • Method: Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like ωB97X-D).[6][7]

  • Procedure:

    • Take the unique, low-energy conformers (typically those within 5-10 kcal/mol of the lowest energy structure) from the initial search.

    • Perform a full geometry optimization for each of these conformers using DFT.

    • Calculate the vibrational frequencies at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Step 3: Final Energy Ranking

  • Procedure:

    • Calculate the single-point electronic energy of each optimized conformer with a larger basis set (e.g., def2-TZVP) for improved accuracy.[5]

    • Sum the electronic energy, ZPVE, and thermal corrections to obtain the Gibbs free energy for each conformer.

    • The conformer with the lowest Gibbs free energy is the global minimum and represents the most stable conformation.

G Workflow for Conformational Analysis cluster_0 Low-Level Search cluster_1 High-Level Refinement cluster_2 Final Analysis A Initial 3D Structure B Conformational Search (MMFF94/GFN2-xTB) A->B C Energy Minimization & Clustering B->C D Select Low-Energy Conformers C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F Frequency Calculation (Confirm Minima & Obtain Thermochemistry) E->F G Single-Point Energy Calculation (Larger Basis Set) F->G H Calculate Gibbs Free Energies G->H I Identify Global Minimum Conformer H->I

Caption: A generalized workflow for the computational investigation of conformational stability.

Thermochemical Stability: Quantifying Inherent Energy

Thermochemical calculations provide quantitative measures of a molecule's stability, such as its enthalpy of formation (ΔHf°).[8] A more negative enthalpy of formation indicates greater thermodynamic stability. For a molecule like this compound, where experimental data may be scarce, computational thermochemistry is a powerful predictive tool.

The "Why": Beyond Relative Energies

While conformational analysis provides the relative stabilities of different geometries of the same molecule, thermochemical calculations allow for the comparison of the stability of different molecules. This is crucial for understanding reaction energies and equilibria. A common and robust method for calculating accurate enthalpies of formation is through the use of isodesmic or homodesmotic reactions.[8] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which leads to a cancellation of systematic errors in the DFT calculations.

Experimental Protocol: Isodesmic Reaction Approach

Step 1: Design an Isodesmic Reaction

  • Principle: Construct a balanced chemical equation where the reactants are this compound and simple, well-characterized molecules, and the products are also simple molecules that contain the same types of bonds and atom hybridization states.

  • Example Reaction: this compound + Cyclohexane + Ethane → 1,4-Dioxaspiro[4.5]decane + Cyclohexene

    • Note: This is a simplified example. A more rigorous approach might involve breaking down the molecule into even simpler fragments.

Step 2: DFT Calculations

  • Procedure:

    • For each molecule in the isodesmic reaction (both reactants and products), perform a geometry optimization and frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-31G(d) or higher).

    • Extract the total electronic energy and the zero-point vibrational energy (ZPVE) for each molecule.

Step 3: Calculate the Reaction Enthalpy

  • Equation: ΔH_rxn = Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)

  • Procedure:

    • Sum the electronic energies and ZPVEs for all product molecules.

    • Sum the electronic energies and ZPVEs for all reactant molecules.

    • Subtract the reactant sum from the product sum to get the reaction enthalpy (ΔH_rxn).

Step 4: Calculate the Enthalpy of Formation

  • Equation: ΔH_rxn = ΣΔHf°(products) - ΣΔHf°(reactants)

  • Procedure:

    • Rearrange the equation to solve for the enthalpy of formation of this compound: ΔHf°(this compound) = ΣΔHf°(products) - ΣΔHf°(other reactants) - ΔH_rxn

    • Obtain the experimental enthalpies of formation for the other simple molecules in the reaction from a reliable database like the NIST Chemistry WebBook.[9]

    • Substitute the known values and the calculated ΔH_rxn into the equation to determine the enthalpy of formation of the target molecule.

MoleculeOptimized Electronic Energy (Hartree)ZPVE (Hartree)Experimental ΔHf° (kJ/mol)
This compoundCalculatedCalculatedTo be determined
CyclohexaneCalculatedCalculated-123.4
EthaneCalculatedCalculated-84.0
1,4-Dioxaspiro[4.5]decaneCalculatedCalculatedCalculated or from DB
CyclohexeneCalculatedCalculated-5.4
Note: The values in this table are placeholders and would be filled in with the results of the DFT calculations and data from the NIST database.

Electronic Stability and Reactivity Analysis

The electronic structure of this compound, particularly the presence of the carbon-carbon double bond, dictates its reactivity.[10] Analyzing the frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors provides insights into its kinetic stability and potential reaction pathways.

The "Why": Predicting Chemical Behavior

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.[11]

Experimental Protocol: Frontier Orbital and Reactivity Descriptor Analysis

Step 1: Perform a DFT Calculation

  • Procedure: Use the optimized geometry of the global minimum conformer of this compound and perform a single-point energy calculation with a suitable DFT method and basis set. Ensure that the calculation outputs the molecular orbital information.

Step 2: Analyze Frontier Molecular Orbitals

  • Procedure:

    • Visualize the HOMO and LUMO. For this compound, the HOMO is expected to be localized on the π-system of the double bond, indicating that this is the most likely site for electrophilic attack.[10] The LUMO will likely be the corresponding π* anti-bonding orbital.

    • Record the energies of the HOMO and LUMO.

Step 3: Calculate Global Reactivity Descriptors

  • Principle: Conceptual DFT provides a framework for quantifying reactivity using indices derived from the HOMO and LUMO energies.[11][12]

  • Equations:

    • Ionization Potential (I): I ≈ -E_HOMO

    • Electron Affinity (A): A ≈ -E_LUMO

    • Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

    • Electronic Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

    • Global Electrophilicity Index (ω): ω = μ² / (2η)

  • Interpretation:

    • A high HOMO energy suggests a good electron donor.

    • A low LUMO energy suggests a good electron acceptor.

    • A large HOMO-LUMO gap (and thus high chemical hardness) indicates high kinetic stability.

    • The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons.

G Reactivity Descriptor Calculation cluster_0 Output A Optimized Global Minimum Geometry B Single-Point DFT Calculation A->B C Extract HOMO & LUMO Energies B->C E Visualize HOMO & LUMO Orbitals B->E D Calculate Reactivity Descriptors (η, μ, ω) C->D F Kinetic Stability (HOMO-LUMO Gap) C->F H Quantitative Reactivity Indices D->H G Nucleophilic/Electrophilic Sites E->G

Sources

A Technical Guide to the Conformational Analysis of the 1,4-Dioxaspiro[4.5]dec-7-ene Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-dioxaspiro[4.5]decane scaffold is a prevalent structural motif in numerous natural products and pharmacologically active compounds, valued for its conformational rigidity and defined spatial presentation of functional groups.[1][2] The introduction of unsaturation within the cyclohexane ring, as seen in the 1,4-Dioxaspiro[4.5]dec-7-ene system, imparts significant conformational constraints that modulate its three-dimensional architecture and, consequently, its biological activity. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring system. We will explore the interplay of steric and stereoelectronic effects, with a particular focus on the influence of the C7-C8 double bond on the conformational preferences of the six-membered ring and its interaction with the spiro-fused 1,3-dioxolane moiety. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of molecules incorporating this important spirocyclic framework.

Introduction: The Significance of the this compound Core

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of considerable interest in medicinal chemistry due to their inherent three-dimensionality and conformational pre-organization.[1] The 1,4-dioxaspiro[4.5]decane framework, a common ketal protecting group for cyclohexanones, also serves as a key structural element in a variety of biologically active molecules. The introduction of a double bond at the C7-C8 position of the cyclohexane ring to form this compound introduces a planarizing element that significantly alters the conformational dynamics of the six-membered ring. Understanding these conformational preferences is paramount for the rational design of novel therapeutics, as the spatial arrangement of substituents on the spirocyclic core will dictate their interactions with biological targets.

Foundational Principles of Conformational Analysis

The conformation of the this compound ring system is governed by a combination of factors, including torsional strain, steric hindrance, and stereoelectronic effects.

The Cyclohexene Ring: A Half-Chair Predominance

Unlike the flexible chair-boat interconversion of cyclohexane, the presence of the sp2-hybridized carbons at C7 and C8 forces the cyclohexene ring into a more restricted set of conformations. The most stable conformation of cyclohexene is the half-chair , where four of the carbon atoms (including the two sp2 carbons) lie in a plane, with the remaining two carbons puckered out of the plane, one above and one below. This arrangement minimizes both angle and torsional strain. The ring can undergo a "ring flip" to an alternative, isoenergetic half-chair conformation.

The 1,3-Dioxolane Ring: An Envelope of Flexibility

The five-membered 1,3-dioxolane ring is inherently more flexible than a six-membered ring. Its preferred conformation is an envelope , where four atoms are coplanar and the fifth is puckered out of the plane. The ring undergoes rapid pseudorotation between different envelope and twist conformations at room temperature.

Stereoelectronic Effects: The Anomeric Effect in Spiroketals

A key stereoelectronic interaction governing the conformation of spiroketals is the anomeric effect .[3] This effect describes the thermodynamic preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom within a ring. In the context of the 1,4-dioxaspiro[4.5]decane system, this translates to a stabilizing interaction between a lone pair on one of the dioxolane oxygens and the antibonding orbital (σ) of the C-O bond of the other oxygen. This hyperconjugative interaction, n → σ, leads to a shortening of the donating O-C bond and a lengthening of the accepting C-O bond. In spiroketals with six-membered rings, the conformation that maximizes the number of anomeric interactions (typically the one with axial C-O bonds) is often the most stable.[3] While the five-membered dioxolane ring does not have a true axial/equatorial distinction in the same way a cyclohexane chair does, the orientation of the C-O bonds relative to the cyclohexene ring will be influenced by these stabilizing electronic effects.

Conformational Landscape of this compound

The overall conformation of this compound is a composite of the preferred conformations of its constituent rings, influenced by the steric and electronic demands of the spirocyclic fusion.

The cyclohexene ring will adopt a half-chair conformation. This will result in two primary conformers that can interconvert via a ring flip. The energy barrier for this interconversion is expected to be lower than that of the saturated cyclohexane analogue due to the reduced number of eclipsing interactions in the transition state.

The orientation of the 1,3-dioxolane ring relative to the cyclohexene ring will be dictated by the anomeric effect. The conformation that allows for optimal overlap between the lone pairs of the dioxolane oxygens and the antibonding orbitals of the spirocyclic C-O bonds will be favored. This is anticipated to influence the puckering of the dioxolane ring and its average orientation with respect to the plane of the four coplanar carbons of the cyclohexene half-chair.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of the this compound system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4]

  • 1H NMR Chemical Shifts and Coupling Constants (J-coupling): The chemical shifts of the protons on the cyclohexene ring are indicative of their chemical environment. Vicinal coupling constants (3JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4][5] Analysis of these coupling constants can help to define the geometry of the half-chair conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity of protons.[6] The observation of NOEs between specific protons can be used to establish their relative orientations and thus deduce the overall conformation of the molecule. For example, NOEs between protons on the dioxolane ring and specific protons on the cyclohexene ring would provide direct evidence for the preferred orientation of the two rings.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) to a concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). A mixing time of 300-800 ms is typically used for NOESY experiments, while a shorter spin-lock time of 200-400 ms is common for ROESY.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Integrate the cross-peaks corresponding to through-space interactions. The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.[7]

  • Conformational Modeling: Use the distance restraints derived from the NOE data to generate a family of low-energy conformers using molecular mechanics or dynamics calculations.

Computational Chemistry

Computational modeling provides invaluable insights into the relative energies of different conformers and the transition states that connect them.[8]

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers of the this compound molecule.

  • Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) calculations can be used to optimize the geometries of the identified conformers and to calculate their relative energies with high accuracy.[9] This allows for the determination of the most stable conformer and the Boltzmann distribution of conformers at a given temperature.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis can be employed to quantify the stereoelectronic interactions, such as the anomeric effect, by calculating the stabilization energy associated with the n → σ* interactions.

Computational Workflow: DFT-Based Conformational Analysis

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Refinement a Build Initial 3D Structure b Perform Conformational Search (e.g., Molecular Mechanics) a->b c DFT Geometry Optimization of Low-Energy Conformers b->c d Frequency Calculations (Confirm Minima, Obtain Thermochemical Data) c->d e Calculate Relative Energies (ΔG, ΔH) d->e f NBO Analysis (Quantify Anomeric Effect) d->f g Predict NMR Parameters (Chemical Shifts, J-couplings) d->g

Caption: A typical workflow for the computational conformational analysis of the this compound system.

Predicted Conformational Features and Data Summary

Based on the principles outlined above, we can predict the key conformational features of the this compound ring system. The following table summarizes the expected conformational parameters. It is important to note that these are predictions based on analogous systems, and experimental or high-level computational verification is necessary for definitive assignment.

ParameterPredicted FeatureRationale
Cyclohexene Conformation Half-ChairMinimizes angle and torsional strain due to the sp2 centers.
1,3-Dioxolane Conformation Envelope/TwistInherent flexibility of a five-membered ring.
Dominant Stereoelectronic Effect Anomeric Effect (n → σ*)Stabilizes conformations where dioxolane oxygen lone pairs align with spirocyclic C-O antibonding orbitals.
Key NMR Observables 3JHH coupling constantsDefines the dihedral angles and thus the half-chair geometry.
NOEs between ringsEstablishes the relative orientation of the dioxolane and cyclohexene rings.

Conclusion and Future Directions

The conformational analysis of the this compound ring system reveals a fascinating interplay between the conformational constraints of the unsaturated six-membered ring and the stereoelectronic demands of the spiro-fused 1,3-dioxolane. The predicted half-chair conformation of the cyclohexene ring, coupled with the anomerically-driven orientation of the dioxolane moiety, defines a rigid and predictable three-dimensional scaffold.

For researchers in drug discovery and organic synthesis, a thorough understanding of this conformational landscape is crucial for the design of molecules with specific biological activities. Future work should focus on detailed experimental NMR studies, including variable-temperature experiments to probe the energetics of the half-chair ring flip, and high-level computational studies to precisely map the potential energy surface. X-ray crystallographic analysis of substituted derivatives would provide invaluable solid-state data to corroborate the solution-state and computational models.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Asymmetric Synthesis of Spiroketals. Chemical Reviews, 105(11), 4406–4440. [Link]

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]

  • Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Herrmann, K., et al. (2019). Crystal structures of three cyclohexane-based γ-spirolactams: determination of configurations and conformations. Chemistry Central Journal, 13(1), 63. [Link]

  • MDPI. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Molecules, 28(8), 3535. [Link]

  • Perrin, C. L., Armstrong, K. B., & Fabian, M. A. (1994). The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. Journal of the American Chemical Society, 116(2), 715–722. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • Tavanaei, L., & Nori-Shargh, D. (2018). Charge transfer and electron localization as the origin of the anomeric effect in the O─C─O segment of dimethoxymethane and spiroketals. Journal of Physical Organic Chemistry, 31(4), e3793. [Link]

  • University of California, Davis. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Cyclohexene conformation. In Wikipedia. Retrieved from [Link]

  • Wipf, P. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1447–1457. [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Spiroketal. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • MDPI. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Pharmaceutics, 14(11), 2276. [Link]

Sources

natural products containing the spiro[4.5]decane core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Natural Products Containing the Spiro[4.5]decane Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[4.5]decane ring system is a fascinating and structurally significant scaffold found in a diverse array of natural products. Its unique three-dimensional architecture imparts specific conformational rigidity, making it an attractive framework in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of , delving into their structural diversity, natural sources, biosynthetic origins, and a wide spectrum of biological activities. Furthermore, we will explore key synthetic strategies that have been developed to access this privileged core structure, offering insights for medicinal chemists and drug development professionals.

Introduction: The Significance of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane moiety, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon atom, is a recurring motif in a multitude of biologically active natural products.[1] This unique spirocyclic system confers a distinct three-dimensional geometry that can facilitate precise interactions with biological targets.[2] The inherent rigidity of the spiro[4.5]decane core, combined with the potential for stereochemical complexity at the spirocenter and surrounding carbons, provides a rich chemical space for the evolution of potent and selective biological activities.[3] As a result, natural products bearing this scaffold have garnered considerable attention from the scientific community, serving as both valuable biological probes and promising starting points for drug discovery programs.[4]

Structural Diversity and Natural Sources

Natural products featuring the spiro[4.5]decane core are predominantly found within the terpenoid class, particularly among the sesquiterpenoids. However, this structural motif is by no means exclusive to terpenoids, with examples emerging from other biosynthetic pathways.

Sesquiterpenoids: The Acoranes and Spiroaxanes

The most prominent class of spiro[4.5]decane-containing natural products are the acorane-type sesquiterpenes .[5] These compounds are characterized by a spiro[4.5]decane skeleton with an isopropyl group at C-1 and dimethyl substitutions at C-4 and C-8.[6] Acoranes are found in both plants and microorganisms. For instance, new acorane-type sesquiterpenoids have been isolated from the rhizomes of Acorus calamus and the endophytic fungus Trichoderma harzianum.[7][8] Deep-sea derived fungi, such as Penicillium bilaiae, have also proven to be a rich source of novel acorane sesquiterpenes.[6]

Another significant group are the spiroaxane sesquiterpenes . Four new spiroaxane sesquiterpenes, tramspiroins A-D, were isolated from the cultures of the Basidiomycete Trametes versicolor.[9] Marine sponges of the genus Acanthella are also known to produce a variety of spiroaxane-type sesquiterpenes.[10]

Other Notable Classes

Beyond the acoranes and spiroaxanes, the spiro[4.5]decane core is present in other structural classes:

  • Spirovetivanes: These sesquiterpenes, including β-vetivone and agarospirol, are found in vetiver oil and are produced by plants under stress.[11]

  • Rearranged Steroids: Interestingly, unique steroids with spiro[4.5]decane and oxaspiro[4.5]decane scaffolds, such as spiroconyones B and C, have been isolated from the sea star Patiria pectinifera.[12]

  • Spiroketals: While not an all-carbon core, the 1,6-dioxaspiro[4.5]decane motif is a key structural feature in many biologically potent natural products, including the antibiotic monensin A and the marine toxin calyculin A.[13][14]

Biosynthesis of the Spiro[4.5]decane Core: The Acorane Pathway

The biosynthesis of the spiro[4.5]decane core in sesquiterpenoids provides a beautiful example of nature's efficiency in constructing complex molecular architectures. The formation of acorane-type sesquiterpenes from the linear precursor, farnesyl diphosphate (FPP), is a widely accepted model.[2] This transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (or terpene cyclases).[15]

A plausible biosynthetic route involves the following key steps:[2]

  • Initiation: The process begins with the ionization of FPP, where the diphosphate group departs to generate a farnesyl cation.

  • First Cyclization: The farnesyl cation undergoes a C1-C6 cyclization to form a six-membered ring, leading to the formation of a bisabolyl cation intermediate.

  • Second Cyclization (Spirocyclization): A subsequent cyclization of the bisabolyl cation, involving the attack of a double bond onto a cationic center, forges the spiro[4.5]decane skeleton.

  • Rearrangements and Functionalization: The resulting carbocation intermediate can then undergo a series of rearrangements, deprotonations, and oxidative modifications to yield the diverse array of acorane sesquiterpenoids observed in nature.

Acorane Biosynthesis FPP Farnesyl Diphosphate (FPP) FarnesylCation Farnesyl Cation FPP->FarnesylCation -OPP BisabolylCation Bisabolyl Cation FarnesylCation->BisabolylCation C1-C6 Cyclization SpiroCation Spiro[4.5]decane Cation BisabolylCation->SpiroCation Spirocyclization Acoranes Acorane Sesquiterpenoids SpiroCation->Acoranes Rearrangements & Functionalization

Figure 1: A simplified schematic of the biosynthetic pathway to acorane sesquiterpenoids.

Biological Significance and Therapeutic Potential

Natural products containing the spiro[4.5]decane core exhibit a broad range of promising biological activities, making them attractive candidates for drug development.

Compound Class Representative Compound(s) Biological Activity Source Organism Reference
Acorane SesquiterpenesBilaiaeacorenol RAnti-neuroinflammatoryPenicillium bilaiae[6]
Acorane SesquiterpenesNeo-acorane A, Acoric acidCell proliferation activityAcorus calamus[7]
Spiroaxane SesquiterpenesTalaminoid AAnti-inflammatoryTalaromyces minioluteus[16]
Spiroaxane SesquiterpenesTramspiroins A-DCytotoxicTrametes versicolor[9]
Rearranged SteroidsSpiroconyone BCytotoxic against HL-60 cellsPatiria pectinifera[12]
Drimane Sesquiterpenes-AnticancerVarious natural sources[17]
Anti-inflammatory and Anti-neuroinflammatory Activity

A significant number of spiro[4.5]decane-containing compounds have demonstrated potent anti-inflammatory properties.[18][19][20] For instance, bilaiaeacorenol R, an acorane sesquiterpene from a deep-sea fungus, exhibited efficient reduction of nitric oxide (NO) production in LPS-induced BV-2 macrophages and abolished LPS-induced NF-κB in the nucleus of these microglial cells.[6] This suggests its potential as a lead compound for treating neuroinflammation.[6] Similarly, talaminoid A, a spiroaxane sesquiterpenoid, showed significant suppressive effects on the production of NO, TNF-α, and IL-6 in LPS-induced BV-2 cells.[16]

Anticancer Activity

The cytotoxic potential of spiro[4.5]decane natural products against various cancer cell lines is well-documented.[21][22][23][24][25][26] The tramspiroins isolated from Trametes versicolor were investigated for their cytotoxicities against five human cancer cell lines.[9] Spiroconyone B, a rearranged steroid from a sea star, exhibited cytotoxicity toward HL-60 cells with an IC50 value of 7.6 ± 0.3 μM.[12] Drimane sesquiterpenoids, which can feature the spiro[4.5]decane core, have also received increasing attention as a source for new anticancer drugs.[17]

Antimicrobial Activity

Several natural products with the spiro[4.5]decane scaffold have shown promising antimicrobial effects.[27][28] While specific examples with this core are often part of broader screenings of natural product libraries, the structural motif is present in compounds with reported antibacterial and antifungal activities.[29]

Synthetic Approaches to the Spiro[4.5]decane Core

The intriguing biological activities and complex structures of spiro[4.5]decane-containing natural products have spurred the development of numerous synthetic strategies to access this core.[30]

Key Synthetic Methodologies
  • Claisen Rearrangement: A stereocontrolled total synthesis of (-)-gleenol, a spiro[4.5]decane sesquiterpene, was achieved using a Claisen rearrangement to construct the fully functionalized spirocycle in a single step.[31]

  • Conia-Ene Reaction: An Au(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available precursors under mild conditions.[30]

  • Diels-Alder Reaction: A NaH-promoted domino reaction involving a [4+2] cycloaddition (Diels-Alder type) has been utilized to obtain a variety of spiro[4.5]decane derivatives with good yields and high diastereoselectivity.[3][32]

  • Dearomatization Spirocyclization: Iron(III)-catalyzed trifluoromethylation of unactivated alkenes in tandem with radical-induced phenol dearomatizing spirocyclization has been employed to synthesize CF3-substituted spiro[4.5]decanes.[33]

  • [3+2] Cycloaddition: A synergistic approach using photocatalysis and organocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition.[34]

Synthetic Strategies cluster_strategies Key Synthetic Reactions StartingMaterials Acyclic/Monocyclic Precursors Claisen Claisen Rearrangement StartingMaterials->Claisen ConiaEne Conia-Ene Reaction StartingMaterials->ConiaEne DielsAlder Diels-Alder Reaction StartingMaterials->DielsAlder Dearomatization Dearomatization StartingMaterials->Dearomatization Cycloaddition [3+2] Cycloaddition StartingMaterials->Cycloaddition SpiroCore Spiro[4.5]decane Core Claisen->SpiroCore ConiaEne->SpiroCore DielsAlder->SpiroCore Dearomatization->SpiroCore Cycloaddition->SpiroCore

Figure 2: An overview of key synthetic reactions for constructing the spiro[4.5]decane core.

Experimental Protocol: Au(I)-Catalyzed Vinylogous Conia-Ene Reaction

The following is a representative protocol for the synthesis of spiro[4.5]decanes via an Au(I)-catalyzed vinylogous Conia-ene reaction, based on the work of Liu et al.[30]

Materials:

  • 4-Alkyne tethered cyclohex-2-enone (substrate)

  • Au(I) catalyst (e.g., JohnphosAu(NCMe)SbF6)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 4-alkyne tethered cyclohex-2-enone substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM.

  • Add the Au(I) catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[4.5]deca-1,6-diene-8-one.

Self-Validation:

  • The structure and purity of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • The diastereoselectivity of the reaction can be determined by NMR analysis of the crude reaction mixture.

Conclusion and Future Perspectives

Natural products containing the spiro[4.5]decane core represent a structurally diverse and biologically significant class of compounds. Their prevalence in various natural sources, from terrestrial plants to marine organisms and their associated microbiota, underscores the evolutionary importance of this scaffold. The potent anti-inflammatory, anticancer, and other biological activities exhibited by these molecules highlight their immense potential as templates for the development of new therapeutics.

Future research in this area will likely focus on several key aspects:

  • Discovery of Novel Analogs: Continued exploration of underexplored ecological niches, such as deep-sea environments and endophytic microorganisms, will undoubtedly lead to the isolation of new spiro[4.5]decane-containing natural products with unique structures and biological activities.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the construction of the spiro[4.5]decane core will enable the use of synthetic biology approaches for the production of novel, non-natural analogs.

  • Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and scalable synthetic routes to the spiro[4.5]decane scaffold will be crucial for enabling detailed structure-activity relationship (SAR) studies and the synthesis of optimized drug candidates.

References

  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X. and She, X. (2018). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry, 2018(35), pp.4893-4899. [Link]

  • Ge, H. M., Zhang, W., Ding, G., Saparpakorn, P., Song, Y. C., Hannongbua, S., & Tan, R. X. (2015). Four new spiroaxane sesquiterpenes and one new rosenonolactone derivative from cultures of Basidiomycete Trametes versicolor. Fitoterapia, 105, 127-131. [Link]

  • Li, Y., Li, M., & Luo, J. (2023). Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Molecules, 28(14), 5488. [Link]

  • Wang, J., Zhang, Y., Liu, C., Zhang, H., Zhang, G., & Ju, J. (2022). Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. Frontiers in Marine Science, 9, 1069411. [Link]

  • Ning, C., Rui, K. H., Wei, Y., & Shi, M. (2021). Rh (i) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro [4.5] decane skeletons featuring a simple operation procedure, mild reaction conditions, and good functional group tolerance. Organic Chemistry Frontiers, 8(12), 2956-2962. [Link]

  • Stark, C. B. W., & Reent, K. (2017). Stereoselective Synthesis of 1, 6, 9-Tri-oxaspiro [4.5] decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. European Journal of Organic Chemistry, 2017(48), 7310-7320. [Link]

  • Dickschat, J. S., & Citron, C. A. (2015). Biosynthesis of acorane sesquiterpenes by Trichoderma. RSC advances, 5(67), 54346-54354. [Link]

  • Yong, K. W., Gao, J. M., & Wang, J. R. (2024). Two new acorane-type sesquiterpenoids from an endophytic Trichoderma harzianum associated with Paeonia lactiflora Pall. Natural Product Research, 1-8. [Link]

  • Zhang, Y., Zheng, T. L., Cheng, F. Y., & Tu, Y. Q. (2021). Facile Access to Diverse All‐Carbon Quaternary Center Containing Spirobicycles by Exploring Tandem Castro–Stephens Coupling/Acyloxy Shift/Cyclization/Semipinacol Rearrangement Sequence. Advanced Synthesis & Catalysis, 363(1), 221-226. [Link]

  • Liu, J. K., & Wang, F. (2018). Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum). Fitoterapia, 127, 241-247. [Link]

  • Lee, H. Y., & Lee, J. Y. (2007). Short Total Synthesis of the Spiro [4.5] decane Sesquiterpene (−)-Gleenol. Bulletin of the Korean Chemical Society, 28(8), 1425-1428. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Wang, Q. (2022). Diastereoselective Synthesis of 2-Amino-spiro [4.5] decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3+ 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(19), 6543. [Link]

  • Wang, C., Chen, Z., Sun, J., & Li, J. (2020). Construction of Spiro [4.5] decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. The Journal of Organic Chemistry, 85(15), 9824-9834. [Link]

  • Ibrahim, S. R., Ghazawi, K. F., Miski, S., & Mohamed, G. A. (2022). Genus Acanthella—A Wealthy Treasure: Secondary Metabolites, Synthesis, Biosynthesis, and Bioactivities. Marine Drugs, 20(3), 185. [Link]

  • Chen, J., Li, Y., & Zhao, J. (2022). Expedite synthesis of various spiro [4.5] decane derivatives by dearomatization spirocyclization. Chinese Chemical Letters, 33(10), 4645-4649. [Link]

  • Procter, D. J., & Harvey, J. H. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9944-9963. [Link]

  • Koutsoukas, A., & Svetaz, L. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(5), 643. [Link]

  • Stark, C. B. W., & Reent, K. (2017). Stereoselective Synthesis of 1, 6, 9-Tri-oxaspiro [4.5] decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. European Journal of Organic Chemistry, 2017(48), 7310-7320. [Link]

  • Mishra, G., Sasmal, M., Chakraborty, A., & Thirupathi, B. (2021). A few biologically important natural and synthetic compounds contain spiro [4.4] nonane and spiro [4.5] decane skeletons. ChemistrySelect, 6(42), 11463-11470. [Link]

  • Wang, C., Li, Y., Zhang, Y., Wang, S., & Guo, Y. W. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro [4.5] decane and Oxaspiro [4.5] decane Scaffolds from Patiria pectinifera. Journal of Natural Products. [Link]

  • Marshall, J. A., Brady, S. F., & Andersen, N. H. (1974). The chemistry of spiro (4.5) decane sesquiterpenes. Fortschritte der Chemie organischer Naturstoffe/Progress in the Chemistry of Organic Natural Products, 31, 283-376. [Link]

  • Zishan, M., Saidurrahman, S., Anayatullah, A., Azeemuddin, A., Ahmad, Z., & Hussain, M. W. (2017). NATURAL PRODUCTS USED AS ANTI-CANCER AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 499-522. [Link]

  • Dembitsky, V. M. (2006). Structures, Occurrences and Biosynthesis of 11, 12, 13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. Mini-reviews in organic chemistry, 3(3), 229-253. [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S. I., & Koirala, N. (2022). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 27(19), 6544. [Link]

  • Tesso, H. (2005). Isolation and Structure Elucidation of Natural Products from Plants. Doctoral dissertation, University of Hamburg. [Link]

  • Fiore, M. Z., & de Felicio, R. (2018). Natural products from cyanobacteria with antimicrobial and antitumor activity. Revista Brasileira de Farmacognosia, 28, 366-378. [Link]

  • Loizzo, M. R., & Tundis, R. (2021). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Cancers, 13(11), 2746. [Link]

  • Berger, S., & Sicker, D. (2018). Natural Products Isolation, Structure Elucidation, History. John Wiley & Sons. [Link]

  • Beckmann, L., Tretbar, U. S., Kitte, R., & Tretbar, M. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. Molecules, 27(8), 2501. [Link]

  • El-Seedi, H. R., Yosri, N., El-Gohary, N. S., & El-Wahab, A. A. (2019). Anti-Inflammatory Activity of Natural Products. Medicines, 6(2), 52. [Link]

  • Khan, T., & Ali, A. (2022). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Current pharmaceutical design, 28(41), 3349-3351. [Link]

  • Fiore, M. Z., & de Felicio, R. (2018). Natural products from cyanobacteria with antimicrobial and antitumor activity. Revista Brasileira de Farmacognosia, 28, 366-378. [Link]

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. John Wiley & Sons. [Link]

  • Iriti, M., Varoni, E. M., & Vitalini, S. (2020). Anticancer Activity of Natural Products and Related Compounds. Cancers, 12(7), 1797. [Link]

  • Salehi, B., Sharifi-Rad, J., & Martins, N. (2021). Antimicrobial and Anti-Infective Activity of Natural Products: Unveiling Mechanisms, Synergies, and Translational Applications. Molecules, 26(16), 4894. [Link]

  • Li, Y., & Tan, J. W. (2022). Picrotoxane sesquiterpenoids: chemistry, chemo-and bio-syntheses and biological activities. Natural Product Reports, 39(10), 1846-1879. [Link]

  • Petre, M. (2022). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. Frontiers in Pharmacology, 13, 868234. [Link]

  • da Silva, A. C., & de Souza, M. C. (2022). Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021. Phytotherapy Research, 36(6), 2389-2415. [Link]

  • Sicker, D., Zeller, K. P., Siehl, H. U., & Berger, S. (2019). Natural products: isolation, structure elucidation, history. John Wiley & Sons. [Link]

  • Darwish, K. M., & El-Hawary, E. (2025). Organic Compounds as Anti-inflammatory Agents, Natural and Synthetic. Research & Reviews: A Journal of Drug Design & Discovery, 13(1). [Link]

Sources

Introduction: Nature's Affinity for the Spiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Spiro[4.5]decane Natural Products

The spiro[4.5]decane ring system, characterized by a cyclopentane ring sharing a single quaternary carbon atom with a cyclohexane ring, is a privileged scaffold in the architecture of natural products.[1] This unique three-dimensional arrangement imparts conformational rigidity and novel steric properties, making it a recurring motif in molecules with significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] While synthetic chemists have developed numerous elegant strategies to construct this framework, nature's own biosynthetic machinery, honed by evolution, offers unparalleled efficiency and stereocontrol.

This guide, intended for researchers in natural product chemistry, biosynthesis, and drug development, provides a deep dive into the core enzymatic logic and established pathways for the biosynthesis of spiro[4.5]decane natural products. We will move beyond a simple cataloging of compounds to explore the mechanistic underpinnings of the key spirocyclization events, focusing primarily on the well-elucidated terpene cyclase-mediated pathways, while also touching upon other emerging routes. Our focus is on the "why" behind the process—the causal biochemistry that governs the formation of this fascinating molecular architecture.

Part 1: The Terpenoid Blueprint: Cyclase-Mediated Spirocyclization

The most extensively studied and understood route to the spiro[4.5]decane core originates from the terpenoid family, specifically sesquiterpenoids derived from the C15 precursor, farnesyl pyrophosphate (FPP). The master enzymes orchestrating this transformation are the terpene cyclases (TCs), which are responsible for generating the vast skeletal diversity of terpenoids from simple acyclic precursors.[4][5]

The Precursor Foundation: Farnesyl Pyrophosphate (FPP)

The journey begins with (2E,6E)-farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids. The biosynthesis of FPP itself is a foundational pathway in primary metabolism. The true ingenuity, however, lies in how terpene cyclases manipulate this flexible, acyclic molecule to forge complex polycyclic structures. The enzyme must first initiate a carbocation cascade and then meticulously guide it through a series of cyclizations and rearrangements, preventing premature quenching by water until the final, desired scaffold is formed.

The Key Transformation: The Role of Sesquiterpene Cyclases (STCs)

Terpene cyclases are broadly categorized into two main classes. Class I TCs initiate catalysis by abstracting the diphosphate group from the substrate, while Class II TCs begin with a protonation-initiated cyclization of the terminal olefin.[4][6] The biosynthesis of spiro[4.5]decane sesquiterpenoids like the acoranes involves a mechanism that begins with the ionization of FPP (a Class I-type initiation) to generate a farnesyl cation, which then undergoes a series of cyclizations.

The core of the strategy is to form a key carbocationic intermediate that is poised for the spirocyclization event. For many spiro[4.5]decane sesquiterpenoids, this critical intermediate is the bisabolyl cation.[7]

Case Study: The Acorane Biosynthetic Pathway

The acorane family of sesquiterpenoids represents a classic example of spiro[4.5]decane biosynthesis.[8] Volatiles from fungi such as Trichoderma have been shown to contain numerous acorane-type compounds, with studies pointing to a common biosynthetic origin.[7][9] The proposed biosynthetic cascade, catalyzed by a dedicated sesquiterpene cyclase, is a masterclass in carbocation chemistry.

The pathway initiates with the ionization of FPP to the farnesyl cation. This is followed by a 1,6-cyclization to form the (S)-bisabolyl cation. A subsequent 1,2-hydride shift and a second cyclization event involving the attack of the double bond onto the carbocation center forges the five-membered ring, establishing the characteristic spiro[4.5]decane core of the acorenyl cation.[3][7] Final deprotonation at different positions then yields the various acorane natural products.

Acorane Biosynthesis Pathway cluster_enzyme Sesquiterpene Cyclase Active Site FPP Farnesyl Pyrophosphate (FPP) FarnesylCation Farnesyl Cation FPP->FarnesylCation -OPP BisabolylCation (S)-Bisabolyl Cation FarnesylCation->BisabolylCation 1,6-Cyclization AcorenylCation Acorenyl Cation (Spiro[4.5]decane core) BisabolylCation->AcorenylCation 1,2-H- shift, 2,10-Cyclization Acoranes Acorane Sesquiterpenoids (e.g., Tricho-acorenol) AcorenylCation->Acoranes -H+ (Deprotonation)

Caption: Proposed biosynthetic cascade for acorane sesquiterpenoids.

Case Study: Axenol Biosynthesis in Flammulina velutipes

Recent work on the edible mushroom Flammulina velutipes has provided concrete genetic and enzymatic evidence for spiro[4.5]decane formation.[10] Researchers characterized a suite of sesquiterpene synthases, identifying one enzyme, encoded by the gene axeB, as being responsible for the synthesis of the spiro[4.5]decane compound axenol from FPP. This discovery provides a direct link between a specific gene and the production of this scaffold. Furthermore, the study identified a collocated cytochrome P450 enzyme capable of oxidizing the axenol product to 3-oxo-axenol, demonstrating how subsequent tailoring enzymes can diversify the primary spirocyclic scaffold.[10]

Part 2: Expanding the Repertoire - Other Routes to the Spiro[4.5]decane Core

While the terpenoid pathway is the most prominent, nature has evolved other strategies to construct the spiro[4.5]decane system, notably through the rearrangement of complex steroidal skeletons.

Steroidal Scaffolds: Rearrangements and Spirocyclization

Marine organisms, particularly sea stars, are known for producing structurally unique steroids. A fascinating example is spiroconyone B, isolated from Patiria pectinifera.[2] This compound features a rare spiro[4.5]decane motif that is proposed to arise from a biosynthetic rearrangement of a cholestane-type steroid precursor. The formation involves the cleavage of the C8-C9 bond and the formation of a new bond between C8 and C14, with the original C9 becoming the spiro-center. This highlights a powerful alternative strategy where the spirocycle is not built from an acyclic precursor but is instead forged through the intricate reorganization of a pre-existing polycyclic system.

Polyketide and Hybrid Pathways: An Emerging Frontier

Polyketide synthases (PKSs) are another class of mega-enzymes responsible for a vast array of natural products.[11] They operate in an assembly-line fashion, iteratively adding two-carbon units to a growing chain.[12] Intramolecular cyclizations (e.g., aldol reactions) are common in PKS chemistry. While no definitive, fully elucidated PKS pathway leading directly to a simple spiro[4.5]decane has been reported in the initial literature survey, the chemical logic is plausible. A programmed series of cyclizations within a flexible polyketide chain could, in principle, generate the spirocyclic core. Hybrid non-ribosomal peptide synthetase (NRPS)-PKS pathways, which incorporate amino acids into the final structure, add another layer of complexity and potential.[13] The investigation of such pathways remains a fertile ground for future discovery.

Part 3: Experimental Validation & Discovery Workflow

Elucidating a biosynthetic pathway is a multi-faceted endeavor that requires a synergistic combination of genomics, molecular biology, and analytical chemistry. The workflow described below represents a self-validating system for the discovery and characterization of novel spiro[4.5]decane biosynthetic pathways.

A Modern Workflow for Pathway Elucidation

The process begins with identifying a candidate organism and gene. This can be guided by metabolomic analysis (finding the molecule first) or genomic analysis (finding a putative terpene cyclase gene in a sequenced organism). The candidate gene is then cloned and expressed in a heterologous host, which serves as a clean factory to produce the enzyme and its product. The resulting compounds are then rigorously analyzed to confirm their structure and link them back to the specific enzyme.

Discovery Workflow Genome 1. Genome Mining (Identify candidate terpene cyclase genes) Cloning 2. Gene Cloning & Vector Construction Genome->Cloning Expression 3. Heterologous Expression (e.g., E. coli, A. oryzae) Cloning->Expression Assay 4. In Vitro / In Vivo Assay (Provide FPP precursor) Expression->Assay Analysis 5. Product Analysis (GC-MS, LC-MS) Assay->Analysis Purification 6. Scale-up & Purification Analysis->Purification Product detected Elucidation 7. Structure Elucidation (NMR Spectroscopy) Purification->Elucidation Mechanistic 8. Mechanistic Studies (Isotopic Labeling) Elucidation->Mechanistic Structure confirmed

Caption: A workflow for discovering and validating a new biosynthetic pathway.

Protocol: Heterologous Expression and Enzyme Characterization of a Candidate Sesquiterpene Cyclase

This protocol provides a generalized methodology for functionally characterizing a candidate spiro[4.5]decane-producing sesquiterpene cyclase, such as AxeB.[10]

1. Gene Synthesis and Cloning:

  • Synthesize the candidate gene, codon-optimized for expression in Aspergillus oryzae.
  • Clone the synthesized gene into an appropriate expression vector (e.g., containing the amyB promoter for inducible expression).

2. Host Transformation:

  • Prepare protoplasts from the A. oryzae host strain.
  • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.
  • Select for positive transformants using an appropriate marker (e.g., pyrithiamine resistance).

3. Protein Expression and Culture:

  • Inoculate a liquid medium (e.g., DPY medium) with spores from a positive transformant.
  • Grow the culture at 30°C with shaking for 2-3 days.
  • Induce protein expression by transferring the mycelia to a maltose-containing induction medium.
  • Incubate for an additional 2-3 days to allow for product accumulation. To capture volatile products, overlay the culture with a layer of an inert organic solvent like dodecane.

4. Product Extraction:

  • Separate the dodecane layer from the culture medium.
  • Alternatively, if products are not volatile, extract the entire culture (mycelia and medium) with an organic solvent like ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

5. Initial Analysis:

  • Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify new peaks corresponding to sesquiterpene products (m/z typically in the range of 204-222 for hydrocarbons and hydroxylated forms). Compare this to the extract from a control strain transformed with an empty vector.
Data Presentation: Product Profile of a Novel Cyclase

Quantitative data from GC-MS analysis should be summarized to clearly present the product distribution of the characterized enzyme.

Compound IDRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)Putative Structure
1 15.2204, 189, 161, 10765%Spiro[4.5]decane-type A
2 15.8204, 189, 119, 9325%Spiro[4.5]decane-type B
3 16.5202, 187, 15910%Other sesquiterpene

Conclusion and Future Outlook

The biosynthesis of spiro[4.5]decane natural products is a testament to the power and precision of enzymatic catalysis. The terpene cyclases, in particular, provide a robust and well-understood blueprint for constructing this valuable scaffold from simple acyclic precursors. Discoveries of new enzymes like AxeB are continually filling in the gaps in our knowledge, providing direct genetic handles for these complex transformations.[10] As genome sequencing becomes more routine, we anticipate the discovery of a wider array of spiro-cyclases from diverse organisms, potentially including novel PKS-based systems. This knowledge not only deepens our fundamental understanding of natural product biosynthesis but also provides a powerful toolkit for synthetic biology. By harnessing and engineering these enzymatic pathways, researchers can develop sustainable methods for producing valuable pharmaceuticals and fine chemicals, and even create novel "unnatural" natural products with enhanced therapeutic properties.

References

  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X., & She, X. (n.d.). Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry. [Link]

  • (n.d.). Expedite synthesis of various spiro[14][15]decane derivatives by dearomatization spirocyclization. ResearchGate. [Link]

  • (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. (n.d.). ResearchGate. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (n.d.). ResearchGate. [Link]

  • Functional Characterization of Sesquiterpene Synthases and P450 Enzymes in Flammulina velutipes for Biosynthesis of Spiro [4.5] Decane Terpene. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Biosynthesis of acorane sesquiterpenes by Trichoderma. (n.d.). RSC Publishing. [Link]

  • Marek, A., et al. (n.d.). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. [Link]

  • Class II terpene cyclases: structures, mechanisms, and engineering. (2023). Natural Product Reports. [Link]

  • Synthesis of densely functionalized spiro[4.5]via vinylogous Conia ene reaction. (n.d.). ResearchGate. [Link]

  • Selected examples of spiro[4.5]decane compounds. (n.d.). ResearchGate. [Link]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2025). Journal of Natural Products. [Link]

  • Biosynthesis of acorane sesquiterpenes by Trichoderma. (n.d.). ResearchGate. [Link]

  • Class II terpene cyclases: structures, mechanisms, and engineering. (n.d.). PMC. [Link]

  • Enantioselective synthesis of spiropentanes from hydroxymethylallenes. (2001). Organic Letters. [Link]

  • Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. (2022). PMC. [Link]

  • Synthetic study of spiroiridal triterpenoids: Construction of functionalized spiro[4.5]decane skeleton using Claisen rearrangement of 2-(alkenyl)dihydropyran. (n.d.). ResearchGate. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. [Link]

  • Discovery of the cryptic function of terpene cyclases as aromatic prenyltransferases. (n.d.). SciSpace. [Link]

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. (2016). PMC. [Link]

  • Eremophilane- and Acorane-Type Sesquiterpenes from the Deep-Sea Cold-Seep-Derived Fungus Furcasterigmium furcatum CS-280 Cultured in the Presence of Autoclaved Pseudomonas aeruginosa QDIO-4. (2024). MDPI. [Link]

  • Application of Synthetic Biology to the Biosynthesis of Polyketides. (n.d.). SCIEPublish. [Link]

  • Sporopollenin Biosynthetic Enzymes Interact and Constitute a Metabolon Localized to the Endoplasmic Reticulum of Tapetum Cells. (n.d.). PMC. [Link]

  • Biosynthesis of acorane sesquiterpenes by Trichoderma. (2011). RSC Advances. [Link]

  • Terpene Cyclases and Prenyltransferases: Structures and Mechanisms of Action. (n.d.). ResearchGate. [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). PMC. [Link]

  • Synthesis and Biosynthesis of Polyketide Natural Products. (n.d.). Semantic Scholar. [Link]

  • The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. (n.d.). MDPI. [Link]

  • Biosynthesis of medicinal tropane alkaloids in yeast. (n.d.). PMC. [Link]

  • Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. (2022). Technology Networks. [Link]

  • Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules. (2001). Archives of Biochemistry and Biophysics. [Link]

Sources

IUPAC nomenclature of substituted 1,4-Dioxaspiro[4.5]decenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted 1,4-Dioxaspiro[4.5]decenes

Introduction

Spirocyclic systems, where two rings are joined by a single common atom, are significant structural motifs in natural products, pharmaceuticals, and materials science. Among these, the 1,4-dioxaspiro[4.5]decane framework is particularly prevalent, often arising from the protection of a cyclohexanone carbonyl group as an ethylene ketal.[1] The introduction of unsaturation and further substitution on this core structure generates a vast array of compounds with diverse applications. A rigorous and systematic approach to naming these complex molecules is essential for unambiguous communication in research and development.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted 1,4-dioxaspiro[4.5]decenes. As a self-validating system, these rules ensure that a given name corresponds to a single, unique structure. We will deconstruct the nomenclature step-by-step, from the parent hydride to complex substituted derivatives, explaining the causality behind each rule.

Section 1: The Parent Spirocycle and Its Numbering Convention

The foundation of naming any derivative is the correct identification and numbering of the parent spirocyclic system. The nomenclature for spiro compounds follows a distinct set of rules that differ from those for fused or bridged ring systems.[2]

Core Principle: The spiro[x.y]alkane Descriptor
  • Identify the Spiro Atom: This is the single carbon atom common to both rings.

  • Count Ring Atoms: Count the number of atoms in each ring, excluding the spiro atom itself.

  • Assemble the Descriptor: The name begins with the prefix "spiro". The counts from the previous step are placed in square brackets in ascending order, separated by a period.[3][4]

For the 1,4-dioxaspiro[4.5]decane core, we have:

  • A five-membered ring (dioxolane moiety). Excluding the spiro atom leaves 4 atoms.

  • A six-membered ring (cyclohexane moiety). Excluding the spiro atom leaves 5 atoms.

  • The total number of atoms in the skeleton is 4 + 5 + 1 (the spiro atom) = 10, leading to the parent name decane .

Combining these elements gives the hydrocarbon name: spiro[4.5]decane .

Systematic Numbering Protocol

The numbering of a spiro system is rigid and is not altered by the presence of substituents or double bonds.[4][5]

  • Start in the Smaller Ring: Numbering always begins in the ring with fewer atoms (the 4-atom chain in our case).[3][6][7]

  • Begin Adjacent to the Spiro Atom: The atom designated "1" is a ring atom directly bonded to the spiro atom.

  • Proceed Around the Rings: Numbering continues around the smaller ring, passes through the spiro atom, and then proceeds around the larger ring until all atoms are numbered.[1][6]

Incorporating Heteroatoms: Skeletal Replacement ('a') Nomenclature

For heterocyclic systems like 1,4-dioxaspiro[4.5]decane, IUPAC recommends skeletal replacement nomenclature.[8] The heteroatoms are denoted by "a" prefixes (e.g., 'oxa' for oxygen, 'aza' for nitrogen).

  • Fixed Numbering: The numbering of the parent spiro[4.5]decane hydrocarbon is retained.

  • Lowest Locants for Heteroatoms: The heteroatoms are given the lowest possible numbers consistent with this fixed numbering scheme.[9]

To assign the locants 1 and 4 to the oxygen atoms, we must start numbering at the first oxygen atom adjacent to the spiro center. This defines the complete and unambiguous numbering for the 1,4-dioxaspiro[4.5]decane core.

Diagram 1: IUPAC Numbering of the 1,4-Dioxaspiro[4.5]decane Core

G Numbering starts in the smaller ring to give heteroatoms lowest locants. 2 2 3 3 4 4 (O) 5 5 6 6 5->6 7 7 6->7 8 8 7->8 9 9 8->9 10 10 9->10 10->5

Caption: Numbering of the 1,4-dioxaspiro[4.5]decane skeleton.

Section 2: Incorporating Unsaturation

When a double bond is present, the suffix of the parent name changes from "-ane" to "-ene".

  • Locant for the Double Bond: The position of the double bond is indicated by the number of the first atom of the bond when proceeding along the established numbering path.[3] For example, a double bond between C7 and C8 is denoted as -7-ene .

  • Priority in Numbering: The direction of numbering around the larger ring is chosen to give the double bond the lowest possible locant. For instance, in 1,4-dioxaspiro[4.5]decene, a double bond between C6 and C10 would be named -6-ene , not -10-ene.

An example is 1,4-dioxaspiro[4.5]dec-6-ene .[10] This name precisely describes the parent structure with a double bond between carbons 6 and 7.

Section 3: Naming Substituted Derivatives

This section outlines the protocol for naming complex derivatives containing various substituents and functional groups. The process follows a logical hierarchy.

Experimental Protocol: A Step-by-Step Workflow for Nomenclature
  • Identify the Parent Spirocycle: Recognize the core as a 1,4-dioxaspiro[4.5]decene system.

  • Number the Skeleton: Apply the rigid numbering rules established in Section 1. This numbering is immutable.

  • Identify all Substituents: List all atoms or groups not part of the parent hydride.

  • Determine the Principal Functional Group: Using IUPAC priority rules, identify the highest-ranking functional group. This group will be named as a suffix . All other groups are treated as prefixes .[11]

  • Assign Locants: Assign a locant to the principal functional group and all prefix substituents based on the fixed numbering.

  • Alphabetize Prefixes: Arrange all substituent prefixes in alphabetical order (e.g., 'bromo' before 'methyl'). Multiplier prefixes (di-, tri-, etc.) are ignored for alphabetization.

  • Assemble the Final Name: Combine the components in the following order: (Alphabetized Prefixes)-(Parent Name)-(Double Bond Locant)-(Principal Group Suffix).

Functional Group Class Suffix (if Principal) Prefix (if Substituent)
Carboxylic Acid-oic acidcarboxy-
Ketone-oneoxo-
Alcohol-olhydroxy-
Amine-amineamino-
Halogen(none)bromo-, chloro-, etc.
Alkyl(none)methyl-, ethyl-, etc.
Table 1: Abbreviated IUPAC Functional Group Priorities.[11]

Diagram 2: Workflow for Naming a Substituted Derivative

G A 1. Identify Parent Core (1,4-Dioxaspiro[4.5]decene) B 2. Apply Fixed Numbering (Start in small ring, lowest # for O) A->B C 3. Identify Principal Functional Group (e.g., -OH > Alkyl) -> Suffix '-ol' B->C D 4. Identify all other Substituents (e.g., -Br, -CH3) -> Prefixes C->D E 5. Assign Locants to all Features (e.g., 8-ol, 6-ene, 7-bromo, 9-methyl) D->E F 6. Alphabetize Prefixes ('bromo' before 'methyl') E->F G 7. Assemble Full IUPAC Name F->G

Caption: Systematic workflow for constructing the IUPAC name.

Section 4: Specification of Stereochemistry

For molecules with defined three-dimensional structures, stereodescriptors are essential and are cited at the beginning of the name.

  • Chiral Centers: Asymmetric carbons are assigned an (R) or (S) descriptor based on the Cahn-Ingold-Prelog (CIP) priority system. These are placed in parentheses at the front of the name, preceded by their locant (e.g., (7S,8R)-).

  • Geometric Isomers: The configuration of a double bond within the six-membered ring is described using (E) (entgegen) or (Z) (zusammen) descriptors.[12]

  • Spirochirality: The spiro atom itself is often a stereocenter. Its configuration can also be assigned an (R) or (S) descriptor, with the locant of the spiro atom (5 in this case) cited.

A complete name includes these descriptors, for example: (5R,7Z)-7-Bromo-8-chloro-1,4-dioxaspiro[4.5]dec-7-ene.

References

  • Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule A-41. Spiro Compounds: Method 1. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC? YouTube. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Spiro compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule B-10. Heterocyclic Spiro Compounds: Method 1. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule B-11. Heterocyclic Spiro Compounds: Method 2. Retrieved from [Link]

  • Chemist In. (2023). IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-5. Retrieved from [Link]

  • Scribd. (n.d.). Spiro Compounds Nomenclature Guide. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-9. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does IUPAC Numbering Apply To Spiro Compounds? YouTube. Retrieved from [Link]

  • Das, A. (2013). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. ERIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem Compound Database. Retrieved from [Link]

  • IUPAC. (1974). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • Cortes, S. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Chemistry LibreTexts. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • Request PDF. (n.d.). New Methods For IUPAC Nomenclature of Bicyclo and Spiro Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). How to Name Spiro Compounds in Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxaspiro[4.5]decane, 2-methyl-. Substance Details - SRS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxaspiro[4.5]decane, 2-phenyl-. Substance Details - SRS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. PubChem Compound Database. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Use of 1,4-Dioxaspiro[4.5]dec-7-ene as a Bifunctional Synthon in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of multi-step organic synthesis, the strategic protection and subsequent manipulation of functional groups are paramount. This application note provides an in-depth guide on the use of 1,4-Dioxaspiro[4.5]dec-7-ene, the ethylene ketal of cyclohex-3-en-1-one, as a versatile building block for researchers, chemists, and professionals in drug development. We move beyond a simple discussion of carbonyl protection to explore the unique synthetic opportunities presented by the molecule's dual functionality: a robust ketal protecting group and a reactive olefin. This guide details the protocols for its formation (protection), discusses the orthogonal reactivity of the alkene moiety, and provides validated methods for its cleavage (deprotection), thereby enabling the synthesis of complex, functionalized cyclohexanone derivatives.

Introduction: The Strategic Value of Bifunctional Protecting Groups

The protection of carbonyl groups, particularly ketones, is a foundational strategy in organic synthesis to prevent unwanted side reactions with nucleophiles, bases, or reducing agents. Among the most reliable methods is the formation of cyclic acetals (ketals), typically with ethylene glycol, due to their exceptional stability across a wide range of reaction conditions.

This compound emerges as a particularly valuable synthon. While it effectively masks a ketone, its integrated cyclohexene ring introduces a site for selective chemical modification. This bifunctional nature allows chemists to perform reactions on the carbon-carbon double bond while the ketone remains inert. Subsequent deprotection unmasks the ketone, revealing a newly functionalized six-membered ring—a common scaffold in natural products and pharmaceutical agents. This approach provides a powerful strategic advantage over simple protection, enabling complex molecular architectures to be built efficiently.

Ketal Formation: Protocol for Synthesizing this compound

The synthesis of this compound from cyclohex-3-en-1-one is a classic acid-catalyzed acetalization. The success of this equilibrium-driven reaction hinges on the effective removal of water, which is a byproduct.

Causality Behind Experimental Design
  • Catalyst: A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by the diol.

  • Solvent & Water Removal: Toluene is the solvent of choice as it forms an azeotrope with water. By using a Dean-Stark apparatus, the water-toluene azeotrope is distilled from the reaction mixture, condensed, and collected in a trap where the denser water separates, allowing the toluene to return to the flask. This continuous removal of water drives the equilibrium towards the ketal product, ensuring a high yield.[1] An alternative for smaller-scale reactions is the use of 4Å molecular sieves, which selectively adsorb water.[2]

  • Reagent Stoichiometry: A slight excess of ethylene glycol is often used to further push the equilibrium towards the product side.

Experimental Protocol: Gram-Scale Ketalization
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Charging: To the flask, add cyclohex-3-en-1-one (1.0 eq), toluene (to create a ~0.5 M solution), ethylene glycol (1.2-1.5 eq), and p-TsOH monohydrate (0.01-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The formation of water will be visible in the Dean-Stark trap within 30-60 minutes. Continue reflux until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary: Ketalization Conditions
ParameterConditionRationale
Catalyst p-TsOH, H₂SO₄, PPTSProvides the necessary proton source to activate the carbonyl.
Solvent Toluene, BenzeneForms an azeotrope with water for efficient removal.
Water Removal Dean-Stark Trap, 4Å Molecular SievesDrives the reaction equilibrium towards product formation.[1][2]
Temperature Reflux (~110 °C for Toluene)Provides sufficient energy and facilitates azeotropic distillation.
Typical Yield >90%The reaction is highly efficient when water is effectively removed.
Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Ketalization cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Flask: - Cyclohex-3-en-1-one - Ethylene Glycol - p-TsOH (cat.) - Toluene B Heat to Reflux (~110°C) A->B C Collect water via Dean-Stark Trap B->C 4-8h D Cool to RT C->D E Wash with NaHCO₃ (aq) & Brine D->E F Dry (Na₂SO₄) & Concentrate E->F G Purify via Distillation or Chromatography F->G H Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Orthogonal Reactivity of the Alkene

The primary strategic value of this compound lies in the ability to selectively functionalize the C=C double bond. The ketal is stable to a wide array of reagents that react with olefins.

  • Epoxidation: Reaction with agents like meta-chloroperoxybenzoic acid (mCPBA) will form the corresponding epoxide, leaving the ketal untouched.

  • Hydroboration-Oxidation: Treatment with borane (BH₃) followed by oxidative work-up (H₂O₂, NaOH) will yield the corresponding alcohol, introducing a hydroxyl group.

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to furnish 1,4-Dioxaspiro[4.5]decane, the protected version of cyclohexanone.[3][4]

  • Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive or oxidative work-up can lead to complex dialdehydes or dicarboxylic acids, respectively, while the ketal remains intact under appropriate conditions.[5]

This orthogonal reactivity allows the cyclohexene ring to serve as a template for further elaboration before the ketone is revealed.

Ketal Cleavage: Deprotection Protocol

Deprotection is the reverse of formation: an acid-catalyzed hydrolysis. The reaction is driven by the presence of a large excess of water.

Causality Behind Experimental Design
  • Acidic Conditions: A proton source is required to initiate the mechanism by protonating one of the ketal oxygens, making it a good leaving group.

  • Solvent System: A mixture of an organic solvent (to dissolve the substrate) and aqueous acid is used. Acetone is a common choice as it is miscible with water and the substrate.

  • Le Châtelier's Principle: A large excess of water is used to drive the equilibrium away from the ketal and towards the ketone and ethylene glycol.

Experimental Protocol: Ketal Hydrolysis
  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the this compound derivative (1.0 eq) in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v).

  • Acid Addition: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), or a solid-supported acid like Amberlyst-15 for easier removal.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Neutralize the acid by carefully adding a mild base, such as saturated aqueous NaHCO₃ solution, until effervescence ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by column chromatography or distillation as required.

Mechanism Visualization: Acid-Catalyzed Deprotection

G Ketal Spiroketal ProtonatedKetal Protonated Ketal (Oxygen) Ketal->ProtonatedKetal + H⁺ HemiketalCarbocation Hemiketal Carbocation Intermediate ProtonatedKetal->HemiketalCarbocation Ring Opening ProtonatedKetone Protonated Ketone HemiketalCarbocation->ProtonatedKetone + H₂O - Ethylene Glycol Diol_out Ethylene Glycol Ketone Ketone Product ProtonatedKetone->Ketone - H⁺ H_plus_out H⁺ H_plus_in H⁺ H2O_in H₂O

Caption: Mechanism of acid-catalyzed hydrolysis of a ketal protecting group.

Conclusion

This compound is more than a simple protecting group; it is a strategic bifunctional building block. Its use allows chemists to mask a ketone's reactivity while exploiting the alkene for a wide range of chemical transformations. The protocols for its formation and cleavage are robust, high-yielding, and based on well-understood chemical principles. By integrating this synthon into a synthetic plan, researchers can access complex, functionalized cyclohexanone frameworks with greater efficiency and control, accelerating discovery in medicinal chemistry and natural product synthesis.

References

  • Yunt, Z., et al. (2009). Cleavage of four carbon-carbon bonds during biosynthesis of the griseorhodin A spiroketal pharmacophore. Discusses spiroketal cleavage in a biological context. Journal of the American Chemical Society. [Link][6]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Details the synthesis of related spiro compounds. ResearchGate. [Link][7]

  • PubChem: 1,4-Dioxaspiro[4.5]dec-6-ene. Compound summary providing basic chemical data. National Center for Biotechnology Information. [Link][8]

  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. A detailed, practical procedure for ketalization using molecular sieves. Caltech. [Link][2]

  • PubChem: 1,4-Dioxaspiro(4.5)decane. Compound summary for the saturated analogue. National Center for Biotechnology Information. [Link][3]

  • NIST Chemistry WebBook: 1,4-Dioxaspiro[4.5]decane. Provides physical and spectral data for the saturated analogue. National Institute of Standards and Technology. [Link][4]

  • Gbara-Haj-Yahia, I., et al. (2004). Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Discusses the mechanism of cleaving related cyclohexadiene structures. The Journal of Organic Chemistry. [Link][5]

Sources

Ketalization with Ethylene Glycol: A Detailed Protocol for Carbonyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1] The carbonyl group, present in aldehydes and ketones, is a hub of reactivity, susceptible to attack by a wide array of nucleophiles.[2][3] Ketalization, specifically the formation of a cyclic ketal using ethylene glycol, stands out as a robust and widely employed strategy to temporarily shield the carbonyl group from undesired reactions.[4][5] This transformation converts the electrophilic sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized center within a 1,3-dioxolane ring, which is stable under neutral to strongly basic conditions.[5][6][7] This application note provides a comprehensive, field-proven protocol for the acid-catalyzed ketalization of carbonyl compounds with ethylene glycol, delving into the mechanistic underpinnings, experimental best practices, and troubleshooting guidelines for researchers, scientists, and drug development professionals.

Reaction Mechanism: An Acid-Catalyzed Pathway to Protection

The formation of a ketal from a ketone or aldehyde with ethylene glycol is a reversible, acid-catalyzed process.[5][6][8] The reaction proceeds through a hemiacetal intermediate, and the equilibrium is driven towards the ketal product by the removal of water.[5][9]

The mechanism unfolds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[10]

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[6]

  • Proton Transfer: A proton is transferred from the newly attached, positively charged oxygen to another base (like the conjugate base of the acid catalyst or another molecule of ethylene glycol) to form a neutral hemiacetal.[6]

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[10]

  • Formation of a Resonance-Stabilized Cation: The departure of a water molecule generates a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion, forming the five-membered 1,3-dioxolane ring.[6]

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ketal product.[6]

Ketalization_Mechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Hemiacetal Hemiacetal ProtonatedKetone->Hemiacetal + Ethylene Glycol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ OxoniumIon Oxonium Ion ProtonatedHemiacetal->OxoniumIon - H₂O Ketal Ketal OxoniumIon->Ketal Intramolecular Cyclization H_plus_out H⁺ H_plus_in H⁺ EthyleneGlycol Ethylene Glycol Water H₂O

Figure 1: The acid-catalyzed mechanism of ketalization with ethylene glycol.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the ketalization of a ketone using ethylene glycol, p-toluenesulfonic acid (p-TsOH) as the catalyst, and toluene as the solvent with a Dean-Stark apparatus for azeotropic removal of water.[9][11]

Materials and Reagents:
Reagent/MaterialPurposeTypical Quantity (for 10 mmol scale)
Ketone (e.g., Cyclohexanone)Starting Material1.0 eq (10 mmol)
Ethylene GlycolProtecting Agent1.2 - 1.5 eq (12 - 15 mmol)
p-Toluenesulfonic Acid (p-TsOH)Acid Catalyst0.01 - 0.05 eq (0.1 - 0.5 mmol)
TolueneSolvent (forms azeotrope with water)Sufficient to fill the flask and Dean-Stark trap
Saturated Sodium Bicarbonate (NaHCO₃) solutionNeutralizing AgentFor work-up
Brine (saturated NaCl solution)Washing AgentFor work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying AgentFor work-up
Round-bottom flaskReaction Vessel50 or 100 mL
Dean-Stark apparatusWater RemovalStandard size
Reflux condenserCondensation of VaporsStandard size
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathHeating Source
Separatory funnelLiquid-liquid Extraction250 mL
Rotary evaporatorSolvent Removal
Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).

    • Add toluene, followed by ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).[9]

    • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • Heat the mixture to reflux using a heating mantle or oil bath. The temperature will depend on the boiling point of the azeotrope of toluene and water.

    • As the reaction proceeds, water will be formed and will be azeotropically removed with toluene. The condensed azeotrope will collect in the Dean-Stark trap, and the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[9]

    • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.[9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by distillation or column chromatography on silica gel, if necessary.

    • Characterize the purified ketal using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental_Workflow Setup 1. Reaction Setup (Ketone, Ethylene Glycol, p-TsOH, Toluene, Dean-Stark Apparatus) Reaction 2. Reflux and Water Removal (Azeotropic Distillation) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup 4. Work-up (Neutralization, Extraction, Drying) Monitoring->Workup Reaction Complete Purification 5. Purification (Distillation/Chromatography) Workup->Purification Characterization 6. Characterization (NMR, IR) Purification->Characterization

Figure 2: A streamlined workflow for the experimental protocol of ketalization.

Characterization of the Ketal Product

Spectroscopic analysis is crucial for confirming the successful formation of the ketal.

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the strong carbonyl (C=O) stretching band, typically observed between 1680-1750 cm⁻¹ for ketones and aldehydes.[12][13] The appearance of new C-O stretching bands in the region of 1050-1150 cm⁻¹ is indicative of ketal formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic signal for the aldehydic proton (around 9-10 ppm) will disappear.[14][15] New signals corresponding to the methylene protons of the ethylene glycol moiety will appear, typically as a multiplet around 3.5-4.0 ppm. The signals for the protons on the α-carbon to the original carbonyl will experience a slight upfield shift.

    • ¹³C NMR: The prominent carbonyl carbon signal in the downfield region (190-220 ppm) will be absent in the product spectrum.[12][13][16] A new signal for the sp³-hybridized ketal carbon will appear in the range of 95-115 ppm. The signals for the carbons of the ethylene glycol moiety will be observed around 60-70 ppm.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient catalyst. - Inefficient water removal. - Sterically hindered carbonyl group.- Increase the catalyst loading slightly. - Ensure the Dean-Stark apparatus is functioning correctly and there are no leaks. - Use a more reactive catalyst (e.g., a stronger acid) or increase the reaction temperature and time.[11]
Low Yield - Reversible reaction equilibrium not sufficiently shifted. - Product loss during work-up.- Ensure complete removal of water. Consider using molecular sieves in the reaction or in a soxhlet extractor.[11] - Be careful during the extraction and washing steps to avoid forming emulsions. Ensure the product is not water-soluble.[17]
Formation of Side Products - Self-condensation of the ketone or aldehyde. - Acid-sensitive functional groups in the starting material.- Use milder reaction conditions (lower temperature, less acidic catalyst).[11] - Choose a milder catalyst or a different protecting group strategy if other acid-labile groups are present.[18][19]
Deprotection During Work-up - Incomplete neutralization of the acid catalyst.- Ensure thorough washing with a basic solution (e.g., saturated NaHCO₃) to completely remove the acid catalyst before concentrating the product.[17]

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

The ketalization of carbonyl compounds with ethylene glycol is a highly reliable and versatile method for protecting this important functional group. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can effectively mask the reactivity of aldehydes and ketones, enabling a broader range of subsequent chemical transformations. The successful implementation of this protocol hinges on the careful control of reaction conditions, particularly the efficient removal of water to drive the equilibrium towards product formation. With the insights and procedures outlined in this application note, scientists are well-equipped to employ this powerful protective strategy in their synthetic endeavors.

References

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024). YouTube. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). National Institutes of Health. [Link]

  • 6.3: Carbonyl Protecting Groups. (2020). Chemistry LibreTexts. [Link]

  • Protection of Carbonyl Groups. (2014). Chem-Station. [Link]

  • A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. (2018). Luminare. [Link]

  • acetals and ketals as protecting groups. (2019). YouTube. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Acetalization of ethyl levulinate with ethylene glycol to form cyclic ketal and byproducts. (n.d.). ResearchGate. [Link]

  • Method of making ketals and acetals. (n.d.).
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). National Institutes of Health. [Link]

  • 14.3: Acetal Formation. (2019). Chemistry LibreTexts. [Link]

  • Protection of carbonyl compounds as ketal in the presence of iodine. (n.d.). ResearchGate. [Link]

  • Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. (n.d.). Study.com. [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. [Link]

  • Preparation of cyclic acetals or ketals. (n.d.).
  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube. [Link]

  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (n.d.). MDPI. [Link]

  • (PDF) Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (2018). ResearchGate. [Link]

  • 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]

  • Dean Stark without Dean Stark.... almost quantitative. (2020). Sciencemadness Discussion Board. [Link]

  • Formation and Reactions of Acetals. (n.d.). Chemistry Steps. [Link]

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation. (n.d.). ResearchGate. [Link]

  • Selective carbonyl protection using ethylene glycol. (2020). Chemistry Stack Exchange. [Link]

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation. (2019). National Institutes of Health. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). Caltech. [Link]

  • Acetal and Ketal Formation. (2021). YouTube. [Link]

  • (PDF) FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. (2022). ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Oregon State University. [Link]

  • Aldehyde. (n.d.). Wikipedia. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). W. W. Norton & Company. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • 10.4: Acetals and Ketals. (2022). Chemistry LibreTexts. [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. (2022). Reddit. [Link]

Sources

The Strategic Application of 1,4-Dioxaspiro[4.5]dec-7-ene Scaffolds in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Power of a Versatile Spirocyclic Building Block

In the intricate world of natural product total synthesis, the quest for elegant and efficient molecular construction is paramount. Chemists continually seek out versatile building blocks that can streamline synthetic routes, introduce stereochemical complexity with precision, and provide a robust foundation for the elaboration of complex molecular architectures. The 1,4-dioxaspiro[4.5]dec-7-ene scaffold, a seemingly simple yet strategically powerful chiral building block, has emerged as a significant player in this arena. Its inherent structural features—a protected ketone, a reactive alkene, and a defined stereochemical environment—offer a unique combination of stability and reactivity that can be masterfully exploited in the synthesis of intricate natural products. This technical guide will delve into the strategic applications of this spirocyclic motif, with a particular focus on its role in the construction of complex marine toxins, providing detailed protocols and mechanistic insights for the modern synthetic chemist.

The utility of the 1,4-dioxaspiro[4.5]decane framework is prominently showcased in the total synthesis of spirocyclic imine marine toxins such as gymnodimine and the pinnatoxin family of natural products.[1][2] These molecules possess potent biological activities and their complex, polycyclic structures present formidable challenges to synthetic chemists. The strategic incorporation of a spirocyclic core early in the synthesis is a key design element that simplifies the overall synthetic challenge.

Core Strategy: The Diels-Alder Reaction as a Gateway to Spirocyclic Complexity

A cornerstone of the synthetic strategy employing this compound and its derivatives is the venerable Diels-Alder reaction.[3] This powerful cycloaddition provides a robust and stereocontrolled method for the construction of the cyclohexene ring, a central feature of many spirocyclic natural products. The ethylene ketal moiety of the dioxaspirodecene scaffold serves as a masked ketone, which can be unveiled later in the synthesis for further functionalization, such as the introduction of the characteristic imine of the marine toxins.

A prime exemplar of this strategy is found in the enantioselective total synthesis of (-)-gymnodimine.[4] The synthesis of the spirocyclic core of this marine toxin hinges on a highly diastereoselective and enantioselective exo-Diels-Alder reaction. While the exact this compound is not the dienophile in this specific synthesis, a closely related and more functionalized derivative is employed, demonstrating the power of this general approach.

Application Note: Enantioselective Synthesis of the Spirocyclic Core of (-)-Gymnodimine via a Catalytic Asymmetric Diels-Alder Reaction

This application note details the strategic use of a chiral dienophile, a functionalized analog of the this compound framework, in the key Diels-Alder reaction for the construction of the spirocyclic core of (-)-gymnodimine. This approach, pioneered by Romo and coworkers, showcases the power of asymmetric catalysis in setting crucial stereocenters early in a complex synthesis.[4]

Scientific Rationale and Mechanistic Considerations

The key to the successful synthesis of the gymnodimine core lies in the precise control of stereochemistry during the Diels-Alder cycloaddition. The use of a chiral bis-oxazoline Cu(II) catalyst enables excellent enantioselectivity, favoring the formation of the desired exo diastereomer.[4] The dienophile, a lactam-tethered cyclohexenone, is analogous to this compound in that the lactam carbonyl acts as a masked functional handle for later-stage manipulations.

The Lewis acidic copper catalyst coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. The chiral ligands on the copper catalyst create a chiral environment that directs the approach of the diene, leading to high enantioselectivity. The preference for the exo transition state is a notable feature of this reaction, which is crucial for establishing the correct relative stereochemistry of the final natural product.

Diels_Alder dienophile Functionalized Dienophile (this compound analog) transition_state Chiral Exo Transition State dienophile->transition_state diene Diene diene->transition_state catalyst Chiral Cu(II) Catalyst catalyst->transition_state catalysis product Spirocyclic Core (Enantioenriched) transition_state->product

Figure 1. Conceptual workflow of the catalytic asymmetric Diels-Alder reaction.

Experimental Protocol: Catalytic Asymmetric Diels-Alder Reaction

This protocol is adapted from the total synthesis of (-)-gymnodimine by Kong, et al.[4]

Materials:

  • N-(Buta-1,3-dien-1-yl)acetamide (Diene)

  • (R)-1-(5-Oxo-1-phenyl-1,5-dihydropyrrol-2-yl)ethyl acetate (Dienophile precursor)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-box)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ (0.1 eq) and (S,S)-Ph-box (0.11 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve the dienophile (1.0 eq) in anhydrous DCM.

  • Cycloaddition: Cool the dienophile solution to -78 °C. To this solution, add the freshly prepared chiral catalyst solution via cannula. Stir the mixture for 15 minutes.

  • Diene Addition: Slowly add a solution of the diene (1.5 eq) in anhydrous DCM to the reaction mixture at -78 °C over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic adduct.

Quantitative Data:

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)dr (exo:endo)ee (%)
110-7885>20:195
25-788218:194
310-408815:190

Further Transformations and Strategic Advantages

The spirocyclic product obtained from the Diels-Alder reaction is a versatile intermediate that can be elaborated into the final natural product through a series of carefully orchestrated transformations. The protected ketone at the spiro-center can be unmasked under mild acidic conditions, revealing a ketone that can be converted to the characteristic spiro-imine moiety of gymnodimine.

The strategic advantages of employing a this compound-like scaffold are manifold:

  • Early Introduction of Complexity: The spirocyclic core is established early in the synthesis, simplifying subsequent bond formations and reducing the conformational flexibility of the molecule.

  • Stereochemical Control: The Diels-Alder reaction allows for the precise installation of multiple stereocenters in a single step, often with high levels of diastereoselectivity and enantioselectivity.

  • Masked Functionality: The ethylene ketal serves as a robust protecting group for the ketone, which can be carried through multiple synthetic steps before being deprotected at a strategic point.

  • Convergent Synthesis: The use of a pre-formed spirocyclic building block facilitates a convergent synthetic strategy, where large fragments of the molecule are synthesized separately and then coupled together in the later stages. This approach is generally more efficient than a linear synthesis.

Synthetic_Strategy cluster_0 Fragment Synthesis cluster_1 Key Cycloaddition cluster_2 Elaboration and Completion Dienophile_Synthesis Synthesis of Functionalized Dienophile Diels_Alder Asymmetric Diels-Alder Reaction Dienophile_Synthesis->Diels_Alder Diene_Synthesis Synthesis of Diene Diene_Synthesis->Diels_Alder Spiro_Core Spirocyclic Intermediate Diels_Alder->Spiro_Core Deprotection Ketal Deprotection Spiro_Core->Deprotection Functionalization Further Functionalization (e.g., Imine Formation) Deprotection->Functionalization Natural_Product Target Natural Product (e.g., Gymnodimine) Functionalization->Natural_Product

Figure 2. Overall synthetic strategy utilizing a spirocyclic building block.

Conclusion and Future Outlook

The use of this compound and its functionalized analogs represents a powerful and elegant strategy in the total synthesis of complex natural products. The ability to construct a stereochemically rich spirocyclic core through a highly controlled Diels-Alder reaction provides a significant advantage in the design and execution of efficient and convergent synthetic routes. As the demand for complex, biologically active molecules continues to grow in fields such as drug discovery and chemical biology, the development and application of versatile building blocks like the this compound scaffold will undoubtedly play an increasingly important role. Future research in this area will likely focus on the development of new catalytic systems for even greater control over stereoselectivity, as well as the design of novel spirocyclic building blocks with diverse functionalities to further expand the synthetic chemist's toolbox.

References

  • Molgó, J., et al. (2017). Spiroimine shellfish toxins: Chemistry, pharmacology, and toxicology.
  • Stivala, C. E., & Zakarian, A. (2008). Total Synthesis of Pinnatoxin A. Journal of the American Chemical Society, 130(12), 3774-3776. [Link]

  • Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781-793. [Link]

  • Kong, K., et al. (2011). Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer. Journal of the American Chemical Society, 133(48), 19494-19503. [Link]

  • Seki, M., et al. (1998). Total Synthesis of (−)-Pinnatoxin A. Journal of the American Chemical Society, 120(49), 13008-13009. [Link]

  • Evans, D. A., et al. (1998). A General Method for the Synthesis of Enantiomerically Pure Spiroketals. Journal of the American Chemical Society, 120(23), 5824-5825. [Link]

  • White, J. D., et al. (1999). Total Synthesis of (+)-Spirolaxine Methyl Ether. Organic Letters, 1(10), 1599-1602. [Link]

  • Kong, K., Moussa, Z., Lee, C., & Romo, D. (2011). Total synthesis of the spirocyclic imine marine toxin (-)-gymnodimine and an unnatural C4-epimer. Journal of the American Chemical Society, 133(48), 19494–19503. [Link]

Sources

The Versatile 1,4-Dioxaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland—The Strategic Value of Spirocycles in Drug Design

In the landscape of medicinal chemistry, the quest for novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is perpetual. While aromatic and flat heterocyclic systems have been the bedrock of drug discovery for decades, the exploration of three-dimensional (3D) structures has emerged as a critical strategy to unlock new biological targets and navigate crowded intellectual property spaces. Among these 3D motifs, spirocyclic systems—characterized by two rings sharing a single atom—have garnered significant interest. The 1,4-dioxaspiro[4.5]decane scaffold, a ketal of cyclohexanone and ethylene glycol, represents a particularly valuable and versatile building block in this class. Its rigid, well-defined conformational arrangement allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with complex biological targets. While the specific isomer 1,4-Dioxaspiro[4.5]dec-7-ene is not extensively documented as a final active pharmaceutical ingredient, the broader saturated and functionalized 1,4-dioxaspiro[4.5]decane core is a cornerstone in the synthesis of a diverse range of therapeutic agents. This guide will delve into the multifaceted applications of this scaffold, providing detailed protocols and insights for its strategic deployment in drug discovery programs.

Core Applications in Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane moiety is more than just a structural curiosity; it is a "privileged scaffold" that has been successfully employed to develop ligands for a variety of biological targets. Its utility spans multiple therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.

Central Nervous System (CNS) Agents: Targeting Serotonin Receptors

The conformational rigidity of the spirocyclic core is particularly advantageous for designing ligands for G-protein coupled receptors (GPCRs), where precise orientation of pharmacophoric elements is key to achieving high affinity and selectivity.

A notable example is the development of potent and selective agonists for the 5-HT1A receptor, a key target for treating anxiety, depression, and other CNS disorders. The synthesis of compounds like 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has demonstrated the value of this scaffold.[1] In this context, the spirocycle acts as a rigid anchor, positioning the piperazine moiety for optimal interaction with the receptor binding pocket. Further optimization of this lead, by replacing the dioxolane with bioisosteric oxathiolane and dithiolane rings, has led to the identification of partial agonists with exceptional potency and selectivity, as well as promising neuroprotective and antinociceptive activities.[1]

Oncology: Imaging and Therapeutic Agents

The sigma-1 (σ1) receptor is overexpressed in a variety of human tumors, making it an attractive target for both cancer therapy and diagnostic imaging. The 1,4-dioxaspiro[4.5]decane framework has been instrumental in the development of high-affinity ligands for this receptor.

Researchers have successfully synthesized and evaluated a series of novel piperidine compounds incorporating the 1,4-dioxa-8-azaspiro[4.5]decane core.[2] One such compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and excellent selectivity over σ2 receptors.[2][3] The subsequent development of its 18F-labeled analog, [18F]5a, created a potent radioligand for positron emission tomography (PET) imaging.[2] In vivo studies in mouse tumor xenograft models demonstrated high and specific accumulation of the radiotracer in tumors, highlighting the potential of these spirocyclic compounds as agents for cancer diagnosis.[2][3]

Antifungal and Growth-Regulating Agents

The 1,4-dioxaspiro[4.5]decane moiety has also been incorporated into molecules with potent antifungal and plant growth-regulating properties. By reacting 2-chloromethyl-1,4-dioxaspiro[4.5]decanes with the sodium salts of imidazole or 1,2,4-triazole, researchers have synthesized a series of novel compounds.[1] While their fungicidal activity was found to be lower than some commercial standards, these compounds exhibited significant retardant properties across a wide range of concentrations, indicating their potential for agricultural applications.[1]

The Role as a Versatile Synthetic Intermediate

Perhaps the most widespread application of the 1,4-dioxaspiro[4.5]decane system is its use as a bifunctional synthetic intermediate.[4] The ketal group serves as a robust protecting group for a ketone, allowing for selective chemical modifications on other parts of the cyclohexyl ring. The protected ketone can then be deprotected under acidic conditions when needed.

1,4-Dioxaspiro[4.5]decan-8-one is a particularly useful building block for accessing a variety of functionalized spirocycles.[4][5] This intermediate is crucial for synthesizing compounds like 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which is a key component in the development of Cathepsin S inhibitors, therapeutic targets for neurological and inflammatory diseases.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol outlines a common method for the synthesis of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, via selective deketalization.[4]

Materials:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water.

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the acetic acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.

Protocol 2: General Synthesis of Functionalized 1,4-Dioxaspiro[4.5]decane Derivatives

This protocol provides a general workflow for the functionalization of the 1,4-dioxaspiro[4.5]decane scaffold, starting from the ketone intermediate.

G cluster_0 Synthesis Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Reductive Amination Start->Step1 Amine, NaBH(OAc)3 Step2 N-Alkylation / N-Arylation Step1->Step2 R-X, Base Step3 Deprotection (if needed) Step2->Step3 e.g., TFA, HCl Final Biologically Active Molecule Step3->Final

General Workflow for Functionalization

Step 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one and a primary or secondary amine of choice in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography.

Step 2: N-Alkylation or N-Arylation

  • Dissolve the amine from Step 1 in a suitable solvent (e.g., DMF, ACN).

  • Add a base (e.g., K2CO3, Cs2CO3, or Et3N).

  • Add the desired alkyl halide, aryl halide, or other electrophile.

  • Heat the reaction mixture as required and monitor for completion.

  • Work-up the reaction by partitioning between water and an organic solvent.

  • Isolate and purify the final product.

Step 3: Ketal Deprotection (Optional)

  • If the ketone functionality is required in the final molecule, the dioxolane protecting group can be removed.

  • Dissolve the spiroketal in a solvent mixture such as acetone/water.

  • Add a catalytic amount of a strong acid (e.g., HCl, H2SO4, or p-toluenesulfonic acid).

  • Stir the reaction at room temperature or with gentle heating until deprotection is complete.

  • Neutralize the acid and isolate the deprotected ketone product.

Data Summary

Compound ClassBiological TargetTherapeutic AreaKey Findings
Piperazine derivatives5-HT1A ReceptorCNS Disorders, PainPotent partial agonists with neuroprotective and antinociceptive activity.[1]
Piperidine derivativesSigma-1 (σ1) ReceptorOncology (Imaging)High-affinity ligands for PET imaging of tumors.[2][3]
Triazole/Imidazole derivativesNot specifiedAgricultureFungicidal and plant growth-regulating (retardant) properties.[1]
Methanamine derivativesCathepsin SNeurology, InflammationKey intermediates for potent and selective inhibitors.[6][7]

Conclusion and Future Perspectives

The 1,4-dioxaspiro[4.5]decane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its conformational rigidity and synthetic tractability provide a robust platform for the design of novel therapeutics targeting a wide array of biological entities. The successful development of high-affinity ligands for CNS receptors and cancer-related targets underscores the power of this 3D motif to generate molecules with superior pharmacological profiles. As drug discovery continues to move towards more complex and challenging biological targets, the strategic incorporation of spirocyclic systems like the 1,4-dioxaspiro[4.5]decane will undoubtedly play an increasingly important role in the development of the next generation of medicines. The protocols and applications detailed herein serve as a foundational guide for researchers looking to leverage the unique advantages of this versatile chemical scaffold.

G cluster_0 1,4-Dioxaspiro[4.5]decane Scaffold cluster_1 Therapeutic Applications Scaffold 1,4-Dioxaspiro[4.5]decane Core CNS CNS Disorders (5-HT1A Agonists) Scaffold->CNS is a core for Oncology Cancer Imaging (σ1 Ligands) Scaffold->Oncology is a core for Infectious_Disease Antifungal Agents Scaffold->Infectious_Disease is a core for Inflammation Inflammatory Diseases (Cathepsin S Inhibitors) Scaffold->Inflammation is a core for

Applications of the 1,4-Dioxaspiro[4.5]decane Scaffold

References

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]

  • Synthesis and study of the fungicidal and growth-regulating activity of substituted 1-[(1,4-dioxaspiro[4.5]dec-2-yl)methyl]. ResearchGate. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

Sources

The Versatile Reactivity of the Double Bond in 1,4-Dioxaspiro[4.5]dec-7-ene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Spirocyclic Alkene

1,4-Dioxaspiro[4.5]dec-7-ene is a valuable bifunctional intermediate in organic synthesis. Its structure features a cyclohexene ring fused to a dioxolane moiety via a spirocyclic junction. This unique arrangement offers a wealth of synthetic possibilities, primarily centered around the reactivity of the carbon-carbon double bond. The ethylene ketal functionality serves as a robust protecting group for a ketone, allowing for selective transformations on the alkene without interference. This guide provides an in-depth exploration of four fundamental reactions of the double bond in this compound: hydrogenation, epoxidation, dihydroxylation, and ozonolysis. For each reaction, we will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the synthetic utility of the resulting products.

I. Catalytic Hydrogenation: Saturating the Ring System

Catalytic hydrogenation is a powerful technique for the reduction of a carbon-carbon double bond to a single bond. In the context of this compound, this reaction provides a straightforward route to the corresponding saturated spiroketal, 1,4-Dioxaspiro[4.5]decane. The reaction typically proceeds with syn-addition of two hydrogen atoms across the double bond.

Mechanism of Catalytic Hydrogenation

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and molecular hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The metal surface facilitates the cleavage of the H-H bond, and the resulting hydrogen atoms are then transferred sequentially to the carbons of the double bond.[1][2] The alkene adsorbs onto the catalyst surface, and the hydrogen atoms are delivered to the same face of the double bond, resulting in a cis-stereochemistry of the newly formed C-H bonds.

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in a suitable solvent (e.g., Ethanol) B Add Pd/C catalyst A->B C Purge vessel with H2 gas B->C D Stir vigorously under H2 atmosphere (balloon or Parr apparatus) C->D E Monitor reaction by TLC or GC D->E F Filter through Celite to remove catalyst E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Purify by distillation or chromatography G->H G cluster_mech Concerted Oxygen Transfer Alkene This compound Transition_State [Transition State] Alkene->Transition_State Peroxy_Acid m-CPBA Peroxy_Acid->Transition_State Epoxide 7,8-Epoxy-1,4-dioxaspiro[4.5]decane Transition_State->Epoxide Carboxylic_Acid m-Chlorobenzoic Acid Transition_State->Carboxylic_Acid G cluster_reaction Reaction cluster_workup Work-up A Dissolve alkene and NMO in acetone/water B Add catalytic OsO4 solution A->B C Stir at room temperature B->C D Quench with sodium sulfite C->D Upon completion E Extract with ethyl acetate D->E F Dry organic layer and concentrate E->F G Purify by chromatography F->G G cluster_mech Ozonolysis and Reductive Work-up Alkene This compound Molozonide Primary Ozonide Alkene->Molozonide + O3 Ozone O3 Ozonide Secondary Ozonide Molozonide->Ozonide Rearrangement Dicarbonyl Linear Dicarbonyl Product Ozonide->Dicarbonyl + DMS DMS Dimethyl Sulfide (DMS) DMSO Dimethyl Sulfoxide (DMSO) DMS->DMSO Oxidation

Sources

The Spirocyclic Gateway to Pain Relief: Leveraging 1,4-Dioxaspiro[4.5]dec-7-ene in Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel analgesic compounds with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a unique topographical space for molecular interactions with biological targets, making them attractive frameworks for drug design.[1] Among these, the 1,4-dioxaspiro[4.5]decane moiety has emerged as a privileged structure in the synthesis of pharmacologically active agents, including those with significant analgesic properties. This technical guide explores the application of a versatile building block, 1,4-Dioxaspiro[4.5]dec-7-ene, in the prospective synthesis of potent analgesic compounds. We will delve into the strategic utility of its dual functionality—the reactive alkene and the protected ketone—to construct complex molecular architectures for pain management.

The Strategic Advantage of the Spiro-ketal Alkene

This compound serves as a masked cyclohexenone derivative, where the ethylene ketal acts as a robust protecting group for the ketone. This protection allows for selective manipulation of the double bond, which can be functionalized to introduce key pharmacophoric elements. Subsequent deprotection under acidic conditions readily reveals the ketone, providing a handle for further synthetic transformations. This strategic separation of reactivity is paramount in multi-step syntheses of complex drug molecules.

Derivatives of the saturated 1,4-dioxaspiro[4.5]decane core have been successfully developed into potent ligands for receptors implicated in pain pathways. For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been identified as a powerful agonist of the 5-HT1A receptor, a target involved in the modulation of pain.[2][3] A derivative of this compound demonstrated significant antinociceptive activity in preclinical models, highlighting the potential of this spirocyclic system in the development of new analgesics.[2]

Proposed Synthetic Pathway to Novel Analgesic Scaffolds

The presence of the alkene functionality in this compound opens a gateway to a variety of synthetic transformations for the introduction of nitrogen-containing groups, a common feature in many centrally-acting analgesics like tramadol.[4] A plausible and efficient strategy involves an initial epoxidation of the double bond, followed by a regioselective ring-opening with a suitable amine. This approach allows for the stereocontrolled installation of an amino alcohol moiety, a key structural motif in numerous analgesic drugs.

The following diagram illustrates a proposed synthetic workflow starting from this compound to a key intermediate for the synthesis of tramadol-like analgesics.

G start This compound epoxide Epoxidation (e.g., m-CPBA) start->epoxide spiro_epoxide Spiro-epoxide Intermediate epoxide->spiro_epoxide ring_opening Regioselective Ring Opening (e.g., Dimethylamine) spiro_epoxide->ring_opening amino_alcohol Amino Alcohol Intermediate ring_opening->amino_alcohol deprotection Ketal Deprotection (Acidic Hydrolysis) amino_alcohol->deprotection ketone_intermediate Aminomethyl Cyclohexanone Precursor deprotection->ketone_intermediate grignard Grignard Reaction (e.g., 3-methoxyphenylmagnesium bromide) ketone_intermediate->grignard analgesic Tramadol Analogue Scaffold grignard->analgesic

Caption: Proposed synthetic workflow from this compound to a tramadol analogue scaffold.

Experimental Protocols

Protocol 1: Epoxidation of this compound

This protocol describes the first key step in the proposed synthetic pathway: the formation of the spiro-epoxide intermediate.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude spiro-epoxide can be purified by column chromatography on silica gel if necessary.

Protocol 2: Regioselective Ring-Opening of the Spiro-Epoxide

This protocol details the introduction of the key amino group.

Materials:

  • Spiro-epoxide intermediate from Protocol 1

  • Dimethylamine (40% aqueous solution or as a solution in THF)

  • Ethanol or Tetrahydrofuran (THF)

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the spiro-epoxide intermediate (1 equivalent) in ethanol or THF in a round-bottom flask.

  • Add an excess of dimethylamine solution (3-5 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess dimethylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate.

  • Purify the product by column chromatography or crystallization as needed.

Data Summary: Spirocyclic Scaffolds in Analgesic Research

The following table summarizes examples of spirocyclic compounds and their relevance in the context of pain management research.

Spirocyclic ScaffoldTarget Receptor(s)Therapeutic PotentialReference(s)
1,4-Dioxaspiro[4.5]decane derivatives5-HT1A ReceptorAntinociceptive / Analgesic[2],[3]
1-Oxa-4,9-diazaspiro[5.5]undecane derivativesμ-Opioid Receptor (MOR) and σ1 ReceptorDual-target analgesics with potentially reduced side effects[5]
Spiro-indenoquinoxaline pyrrolizines/pyrrolothiazolesNot specifiedAntioxidant activity, relevant to inflammatory pain

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel analgesic compounds. Its unique combination of a protected ketone and a reactive alkene allows for a modular and strategic approach to the construction of complex spirocyclic scaffolds. The proposed synthetic pathway, leveraging well-established chemical transformations, provides a clear route to tramadol-like structures and other potential analgesic agents. Further exploration of the reactivity of the double bond, including hydroboration-oxidation, dihydroxylation, and other addition reactions, will undoubtedly expand the chemical space accessible from this spirocyclic building block. As the demand for safer and more effective pain therapeutics continues to grow, the innovative use of such strategically designed starting materials will be instrumental in the future of analgesic drug discovery.

References

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Caputo, F., Ciano, A., Anzini, M., et al. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 124, 617-631. [Link]

  • Burdi, D. F., De-Sheng, H., Clark, M. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry, 58(11), 4501–4513. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Rojas-Vite, G., & Maldonado, L. A. (2002). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 46(4), 324-328. [Link]

  • Leal, E., Simonin, F., & Toll, L. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 3043-3060. [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(1), 63-71. [Link]

  • Rojas, R., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23621-23636. [Link]

  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Link]

Sources

The Strategic Integration of 1,4-Dioxaspiro[4.5]dec-7-ene Derivatives in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Mesogenic Materials

In the relentless pursuit of next-generation liquid crystal displays (LCDs) and photonic devices, the molecular architecture of mesogenic compounds is of paramount importance. The strategic incorporation of novel structural motifs can profoundly influence key electro-optical properties such as birefringence (Δn) and dielectric anisotropy (Δε). This guide delves into the emerging role of 1,4-Dioxaspiro[4.5]dec-7-ene derivatives as a promising class of core structures in the design of advanced liquid crystal materials. Their unique spirocyclic and unsaturated nature offers a compelling avenue to modulate molecular geometry and electronic polarizability, thereby fine-tuning the macroscopic properties of the liquid crystalline state.

This document provides a comprehensive overview of the synthesis, characterization, and application of these derivatives, offering detailed protocols and expert insights for researchers and professionals in the field of liquid crystal science and drug development, where liquid crystal principles are increasingly applied.

Core Rationale: The Advantage of the Spirocyclic Unsaturated Core

The this compound moiety presents a unique combination of structural features that are highly advantageous in the design of liquid crystals:

  • Three-Dimensionality and Conformational Rigidity: The spirocyclic junction introduces a well-defined three-dimensional kink in the molecular structure. This departure from simple rod-like (calamitic) or disk-like (discotic) geometries can be leveraged to control intermolecular interactions and, consequently, the mesophase behavior. The inherent rigidity of the spiro-system helps maintain a defined molecular shape, which is crucial for the formation of stable liquid crystalline phases.

  • Modulation of Packing Efficiency: The non-linear geometry of the spiro-core can disrupt the close packing that often leads to high melting points in purely aromatic systems. This can effectively widen the nematic range of the resulting liquid crystal, a critical parameter for practical applications.

  • Enhanced Birefringence: The introduction of a double bond within the cyclohexene ring of the spiro-system increases the π-electron conjugation. This, in turn, can enhance the anisotropy of the molecular polarizability, leading to a higher birefringence (Δn). High birefringence materials are essential for applications requiring fast switching times and high contrast ratios in displays.

  • Tunable Dielectric Anisotropy: The overall dipole moment and its orientation with respect to the principal molecular axis determine the dielectric anisotropy (Δε). The spirocyclic core, in conjunction with appropriate terminal groups (e.g., cyano, fluoro), allows for fine-tuning of the molecular dipole, enabling the design of materials with either positive or negative Δε, as required for different display modes.

Synthetic Pathways to this compound-Based Mesogens

The synthesis of liquid crystals incorporating the this compound core typically commences from the readily available precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This ketone serves as a versatile intermediate for introducing the requisite unsaturation and for coupling to various mesogenic units.[1][2]

Protocol 1: Synthesis of a Mesogenic Phenylcyclohexene Derivative via Wittig Reaction

This protocol outlines a general procedure for the synthesis of a representative this compound-based liquid crystal, 4-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)benzonitrile, a compound anticipated to exhibit nematic liquid crystal properties.

Reaction Scheme:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction A 4-(Bromomethyl)benzonitrile C Phosphonium Salt A->C Toluene, reflux B Triphenylphosphine B->C E Phosphonium Ylide C->E n-BuLi, THF D 1,4-Dioxaspiro[4.5]decan-8-one F 4-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)benzonitrile D->F THF, 0°C to RT E->F

A representative synthetic workflow.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • 4-(Bromomethyl)benzonitrile

  • Triphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glass column for chromatography

Procedure:

Part A: Synthesis of the Phosphonium Salt

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(bromomethyl)benzonitrile (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: The Wittig Reaction

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)benzonitrile.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior and physical properties of the synthesized this compound derivatives must be thoroughly characterized to assess their potential for applications.

Protocol 2: Mesophase Identification and Transition Temperature Determination

Instrumentation:

  • Polarized Optical Microscope (POM) equipped with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Polarized Optical Microscopy (POM):

    • Place a small sample of the purified compound between a clean glass slide and a coverslip.

    • Heat the sample on the hot stage above its melting point to the isotropic liquid state.

    • Slowly cool the sample while observing the texture through the crossed polarizers of the microscope.

    • Note the temperatures at which phase transitions occur and the characteristic optical textures of any mesophases (e.g., Schlieren, marbled textures for nematic phases; focal conic, fan-shaped textures for smectic phases).

    • Repeat the heating and cooling cycles to check for reproducibility and to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

    • Cool the sample at the same rate to below its crystallization temperature.

    • Run a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures.

    • The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram. The enthalpy changes associated with these transitions can also be determined.

Anticipated Properties and Applications

Based on the structural analogy to known phenylcyclohexene liquid crystals, it is anticipated that this compound derivatives will exhibit valuable properties for display applications.

Data Presentation: Predicted Properties of a Model Compound

The following table summarizes the predicted properties of 4-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)benzonitrile, based on structure-property relationships of similar mesogens.

PropertyPredicted ValueSignificance in Liquid Crystal Applications
Mesophase NematicThe most common phase for display applications.
Clearing Point (Tc) Moderately highA wider nematic range enhances operational temperature stability.
Birefringence (Δn) High ( > 0.15)Enables thinner display cells, leading to faster switching times.
Dielectric Anisotropy (Δε) PositiveSuitable for twisted nematic (TN) and in-plane switching (IPS) display modes.
Viscosity (γ) ModerateLower viscosity contributes to faster electro-optical response.

Logical Framework for Application in Liquid Crystal Mixtures

The unique properties of this compound derivatives make them attractive components in liquid crystal mixtures for various applications.

G A This compound Derivatives B High Birefringence (Δn) A->B C Tunable Dielectric Anisotropy (Δε) A->C D Wide Nematic Range A->D E Fast Switching Displays B->E F High Contrast Ratio Displays B->F G Active and Passive Matrix LCDs C->G D->G H Photonic Devices (e.g., spatial light modulators) E->H F->H

Application workflow for spiro-based liquid crystals.

Conclusion and Future Outlook

The exploration of this compound derivatives represents a promising frontier in the design of novel liquid crystal materials. Their unique molecular architecture, characterized by a rigid, non-linear spirocyclic core with embedded unsaturation, provides a powerful tool for the systematic tuning of key electro-optical parameters. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to investigate this intriguing class of compounds.

Future work should focus on the synthesis of a homologous series of these derivatives with varying alkyl chain lengths and different terminal groups to establish comprehensive structure-property relationships. Furthermore, the incorporation of these novel materials into liquid crystal mixtures and the evaluation of their performance in display prototypes will be crucial to fully realize their technological potential.

References

  • Bezborodov, V. S., et al. (1998).
  • Fung, B. M., Cross, C. W., & Poon, C. D. (1987). Liquid Crystals Containing A Cyclohexene Ring.
  • Khoo, I. C. (2007). Liquid Crystals (2nd ed.). John Wiley & Sons, Inc.
  • Li, Z., et al. (1988). Liquid Crystals With a Chiral Core: Cyclohexene Carboxylates.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.

Core Synthesis Pathway: Acid-Catalyzed Ketalization

The synthesis of this compound is primarily achieved through the acid-catalyzed ketalization of 4-cyclohexenone with ethylene glycol. This reaction involves the protection of the ketone functional group, rendering it inert to certain reagents while preserving the alkene for subsequent transformations, such as Diels-Alder reactions or other additions.[1][2]

The reaction is a reversible equilibrium process.[3] The key to achieving a high yield is to effectively shift the equilibrium toward the product side. This is typically accomplished by removing the water generated during the reaction, an application of Le Châtelier's principle.

Reaction Mechanism Overview

The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] This is followed by nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable five-membered spiroketal ring.

ReactionMechanism Reactants 4-Cyclohexenone + Ethylene Glycol ProtonatedKetone Protonated Ketone (Activated Electrophile) Reactants->ProtonatedKetone + H+ Catalyst H+ (Catalyst) Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ Oxocarbenium Oxocarbenium Ion + H₂O ProtonatedHemiketal->Oxocarbenium - H₂O Product This compound Oxocarbenium->Product + Intramolecular Attack - H+ TroubleshootingFlowchart Start Problem: Low Yield / Impure Product Analysis Analyze Crude Product (TLC, GC-MS, ¹H NMR) Start->Analysis HighSM High Starting Material? Analysis->HighSM SideProducts Significant Side Products? Analysis->SideProducts HighSM->SideProducts No Sol_Water Improve Water Removal: - Use Dean-Stark Trap - Add Molecular Sieves HighSM->Sol_Water Yes Sol_Catalyst Change Catalyst: - Use milder acid (p-TsOH) - Consider solid acid catalyst SideProducts->Sol_Catalyst Yes SideProducts->Sol_Catalyst Sol_Temp Lower Reaction Temperature SideProducts->Sol_Temp Sol_Conditions Optimize Conditions: - Increase Reaction Time - Check Catalyst Activity/Amount Sol_Water->Sol_Conditions Purify Review Purification: - Ensure full acid neutralization - Optimize distillation/chromatography Sol_Conditions->Purify Sol_Catalyst->Sol_Temp Sol_Temp->Purify

Sources

common side reactions in the synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spiroketal. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for successful and reproducible outcomes.

Introduction

The synthesis of this compound, a valuable building block in organic synthesis, typically involves the acid-catalyzed ketalization of cyclohex-2-en-1-one with ethylene glycol. While seemingly straightforward, this reaction is nuanced, with several potential side reactions that can impact yield and purity. This guide provides a comprehensive overview of these challenges and their solutions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low or No Conversion of Cyclohex-2-en-1-one

  • Probable Cause 1: Inefficient Water Removal. Ketalization is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or benzene) to continuously remove water as it is formed. Alternatively, the use of molecular sieves (3Å or 4Å) can effectively sequester water from the reaction mixture. Ensure the molecular sieves are properly activated before use.

  • Probable Cause 2: Inactive or Inappropriate Catalyst. The choice and concentration of the acid catalyst are crucial. Insufficient catalyst will result in a sluggish reaction, while an overly strong acid can promote side reactions.

    • Solution: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this transformation. Use a catalytic amount (0.1-1 mol%). If using a Lewis acid catalyst, ensure it is anhydrous and handled under an inert atmosphere.

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Continue heating until the starting material is consumed. The optimal temperature is typically the reflux temperature of the azeotroping solvent.

Problem 2: Formation of a Significant Amount of a More Polar Side Product

  • Probable Cause: Formation of the Hemiketal Intermediate. The reaction may stall at the hemiketal stage, which is more polar than the desired ketal and the starting ketone.

    • Solution: As with low conversion, ensure rigorous water removal and sufficient reaction time to drive the reaction to completion.[1]

Problem 3: Presence of an Isomeric Impurity with a Similar Mass Spectrum

  • Probable Cause: Isomerization of the Double Bond. Acidic conditions can catalyze the isomerization of the double bond from the Δ⁷ position to the thermodynamically more stable Δ⁶ or other positions. Skeletal isomerization to form methylcyclopentene derivatives can also occur under harsh acidic conditions.[2][3]

    • Solution: Use milder reaction conditions. Employ a less acidic catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a solid-supported acid catalyst that can be easily filtered off. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize the reaction time once the starting material is consumed.

Problem 4: Formation of a Higher Molecular Weight Byproduct

  • Probable Cause 1: Michael Addition of Ethylene Glycol. The α,β-unsaturated nature of cyclohex-2-en-1-one makes it susceptible to Michael addition. Ethylene glycol can act as a nucleophile, adding to the β-position of the enone.

    • Solution: This side reaction is often favored by stronger bases but can also be promoted by certain acidic conditions. Using a non-nucleophilic acid catalyst and carefully controlling the stoichiometry of ethylene glycol can help minimize this. Running the reaction at lower temperatures may also be beneficial.

  • Probable Cause 2: Diels-Alder Dimerization. Cyclohex-2-en-1-one can act as a dienophile in a Diels-Alder reaction with another molecule of itself or with any diene present in the reaction mixture, especially at elevated temperatures.[1][4][5][6]

    • Solution: Maintain the lowest effective reaction temperature. Ensure the purity of the starting materials to avoid the presence of adventitious dienes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a standard acid-catalyzed ketalization mechanism. The acid protonates the carbonyl oxygen of cyclohex-2-en-1-one, activating the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This forms a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group allows for the elimination of a water molecule, forming an oxocarbenium ion. The second hydroxyl group of ethylene glycol then attacks this electrophilic species, and after deprotonation, the final spiroketal product is formed.

Q2: Which acid catalyst is best for this synthesis?

A2: p-Toluenesulfonic acid (p-TsOH) is a widely used and effective catalyst. However, for substrates prone to acid-catalyzed side reactions like double bond isomerization, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) may be preferable. Lewis acids like BF₃·OEt₂ can also be used but require careful handling due to their moisture sensitivity.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The starting material, cyclohex-2-en-1-one, will be more polar than the product, this compound. The hemiketal intermediate, if present in significant amounts, will appear as a more polar spot than the starting material. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the key parameters to control for a high-yield synthesis?

A4: The three most critical parameters are:

  • Efficient water removal: Use a Dean-Stark trap or molecular sieves.

  • Appropriate catalyst: Choose a catalyst with suitable acidity to promote the reaction without causing significant side reactions.

  • Reaction temperature and time: Use the minimum temperature and time required for complete conversion of the starting material.

Q5: What is the best method for purification of this compound?

A5: After an aqueous workup to remove the acid catalyst and any water-soluble components, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add cyclohex-2-en-1-one (1.0 eq).

  • Add ethylene glycol (1.2 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the cyclohex-2-en-1-one is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Starting Material Cyclohex-2-en-1-onePrecursor for the desired spiroketal
Reagent Ethylene glycol (1.1-1.5 eq)Forms the dioxolane ring
Catalyst p-TsOH (0.01-0.05 eq) or PPTSAcid catalyst to promote ketalization
Solvent Toluene or BenzeneAzeotropic removal of water
Temperature RefluxTo facilitate the reaction and azeotropic removal of water
Water Removal Dean-Stark apparatus or molecular sievesTo drive the equilibrium towards product formation

Visualizing the Reaction Pathway

Synthesis_of_1_4_Dioxaspiro_4_5_dec_7_ene start Cyclohex-2-en-1-one + Ethylene Glycol hemiketal Hemiketal Intermediate start->hemiketal + H⁺, - H₂O michael Michael Addition Product start->michael Michael Addition dimer Diels-Alder Dimer start->dimer Diels-Alder (Heat) product This compound hemiketal->product + H⁺, - H₂O isomer Isomerized Product product->isomer Isomerization (Excess Acid/Heat)

Caption: Main reaction pathway and potential side reactions.

References

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • BYJU'S. Diels Alder Reaction Mechanism. Available from: [Link]

  • Khan Academy. Diels-Alder reaction. Available from: [Link]

  • Chemistry LibreTexts. The Diels-Alder Cycloaddition. Available from: [Link]

  • ResearchGate. Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. Available from: [Link]

  • NIH. Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. Available from: [Link]

  • ResearchGate. Highly Selective Skeletal Isomerization of Cyclohexene Over Zeolite-Based Catalysts for High-Purity Methylcyclopentene Production. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • YouTube. Stereochemistry for the Michael addition of cyclohexanone. Available from: [Link]

  • YouTube. Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Available from: [Link]

Sources

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,4-Dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges you may encounter during your experiments.

Understanding the Molecule and Its Challenges

This compound is an unsaturated spiroketal, a structural motif present in various natural products and pharmaceutical compounds.[1] Its purification can be challenging due to its potential sensitivity to acidic conditions, which can lead to hydrolysis of the ketal, and the presence of closely related impurities from its synthesis. A successful purification strategy hinges on a thorough understanding of the potential impurities and the chemical properties of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the ketalization of a cyclohexenone derivative. Potential impurities include:

  • Unreacted starting materials: Such as the parent cyclohexenone and ethylene glycol.

  • Byproducts of side reactions: Including products of self-condensation of the starting ketone.

  • Hydrolysis product: 4-hydroxycyclohexanone, if the compound is exposed to acidic conditions during workup or storage.

  • Solvent residues: From the reaction or extraction steps.

Q2: Is this compound stable to silica gel chromatography?

A2: this compound, being a ketal, can be sensitive to the acidic nature of standard silica gel, which may cause hydrolysis to the corresponding ketone and diol. It is crucial to use deactivated silica gel for column chromatography. Deactivation can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent.

Q3: What is the best way to remove the acidic catalyst used in the ketalization reaction?

A3: The acidic catalyst is typically removed by a mild basic wash during the aqueous workup. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is effective. It is important to ensure the aqueous layer is basic before proceeding with the extraction of the product.

Q4: Can I purify this compound by distillation?

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low yield after aqueous workup.
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete extraction - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.- Increase the number of extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Use a brine wash for the final aqueous wash.The spiroketal is an organic compound and will have higher solubility in organic solvents. Ensuring the compound is not partitioned into an acidic aqueous phase (due to protonation) and reducing the solubility of the organic product in the aqueous phase with brine will maximize extraction efficiency.
Product hydrolysis - Avoid strong acids during workup. Use a mild base like NaHCO₃ for neutralization.- Perform the workup at a lower temperature (e.g., in an ice bath).Ketal hydrolysis is an acid-catalyzed process.[3] Minimizing contact with acid and lowering the temperature will reduce the rate of this undesired reaction.
Problem 2: Product decomposes during column chromatography.
Potential Cause Troubleshooting Steps Scientific Rationale
Acidic silica gel - Use deactivated silica gel (neutral or basic). To deactivate, flush the packed column with the eluent containing 1-2% triethylamine before loading the sample.- Alternatively, use a less acidic stationary phase like alumina (neutral or basic).The lone pairs on the oxygen atoms of the ketal can be protonated by the acidic silanol groups on the silica surface, initiating hydrolysis. Deactivating the silica gel neutralizes these acidic sites.
Prolonged contact time - Use flash column chromatography to minimize the time the compound spends on the column.- Optimize the eluent system to ensure a reasonable retention factor (Rf) of 0.2-0.4 for the product.The longer the compound is adsorbed on the stationary phase, the greater the opportunity for decomposition. Flash chromatography reduces this contact time.
Problem 3: Co-elution of impurities during column chromatography.
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate solvent system - Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between the product and impurities.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.Different compounds have different affinities for the stationary phase and solubilities in the mobile phase. A systematic optimization of the eluent will exploit these differences to achieve separation.
Overloading the column - Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).Overloading the column leads to broad, overlapping bands, making separation impossible. Maintaining a proper sample-to-adsorbent ratio is critical for achieving good resolution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the presence of non-polar impurities and starting materials.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
  • Stir for 15-20 minutes.

2. Column Packing:

  • Pack a column with the deactivated silica gel slurry.
  • Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent like dichloromethane.
  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

4. Elution:

  • Elute the column with the chosen solvent system. A typical starting point is a mixture of hexane and ethyl acetate.
  • Collect fractions and monitor by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_purification Purification cluster_final Final Product Crude Crude Product Load Load Sample Crude->Load Deactivate Deactivate Silica Gel (1-2% Triethylamine) Pack Pack Column Deactivate->Pack Pack->Load Elute Elute with Solvent Gradient Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities or high-boiling point solvents.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
  • Use a short path distillation head if the product is expected to be high-boiling.

2. Distillation:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum and begin heating the distillation flask in an oil bath.
  • Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.

Troubleshooting Decision Tree for Purification Method Selection:

Caption: Decision tree for selecting the appropriate purification method.

References

  • PubChem. 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • Wikipedia. Spiroketals. Available at: [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals... Available at: [Link]

Sources

Technical Support Center: Ketalization of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the ketalization of α,β-unsaturated ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial protecting group strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the ketalization of α,β-unsaturated ketones in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Question: My ketalization reaction is sluggish and gives a low yield of the desired protected ketone. What factors could be responsible, and how can I improve the reaction rate and conversion?

Answer: Incomplete ketalization is a common issue, often stemming from the reversible nature of the reaction and insufficient removal of the water byproduct.[1] To drive the equilibrium towards the product, consider the following strategies:

  • Effective Water Removal: The removal of water is critical for driving the reaction to completion.[1][2]

    • Dean-Stark Apparatus: This is the classical and highly effective method for removing water via azeotropic distillation. For small-scale reactions where a traditional Dean-Stark may be inefficient, a modified apparatus with an addition funnel containing molecular sieves can be employed.[3][4][5][6][7]

    • Chemical Dehydrating Agents: Agents like trimethyl orthoformate or 2,2-dimethoxypropane can be used to chemically scavenge water.[2][8][9] These are particularly useful for substrates that may be sensitive to the high temperatures required for azeotropic distillation.

  • Catalyst Choice and Loading: An appropriate acid catalyst is essential.[1][10]

    • Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[9][10]

    • The catalyst loading is crucial; too little will result in a slow reaction, while too much can lead to side reactions.[11] Typically, a catalytic amount (0.1-5 mol%) is sufficient.

  • Solvent Selection: The choice of solvent can influence the efficiency of water removal. Toluene or benzene are commonly used in conjunction with a Dean-Stark trap as they form azeotropes with water.

  • Reaction Temperature: Higher temperatures generally favor the forward reaction by facilitating the removal of water. However, be mindful of potential side reactions at elevated temperatures.

Issue 2: Competing Michael (1,4-Conjugate) Addition

Question: I am observing a significant amount of a side product resulting from the addition of the diol to the β-carbon of my α,β-unsaturated ketone. How can I favor the desired 1,2-addition (ketalization) over this competing 1,4-conjugate addition?

Answer: The formation of a Michael adduct is a classic example of kinetic versus thermodynamic control.[12][13][14] The 1,2-addition to the carbonyl is often the kinetically favored pathway, while the 1,4-conjugate addition can be the thermodynamically more stable product.[15][16] To promote the desired ketalization, you can manipulate the reaction conditions to favor kinetic control:

  • Lower Reaction Temperatures: Running the reaction at lower temperatures can favor the faster-forming kinetic product (the ketal).[17]

  • Choice of Catalyst: Certain Lewis acids can enhance the electrophilicity of the carbonyl carbon, promoting direct nucleophilic attack at that position. Experimenting with different Lewis acids may improve the selectivity for 1,2-addition.

  • Steric Hindrance: A sterically hindered diol or a bulky catalyst can disfavor the approach to the β-carbon, thereby promoting attack at the less hindered carbonyl carbon.

Below is a diagram illustrating the competing reaction pathways:

G cluster_0 α,β-Unsaturated Ketone cluster_1 Reaction Pathways cluster_2 Products start Enone path1 1,2-Addition (Kinetic Control) start->path1 Diol, H⁺ (Low Temp) path2 1,4-Addition (Thermodynamic Control) start->path2 Diol, H⁺ (High Temp) product1 Desired Ketal path1->product1 product2 Michael Adduct (Side Product) path2->product2

Caption: Competing 1,2- vs. 1,4-addition pathways.

Issue 3: Isomerization of the Double Bond

Question: After my ketalization reaction, I've noticed that the double bond in my product has migrated out of conjugation with the newly formed ketal. What causes this, and how can I prevent it?

Answer: The isomerization of the double bond from the α,β-position to the β,γ-position can occur under acidic conditions, leading to a thermodynamically more stable, non-conjugated product in some cases. This is often driven by the formation of a more substituted, and thus more stable, double bond.

To minimize this side reaction:

  • Milder Reaction Conditions:

    • Use a milder acid catalyst: Strong acids can promote isomerization. Consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off after the reaction.

    • Lower the reaction temperature: This can help to disfavor the isomerization pathway.

    • Shorter reaction times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

  • Alternative Protecting Groups: If isomerization remains a persistent issue, you may need to consider an alternative protecting group for the ketone that can be introduced under non-acidic conditions.

The following workflow can help guide your troubleshooting process for double bond isomerization:

G start Isomerization Observed? decision1 Reduce Acid Strength? start->decision1 Yes decision2 Lower Temperature? decision1->decision2 Yes alternative Consider Alternative Protecting Group decision1->alternative No decision3 Shorten Reaction Time? decision2->decision3 Yes decision2->alternative No solution Problem Solved decision3->solution Yes decision3->alternative No

Caption: Troubleshooting workflow for double bond isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed ketalization of a ketone?

A1: The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][18]

  • Nucleophilic attack by the diol: One of the hydroxyl groups of the diol attacks the activated carbonyl carbon.[1]

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to another molecule of the diol or the solvent.

  • Formation of a hemiacetal: This results in the formation of a hemiacetal intermediate.[1]

  • Protonation of the hemiacetal hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[19]

  • Elimination of water: The lone pair on the other oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.[1]

  • Intramolecular nucleophilic attack: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the cyclic ketal product.[18]

Q2: Are cyclic ketals more stable than acyclic ketals?

A2: Yes, cyclic acetals, such as those formed from ethylene glycol or propane-1,3-diol, are generally more stable than their acyclic counterparts.[2] The formation of a five- or six-membered ring is entropically favored due to the intramolecular nature of the second nucleophilic attack. This increased stability also makes them more resistant to hydrolysis.[2]

Q3: Can I selectively protect an α,β-unsaturated ketone in the presence of a saturated ketone?

A3: Achieving high selectivity can be challenging due to the similar reactivity of the carbonyl groups. However, some degree of selectivity can be achieved by exploiting the electronic differences. The carbonyl group of an α,β-unsaturated ketone is less electrophilic than that of a saturated ketone due to resonance. Under carefully controlled, kinetically driven conditions (e.g., lower temperatures, shorter reaction times), it may be possible to preferentially protect the more reactive saturated ketone.

Q4: What are some common acid catalysts used for ketalization, and how do I choose the right one?

A4: A variety of Brønsted and Lewis acids can be used. The choice depends on the substrate's sensitivity and the desired reaction conditions.

CatalystTypical ConditionsNotes
p-Toluenesulfonic acid (p-TsOH)Catalytic amount, reflux in toluene with Dean-Stark trap.[10]A common, effective, and relatively mild solid acid.
Sulfuric Acid (H₂SO₄)Catalytic amount.[10]A strong acid, can sometimes lead to side reactions.
Boron Trifluoride Etherate (BF₃·OEt₂)Stoichiometric or catalytic amounts, often at lower temperatures.[9]A Lewis acid that can be effective for sensitive substrates.
Amberlyst-15Heterogeneous catalyst, easily removed by filtration.[9]A good option for simplifying workup and for acid-sensitive products.

Q5: My compound is sensitive to heat. What are some methods for ketalization at lower temperatures?

A5: For heat-sensitive substrates, you can avoid the high temperatures of azeotropic distillation by using chemical dehydrating agents.[2][9] A common method is the use of trimethyl orthoformate in the presence of a catalytic amount of acid in methanol. The trimethyl orthoformate reacts with the water generated to form methyl formate and methanol, effectively driving the reaction forward at or below room temperature.[9]

Experimental Protocols

Protocol 1: General Procedure for Ketalization using a Dean-Stark Apparatus
  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv).

  • Add the diol (1.1-1.5 equiv) and a suitable solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Low-Temperature Ketalization using Trimethyl Orthoformate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 equiv) and anhydrous methanol as the solvent.

  • Add trimethyl orthoformate (1.5-2.0 equiv).

  • Cool the mixture in an ice bath (0 °C).

  • Add a catalytic amount of a suitable acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) in one portion.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

References

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • Zhang, G., et al. (2016). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers. [Link]

  • Van Deun, J., et al. (2005). Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. Journal of Chromatography A. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]

  • Semantic Scholar. (2016, March 15). The cascade synthesis of α,β-unsaturated ketones via oxidative C–C coupling of ketones and primary alcohols over a ceria catalyst. [Link]

  • National Institutes of Health. (n.d.). Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers. [Link]

  • PubMed Central. (2022, February 3). Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]

  • PubMed. (2019, September 6). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. [Link]

  • ACS Publications. (2019, August 12). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. [Link]

  • Yonsei University. (2002, June 3). Chelation-assisted β-alkylation of α,β-unsaturated ketone using Rh(I) catalyst and dialkyl amine. [Link]

  • ResearchGate. (n.d.). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | Request PDF. [Link]

  • ResearchGate. (n.d.). Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF. [Link]

  • Caltech. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]

  • ACS Publications. (2019, August 12). Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry. [Link]

  • PubMed Central. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. [Link]

  • PubMed Central. (2024, May 13). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. [Link]

  • AFINITICA. (n.d.). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Iron-Catalyzed Chemoselective Reduction of α,β-Unsaturated Ketones | Request PDF. [Link]

  • MDPI. (2024, December 14). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Cengage. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]

  • Scribd. (n.d.). Enols and Enones: Key Reactions Explained | PDF | Ketone | Aldehyde. [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • PubMed Central. (n.d.). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. [Link]

  • YouTube. (2020, March 30). Direct 1,2 Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. [Link]

  • YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

  • JoVE. (2025, May 22). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Chemistry Stack Exchange. (2016, October 12). How can an α,β-unsaturated ketone tautomerise?. [Link]

  • Reddit. (2016, March 9). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). [Link]

  • YouTube. (2019, November 7). reduction of unsaturated ketones. [Link]

  • MDPI. (n.d.). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • PSIBERG. (2023, November 22). Enones: α,β-Unsaturated Ketones. [Link]

Sources

Technical Support Center: Stability and Reactivity of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1,4-Dioxaspiro[4.5]dec-7-ene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to frequently asked questions and troubleshooting common experimental challenges. Our goal is to equip you with the necessary knowledge to confidently and successfully utilize this versatile building block in your synthetic endeavors.

Introduction to this compound

This compound is a bifunctional molecule featuring a stable spiroketal protecting group and a reactive cyclohexene moiety. This unique combination allows for selective transformations at the double bond while the ketone at the 4-position of the cyclohexane ring remains masked. Understanding the stability of the spiroketal and the chemoselectivity of reactions at the double bond is crucial for its effective use in multi-step syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability of the Spiroketal Group

Question 1: How stable is the spiroketal in this compound to acidic and basic conditions?

Answer: The stability of the spiroketal is highly dependent on the pH of the reaction medium.

  • Acidic Conditions: The spiroketal is sensitive to acidic conditions and will undergo hydrolysis to yield cyclohex-2-en-1-one. The rate of this deprotection is dependent on the strength of the acid, temperature, and the presence of water. Even weak acids like acetic acid can catalyze this reaction, especially at elevated temperatures.[1] Spiroketals can also isomerize under mildly acidic conditions.

  • Basic Conditions: The spiroketal is generally robust under basic conditions. It is stable to a wide range of non-nucleophilic and nucleophilic bases, including metal hydroxides, carbonates, and amines. This stability allows for a variety of chemical transformations to be performed on the alkene moiety without affecting the protecting group. Acetals are known to be stable under basic conditions, which is a key feature of their use as protecting groups.[2]

Troubleshooting Tip: If you observe the formation of cyclohex-2-en-one as a byproduct in your reaction, it is likely due to acidic impurities in your reagents or solvents. To avoid this, you can:

  • Use freshly distilled, neutral solvents.

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge any trace acids.

  • Choose reaction conditions that are explicitly neutral or basic.

Question 2: What are the recommended conditions for the deprotection of the spiroketal?

Answer: The deprotection of the spiroketal to regenerate the ketone can be achieved under various acidic conditions. The choice of reagent and conditions will depend on the sensitivity of other functional groups in your molecule.

Reagent(s)Solvent(s)Typical TemperatureTypical Reaction TimeNotes
Acetic Acid / H₂OTHF or AcetoneRoom Temperature to 65°C1-15 hoursMild conditions, suitable for many substrates.[1]
p-Toluenesulfonic acid (catalytic)Acetone/H₂ORoom Temperature1-4 hoursEfficient and widely used method.
2M HClTHFRoom Temperature1-6 hoursStronger acid, faster reaction, but may not be suitable for acid-sensitive molecules.

Experimental Protocol: Deprotection using Acetic Acid

  • Dissolve this compound (1 equivalent) in a mixture of acetic acid and water (e.g., a 5:1 volume ratio).[1]

  • Stir the reaction mixture at the desired temperature (e.g., 65°C) and monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyclohex-2-en-1-one.

  • Purify the product by column chromatography on silica gel if necessary.

Section 2: Reactivity of the Alkene Moiety

Question 3: Can the double bond in this compound be selectively reduced without affecting the spiroketal?

Answer: Yes, the double bond can be selectively reduced under neutral or basic conditions. The most common method is catalytic hydrogenation.

  • Catalytic Hydrogenation: The alkene can be hydrogenated to the corresponding saturated spiroketal, 1,4-Dioxaspiro[4.5]decane, using a variety of catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).[3] These reactions are typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol, methanol, or ethyl acetate. The spiroketal is stable under these neutral conditions.

Experimental Protocol: Catalytic Hydrogenation

  • In a flask equipped with a stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decane.

  • Purify by distillation or chromatography if necessary.

Question 4: What are the expected products of oxidation of the double bond?

Answer: The alkene in this compound can undergo various oxidation reactions, leading to epoxides, diols, or cleavage products, depending on the reagent used. The spiroketal is generally stable to most oxidizing agents under neutral or basic conditions.

Reagent(s)Product(s)Typical ConditionsNotes
m-CPBA or other peroxy acidsEpoxideCH₂Cl₂ or CHCl₃, 0°C to room temperatureProvides the corresponding epoxide.
Osmium tetroxide (OsO₄), NMOsyn-DiolAcetone/H₂O, room temperatureStereospecific syn-dihydroxylation.
Cold, dilute, alkaline KMnO₄syn-DiolAcetone/H₂O, 0°CThe purple permanganate color disappears and a brown MnO₂ precipitate forms.[4]
Hot, acidic KMnO₄ or Ozonolysis (O₃) followed by oxidative workupDicarboxylic acid (cleavage product)Cleaves the double bond. The spiroketal may not be stable to hot acidic permanganate.

Troubleshooting Tip: When using acidic oxidizing agents or conditions, be mindful of potential ketal deprotection. If this is a concern, buffered or alkaline conditions are recommended. For instance, using buffered m-CPBA with a phosphate buffer can prevent acid-catalyzed side reactions.

Diagram: Oxidation Pathways of this compound

G start This compound epoxide Epoxide start->epoxide m-CPBA diol syn-Diol start->diol OsO₄, NMO or Cold, dilute KMnO₄ (alkaline) dicarboxylic_acid Dicarboxylic Acid (Cleavage Product) start->dicarboxylic_acid 1. O₃ 2. H₂O₂ or Hot, acidic KMnO₄

Caption: Oxidation reactions of the alkene in this compound.

Question 5: Can I perform a hydroboration-oxidation reaction on the double bond?

Answer: Yes, hydroboration-oxidation is a viable reaction to introduce a hydroxyl group with anti-Markovnikov regioselectivity.[5] This two-step process involves the syn-addition of borane across the double bond, followed by oxidation with hydrogen peroxide under basic conditions. The spiroketal is stable under these conditions. The expected product is the corresponding alcohol.

Experimental Workflow: Hydroboration-Oxidation

G start This compound hydroboration Hydroboration (BH₃•THF) start->hydroboration oxidation Oxidation (H₂O₂, NaOH) hydroboration->oxidation product 1,4-Dioxaspiro[4.5]decan-7-ol (or 8-ol depending on numbering) oxidation->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Section 3: Reactions with Organometallic Reagents

Question 6: How does this compound react with Grignard reagents or organolithiums?

Answer: The spiroketal in this compound is stable to Grignard reagents and organolithiums. Therefore, the reaction is expected to occur at the double bond. However, simple, non-conjugated alkenes are generally unreactive towards these nucleophiles.

If the intention is to add a nucleophile to the carbon that is protected as a ketal, the ketal must first be deprotected to the α,β-unsaturated ketone, cyclohex-2-en-1-one. Grignard reagents can then add to the ketone in two ways:

  • 1,2-Addition: The nucleophile attacks the carbonyl carbon directly.

  • 1,4-Conjugate Addition: The nucleophile attacks the β-carbon of the enone system.

The ratio of these two products depends on the nature of the Grignard reagent and the presence of catalysts like copper(I) salts, which favor 1,4-addition.

Decision Workflow: Reaction with Organometallics

G start Starting Material: This compound deprotection Deprotection (e.g., aq. acid) start->deprotection enone Cyclohex-2-en-1-one deprotection->enone grignard Grignard Reagent (R-MgX) enone->grignard grignard_cu Grignard Reagent (R-MgX) + Cu(I) salt enone->grignard_cu addition_1_2 1,2-Addition Product grignard->addition_1_2 Major Product addition_1_4 1,4-Addition Product grignard_cu->addition_1_4 Major Product

Caption: Decision workflow for reacting this compound with organometallics.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (URL not available)
  • 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem. [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. [Link]

  • Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Mechanistic Study on Gold(I)
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]

  • Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

  • Protecting Groups. IIT Bombay. [Link]

  • Alkene + KMnO4 Reaction. YouTube. [Link]

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Chemistry Portal. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Hydroboration–oxidation reaction. Wikipedia. [Link]

  • Spiroketals. Wikipedia. [Link]

  • Oxidation of Alkynes with KMnO4 and Ozone. YouTube. [Link]

  • Acetals and ketals as protecting groups. YouTube. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. [Link]

  • 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. [Link]

Sources

Spiroketal Deprotection Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spiroketal deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the cleavage of spiroketal protecting groups. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during spiroketal deprotection.

Q1: Why is my spiroketal deprotection not going to completion?

A1: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: Spiroketal hydrolysis is an acid-catalyzed equilibrium-driven process.[1][2] If the acid is too weak or the concentration too low, the reaction may not proceed at a reasonable rate or may stall.

  • Steric Hindrance: Bulky substituents near the spiroketal center can impede the approach of hydronium ions and water, slowing down the hydrolysis.

  • Thermodynamic Stability: The stability of the spiroketal can be significant, especially in complex natural products where the conformation is thermodynamically favored.[1] Overcoming this stability requires forcing conditions, which can lead to other issues.

  • Inadequate Scavenging of Byproducts: The released ketone or aldehyde and diol can recombine. Efficient removal of these byproducts or using a large excess of water can help drive the equilibrium towards the deprotected product.

Q2: My starting material is degrading or I'm observing significant side reactions. What can I do?

A2: Substrate degradation is often a sign that the deprotection conditions are too harsh. Spiroketals are typically cleaved under acidic conditions, which can also affect other acid-labile functional groups.

  • Use Milder Acidic Reagents: Instead of strong mineral acids (HCl, H₂SO₄) or trifluoroacetic acid (TFA), consider using milder acids like pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or acetic acid.[1]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often suppress side reactions while still allowing the desired deprotection to proceed, albeit at a slower rate.

  • Consider Non-Acidic Methods: For highly sensitive substrates, alternative methods might be necessary. Although less common for standard spiroketals, methods like electrochemically assisted deprotection under neutral conditions are being developed.[3]

Q3: How can I selectively deprotect a spiroketal in the presence of other acid-sensitive protecting groups like silyl ethers (e.g., TBS, TIPS)?

A3: Achieving selectivity is a common challenge in multi-step synthesis.[4][5] The key is to exploit the differential lability of the protecting groups.

  • Fine-Tuning Acidity: The cleavage of spiroketals and silyl ethers is pH-dependent. A carefully buffered acidic system or a very mild acid can sometimes selectively cleave one over the other. For instance, conditions that are sufficiently acidic to hydrolyze a spiroketal might be too weak to rapidly cleave a robust silyl ether like TBDPS.

  • Fluoride-Based Reagents: In some specific cases, reagents typically used for silyl ether cleavage can be adapted. For instance, NH₄HF₂ has been used to selectively remove TBS groups to trigger a tandem deprotection/spiroketalization, highlighting that fluoride reagents can be employed in the presence of spiroketals under certain conditions.[6]

  • Orthogonal Strategies: The ideal solution is to plan an orthogonal protecting group strategy from the outset, where each group is removed by a unique set of reagents (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis).[4]

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems with causal explanations and actionable solutions.

Scenario 1: Incomplete Deprotection or Stalled Reaction

You've set up your deprotection reaction using standard conditions (e.g., aqueous acetic acid or dilute HCl in THF), but after several hours, TLC or LC-MS analysis shows a significant amount of starting material remaining.

The equilibrium between the spiroketal and the corresponding dihydroxy-ketone is not being sufficiently shifted towards the product. This can be due to kinetic or thermodynamic barriers.

G start Incomplete Deprotection Observed check_acid Is the acid catalyst strong enough? start->check_acid check_water Is water concentration sufficient? check_acid->check_water Yes increase_acid Action: Increase acid strength or concentration (e.g., move from AcOH to CSA or dilute HCl) check_acid->increase_acid No check_temp Is temperature adequate? check_water->check_temp Yes add_water Action: Increase water content or use a biphasic system to extract the ketone. check_water->add_water No check_sterics Is steric hindrance a major factor? check_temp->check_sterics Yes increase_temp Action: Increase reaction temperature incrementally (e.g., RT to 40°C). check_temp->increase_temp No forcing_conditions Action: Use stronger acid AND higher temperature. Monitor carefully for degradation. check_sterics->forcing_conditions Yes reassess Re-evaluate reaction progress via TLC/LC-MS increase_acid->reassess add_water->reassess increase_temp->reassess forcing_conditions->reassess reassess->start Still incomplete G Spiroketal (R)-Spiroketal Intermediate Planar Oxocarbenium Ion (Achiral Intermediate) Spiroketal->Intermediate + H⁺, -H₂O (Ring Opening) Product_R (R)-Spiroketal (Kinetic Product) Intermediate->Product_R - H⁺, +H₂O (Re-closure Face A) Product_S (S)-Spiroketal (Thermodynamic Product) Intermediate->Product_S - H⁺, +H₂O (Re-closure Face B) Product_R->Intermediate Equilibration Product_S->Intermediate Equilibration

Caption: Mechanism of acid-catalyzed spiroketal epimerization.
  • Kinetic vs. Thermodynamic Control: To avoid epimerization, you must operate under kinetic control. This means using conditions that are just sufficient to cause deprotection without allowing for the reverse reaction (re-ketalization) and subsequent equilibration.

  • Use of Lewis Acids: In some cases, Lewis acids can coordinate to the oxygen atoms and facilitate a more controlled ring opening, potentially avoiding the formation of a fully solvated and freely rotating oxocarbenium ion. Scandium triflate (Sc(OTf)₃) has been shown to catalyze thermodynamically controlled spirocyclizations, suggesting its potential for controlled deprotection as well. [7]* Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This disfavors the equilibration process.

Part 3: Comparative Data & Protocols

Table 1: Comparison of Acidic Reagents for Spiroketal Deprotection
ReagentAbbreviationTypical ConditionsAdvantagesDisadvantages
Acetic AcidAcOHAcOH/H₂O/THF, RT - 50°CVery mild, good for sensitive substratesOften slow, may lead to incomplete reaction
p-Toluenesulfonic AcidTsOHCat. TsOH, MeOH or Acetone/H₂O, RTMore effective than AcOHCan affect other acid-labile groups (e.g., Boc)
Pyridinium p-toluenesulfonatePPTSCH₂Cl₂/H₂O, RTMild, buffered acid sourceCan be slow, may require heat
Camphorsulfonic AcidCSAMeOH or CH₂Cl₂/H₂O, 0°C - RTStronger organic acid, good reactivityCan cleave more robust protecting groups
Trifluoroacetic AcidTFA1-10% TFA in CH₂Cl₂/H₂O, 0°CVery strong, fast reactionLow selectivity, risk of side reactions [8]
Hydrochloric AcidHClDilute aq. HCl in THF/Acetone, 0°C - RTInexpensive, highly effectiveHarsh, not suitable for complex molecules
Experimental Protocol: Mild Deprotection using PPTS

This protocol is recommended for substrates containing other acid-sensitive functional groups.

  • Reaction Setup:

    • Dissolve the spiroketal (1.0 eq) in a 10:1 mixture of dichloromethane (DCM) and water.

    • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.

    • Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 4 hours. The reaction may take 12-24 hours to reach completion.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydroxy-ketone.

References

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central. [Link]

  • Deprotection: The Concept of Orthogonal Sets. Thieme Chemistry. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Chemistry of spiroketals. Chemical Reviews - ACS Publications. [Link]

  • Designed Spiroketal Protein Modulation. PMC - PubMed Central. [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. PubMed. [Link]

  • Spiroketals - Wikipedia. Wikipedia. [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [Link]

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]

  • Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Protection and deprotection. Willingdon College, Sangli. [Link]

  • Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. Semantic Scholar. [Link]

  • NH₄HF₂ as a selective TBS-removal reagent for the synthesis of highly functionalized spiroketal via tandem deprotection/spiroketalization procedure. Stork. [Link]

Sources

Technical Support Center: Stereoselective Reactions of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the stereoselectivity of reactions with 1,4-Dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this versatile building block. Here, we address common challenges in controlling stereochemistry and provide field-proven insights to enhance your experimental outcomes.

Introduction: The Challenge of Stereocontrol

This compound is a valuable substrate in organic synthesis, often employed as a masked cyclohexenone derivative. The ethylene ketal serves as a robust protecting group, while the carbon-carbon double bond is amenable to a variety of transformations. However, the chiral nature of the spirocyclic system and the influence of the ketal group on the electronics and sterics of the double bond present unique challenges in achieving high stereoselectivity. This guide will walk you through common issues and their solutions for key reaction types.

Section 1: Troubleshooting Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. When using this compound as a dienophile, controlling the facial selectivity of the diene's approach is paramount for establishing the desired stereochemistry in the product.

FAQ 1: We are observing poor diastereoselectivity in our thermal Diels-Alder reaction. What are the primary factors at play and how can we improve the ratio of diastereomers?

Answer:

Poor diastereoselectivity in thermal Diels-Alder reactions with this compound often stems from insufficient facial differentiation of the double bond. The ketal group can sterically hinder one face of the alkene, but at elevated temperatures, the kinetic control may be diminished, leading to a mixture of diastereomers.

Causality and Troubleshooting:

  • Steric Hindrance: The spirocyclic ketal group provides a certain level of steric bias. However, the flexibility of the six-membered ring can reduce the effectiveness of this steric blocking. The approach of the diene can occur from either the face syn or anti to the C-O bonds of the ketal.

  • Lewis Acid Catalysis: The introduction of a Lewis acid can significantly enhance diastereoselectivity.[1] Lewis acids coordinate to the dienophile, lowering the LUMO energy and accelerating the reaction, often allowing for lower reaction temperatures.[2][3] More importantly, the bulky Lewis acid-catalyst complex can create a more pronounced steric environment, favoring the approach of the diene from the less hindered face. A study on Diels-Alder reactions of a similar masked o-benzoquinone showed high yields of adducts, suggesting that the spiroketal structure is amenable to cycloaddition.[4][5]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reagent Preparation: Dry all glassware and solvents thoroughly. Inert atmosphere (Nitrogen or Argon) is crucial.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene) and cool to the desired temperature (-78 °C to 0 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (0.1 to 1.1 equivalents) dropwise. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1 to 1.5 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Quenching and Workup: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry, and concentrate.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Troubleshooting Data Summary:

ParameterIssueRecommended Action
Temperature High temperature leading to poor selectivityLower the reaction temperature.
Catalyst No catalyst usedIntroduce a Lewis acid catalyst.
Lewis Acid Suboptimal Lewis acidScreen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄).
Solvent Solvent polarity affecting selectivityTest solvents with different polarities.

Section 2: Achieving High Enantioselectivity in Epoxidation

Asymmetric epoxidation of the double bond in this compound provides access to valuable chiral epoxide building blocks. However, achieving high enantiomeric excess (ee) can be challenging.

FAQ 2: Our attempts at asymmetric epoxidation are resulting in low enantioselectivity. Which catalytic systems are most effective for this type of substrate?

Answer:

Low enantioselectivity in the epoxidation of this compound is a common issue. The choice of the chiral catalyst and oxidant is critical. While simple peroxy acids (like m-CPBA) will produce a racemic epoxide, specialized chiral catalytic systems are required for asymmetric induction. For unfunctionalized alkenes, achieving high enantioselectivity can be challenging.[6]

Causality and Troubleshooting:

  • Catalyst Choice: For asymmetric epoxidation, several catalytic systems have proven effective for various alkenes. These include:

    • Jacobsen-Katsuki Epoxidation: Utilizes a chiral manganese-salen complex and a terminal oxidant like NaOCl.

    • Shi Epoxidation: Employs a fructose-derived ketone as the catalyst and Oxone as the oxidant. This system is known to be effective for a range of olefins.

    • Titanium-tartrate based systems (Sharpless Epoxidation): While highly effective for allylic alcohols, their performance with unfunctionalized alkenes is substrate-dependent.

  • Reaction Conditions: Temperature, solvent, and the nature of the oxidant can all influence the enantioselectivity. Lower temperatures generally lead to higher ee.

Experimental Protocol: Shi Asymmetric Epoxidation

  • Reagent Preparation: Prepare a buffered solution of Oxone (e.g., in a phosphate buffer).

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) and the Shi catalyst (0.1 to 0.3 equivalents) in a suitable solvent system (e.g., CH₃CN/DMM).

  • Oxidant Addition: Add the buffered Oxone solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product, wash, dry, and concentrate.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Workflow for Optimizing Asymmetric Epoxidation:

Caption: Workflow for optimizing asymmetric epoxidation.

Section 3: Stereoselective Dihydroxylation

The conversion of the alkene in this compound to a vicinal diol is a key transformation. Controlling the stereochemistry of this dihydroxylation is essential for subsequent synthetic steps.

FAQ 3: We are struggling with controlling the stereochemistry of dihydroxylation. What are the best methods to achieve high diastereoselectivity and enantioselectivity?

Answer:

For dihydroxylation, achieving high stereoselectivity requires moving beyond non-selective reagents like KMnO₄ or OsO₄ alone. The Sharpless Asymmetric Dihydroxylation is a highly reliable method for this purpose.[7][8][9]

Causality and Troubleshooting:

  • Sharpless Asymmetric Dihydroxylation (SAD): This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates which face of the alkene is hydroxylated, leading to predictable and high enantioselectivity.[7] The reaction is often performed using commercially available "AD-mix" preparations (AD-mix-α with (DHQ)₂PHAL and AD-mix-β with (DHQD)₂PHAL).

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reagent Preparation: Prepare a solution of AD-mix-α or AD-mix-β in a t-BuOH/H₂O (1:1) solvent system.

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) in the t-BuOH/H₂O solvent system and cool to 0 °C.

  • AD-mix Addition: Add the AD-mix (commercially available pre-mixture of K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and the chiral ligand) to the reaction mixture.

  • Reaction Monitoring: Stir vigorously at 0 °C and monitor by TLC.

  • Quenching and Workup: Quench the reaction with Na₂SO₃. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Logical Relationship of Reagents in Sharpless Asymmetric Dihydroxylation:

Sharpless_AD_Reagents Substrate This compound Product Chiral Diol Substrate->Product Catalyst K2OsO4·2H2O (Osmium Source) Catalyst->Product Catalyzes Ligand Chiral Ligand ((DHQ)2PHAL or (DHQD)2PHAL) Ligand->Product Induces Chirality Oxidant K3Fe(CN)6 (Stoichiometric Oxidant) Oxidant->Catalyst Regenerates Base K2CO3 (Base) Base->Product Maintains pH

Caption: Key components of the Sharpless Asymmetric Dihydroxylation.

General FAQs

Q1: How does the spiroketal group influence the facial selectivity of reactions on the double bond?

The spiroketal group can influence facial selectivity through steric hindrance. The ethylene glycol bridge creates a puckered five-membered ring, and the cyclohexane ring exists in a chair-like conformation. This arrangement can lead to one face of the double bond being more sterically encumbered than the other. The extent of this influence depends on the specific reaction and the nature of the attacking reagent. For bulky reagents or in catalyst-controlled reactions, this steric bias can be exploited to achieve high diastereoselectivity.

Q2: Can chiral auxiliaries be used to control stereoselectivity in reactions of this compound?

While the substrate itself does not have a convenient handle for the attachment of a chiral auxiliary, it is conceptually possible to modify the ketal portion with a chiral diol. However, this would involve a more complex synthesis of the starting material. A more common and practical approach is to use chiral catalysts that create a chiral environment around the substrate, as discussed in the sections above.[10]

Q3: What is the role of computational chemistry in predicting stereochemical outcomes for this substrate?

Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict the stereochemical outcome of reactions. By calculating the transition state energies for the different possible approaches of a reagent to the double bond of this compound, one can predict the major diastereomer or enantiomer. This can be particularly useful when screening potential catalysts or reaction conditions, saving significant experimental time and resources.

References

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Pedrosa, R., & Andrés, J. M. (2001). Facial selectivity in the addition of ketene acetals to nitrones towards chiral non-racemic isoxazolidin-5-ones. A semiempirical study. ARKIVOC, 2001(11), 12-30.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.
  • Feng, X., & Maruoka, K. (2010). A Cu(II)-catalyzed asymmetric cascade process for the synthesis of macrocyclic chiral dilactones and dilactams. Journal of the American Chemical Society, 132(45), 15956-15958.
  • Martin, S. F., & Deshpande, P. P. (1993). Facial selectivity in the cycloaddition of heterodienes to carbohydrate cyclic ketene acetals. A novel synthesis of disaccharide derivatives.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
  • Corey, E. J., & Loh, T. P. (1991). A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.
  • Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10986-10999.
  • Hsu, Y. H., et al. (1984). Diels‐alder reactions of 6,9‐dipropyl‐1,4‐dioxaspiro(4.5)deca‐6,8‐diene‐2,10‐dione with substituted alkenes. an entry to bicyclo(2.2.2)oct‐5‐ene‐2,3‐diones and 1,3‐cyclohexadienes. Journal of the Chinese Chemical Society, 31(1), 63-75.
  • Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10986-10999.
  • Morken, J. P., & Micalizio, G. C. (2002). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 124(48), 14312-14313.
  • Smulders, M. M., & Nitschke, J. R. (2017). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. Chemistry–An Asian Journal, 12(17), 2179-2184.
  • Coxon, J. M. (2017). Facial selectivity in the N,S-ketene acetal intermediates derived from 18 and 19. Tetrahedron, 73(13), 1683-1690.
  • Miller, S. J. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. Proceedings of the National Academy of Sciences, 118(40), e2109280118.
  • Houk, K. N., & Wheeler, S. E. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(7), 1063-1073.
  • Hsu, Y. H., et al. (1984). Diels‐Alder Reactions of 6,9‐Dipropyl‐1, 4‐Dioxaspiro[4.5]Deca‐6, 8‐Diene‐2, 10‐Dione with Substituted Alkenes. An Entry to Bicyclo[2.2.2]Oct‐5‐Ene‐2, 3‐Diones and 1. Journal of the Chinese Chemical Society, 31(1), 63-75.
  • Pedrosa, R., & Andrés, J. M. (2001). Facial selectivity in the addition of ketene acetals to nitrones towards chiral non-racemic isoxazolidin-5-ones. A semiempirical study. ARKIVOC, 2001(11), 12-30.
  • Kolb, H. C., & Sharpless, K. B. (1992).
  • Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 15(6), 4496-4525.
  • Aversa, M. C., et al. (2001). Some Diels-Alder adducts of 6-vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene.
  • Hayashi, T. (2004).
  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2695.
  • Koshvandi, A. T., & Heravi, M. M. (2017). Danishefsky's Diene vs Rawal's Diene in [4+ 2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 3(1), 1-10.
  • Paquette, L. A., & Bailey, S. (1996). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. The Journal of Organic Chemistry, 61(25), 8850-8861.
  • Stephan, D. W. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews, 52(23), 8146-8172.
  • Santacesaria, E., & Tesser, R. (2022). Catalytic Epoxidation Reaction.
  • Johnson, R. A., & Sharpless, K. B. (1993). Catalytic asymmetric dihydroxylation. In Catalytic Asymmetric Synthesis (pp. 227-272). VCH.
  • Jacobsen, E. N. (2000). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Accounts of chemical research, 33(6), 421-431.
  • Akiyama, T., & Itoh, J. (2013). Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. RSC Advances, 3(40), 18275-18278.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567416, 1,4-Dioxaspiro[4.6]undec-7-ene. Retrieved January 21, 2026 from [Link].

Sources

byproduct formation during the synthesis of spiroketals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Spiroketals

Welcome to the technical support center for spiroketal synthesis. Spiroketals are a vital structural motif found in a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] Their synthesis, while conceptually straightforward, is often complicated by the formation of undesired byproducts, impacting yield, purity, and stereochemical outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during an acid-catalyzed spiroketalization?

The most prevalent byproducts in acid-catalyzed spiroketal synthesis from a dihydroxy ketone precursor are typically:

  • Enol Ethers: These arise from the elimination of one of the hydroxyl groups after the initial hemiketal formation, before the second cyclization can occur.[5] This pathway is particularly favored under harsh acidic conditions or at elevated temperatures.

  • Incomplete Reaction Intermediates: Hemiketals (one cyclization) or the unreacted dihydroxy ketone starting material can be significant impurities if the reaction does not go to completion. This is often an issue of insufficient catalysis or inefficient water removal.

  • Undesired Stereoisomers: Spiroketalization creates a new stereocenter at the spirocyclic carbon. Reactions can often yield a mixture of diastereomers. The ratio is governed by either kinetic or thermodynamic control, with the thermodynamically more stable product often favored under equilibrating conditions.[6][7]

  • Intermolecular Products: At high concentrations, intermolecular reactions can lead to the formation of dimers or oligomers, where two precursor molecules react instead of cyclizing intramolecularly.

Q2: How does my choice of catalyst influence byproduct formation?

The catalyst is a critical parameter. Its strength and nature dictate the reaction's speed, reversibility, and propensity for side reactions.

  • Strong Brønsted Acids (e.g., TsOH, CSA, H₂SO₄): These are effective at promoting cyclization but can also accelerate side reactions like elimination to form enol ethers, or cause degradation of sensitive substrates.[5] They strongly favor the formation of the most thermodynamically stable spiroketal isomer due to the reversibility of the reaction under these conditions.[5]

  • Lewis Acids (e.g., TiCl₄, TMSOTf): Lewis acids can be milder and offer different selectivity. For instance, titanium-based Lewis acids have been shown to mediate kinetic spirocyclizations with high stereocontrol, avoiding pathways that lead to elimination.[5]

  • Heterogeneous Catalysts (e.g., Acidic Resins): These can simplify purification, but their activity may be lower, potentially leading to incomplete conversion if not optimized.

Q3: What is the role of water removal, and what happens if it's inefficient?

Spiroketalization is a reversible equilibrium reaction that produces water as a stoichiometric byproduct. According to Le Châtelier's principle, the continuous removal of water is essential to drive the reaction toward the product.

Inefficient water removal will cause the equilibrium to lie unfavorably, resulting in:

  • Low Conversion: Significant amounts of starting material and hemiketal intermediates will remain.

  • Hydrolysis of Product: The desired spiroketal can be hydrolyzed back to the starting material.

Standard methods for water removal include using a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene, benzene) or incorporating molecular sieves into the reaction mixture.

Q4: How can I control the stereochemical outcome of the reaction?

Controlling stereochemistry is a classic challenge in spiroketal synthesis.[8] The product distribution is determined by the balance between kinetic and thermodynamic control.[9][10][11]

  • Thermodynamic Control: Achieved with strong acids, higher temperatures, and longer reaction times.[9] This allows the initial products to equilibrate to the most stable isomer, which is typically the one stabilized by the anomeric effect. The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon to be in an axial position.[6]

  • Kinetic Control: Achieved under milder conditions, with less active catalysts, and at lower temperatures for shorter durations.[9] This favors the product that is formed fastest, which may not be the most stable one.[7][12] Specific methodologies, such as those using glycal epoxides, have been developed to achieve kinetically controlled spirocyclizations.[8]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical framework for resolving them.

Problem 1: Low yield with significant starting material remaining.
Possible Cause Underlying Science Suggested Solution
Inefficient Water Removal The reaction is an equilibrium. Without removing the water byproduct, the equilibrium cannot be driven to the product side.Ensure your Dean-Stark trap is functioning correctly (azeotrope is refluxing and separating). If using molecular sieves, ensure they are properly activated and used in sufficient quantity (typically 1-2x the weight of the substrate).
Insufficient Catalyst Activity The catalyst may be old, deactivated, or used in too low a concentration to effectively turn over the substrate.Use a fresh batch of catalyst. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Consider switching to a stronger acid catalyst if the substrate is robust enough.
Reaction Time/Temperature Too Low The activation energy for the cyclization is not being overcome, leading to a slow or stalled reaction.Increase the reaction temperature to ensure steady reflux. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Problem 2: The major product is an enol ether, not the spiroketal.
Possible Cause Underlying Science Suggested Solution
Reaction Conditions Too Harsh Strong acids and high temperatures promote the E1/E2 elimination of a hydroxyl group from the hemiketal intermediate faster than the second nucleophilic attack can occur.[5]Switch to a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA)).[1] Alternatively, explore Lewis acid-catalyzed conditions (e.g., Ti(Oi-Pr)₄).[5] Lower the reaction temperature.
Substrate Prone to Elimination The structure of the dihydroxy ketone precursor may contain features (e.g., allylic or benzylic alcohols) that make elimination particularly favorable.If possible, modify the synthetic route to avoid precursors that are highly susceptible to elimination. Employ kinetically controlled reaction conditions at low temperatures (e.g., -78 °C to 0 °C).[5]
Problem 3: A complex mixture of spiroketal diastereomers is formed.
Possible Cause Underlying Science Suggested Solution
Lack of Stereochemical Control The reaction conditions are in a regime between kinetic and thermodynamic control, allowing multiple isomers to form and partially equilibrate without favoring a single product.To favor the thermodynamic product: Use a strong acid catalyst (e.g., TsOH), increase the reaction temperature, and allow the reaction to stir for an extended period (24-48h) to ensure equilibrium is reached.[5] This will favor the isomer stabilized by the anomeric effect.
To favor the kinetic product: Use milder, non-equilibrating conditions. This often involves lower temperatures and specific catalyst systems. For example, some Lewis acids or specialized Brønsted acids can promote kinetically controlled cyclizations that yield isomers not accessible under thermodynamic control.[13][14]

Visualizing Reaction Pathways

The diagram below illustrates the critical decision point in an acid-catalyzed spiroketalization. The protonated dihydroxy ketone can proceed through the desired double cyclization to form the spiroketal or undergo an undesired elimination pathway to form an enol ether.

G cluster_main Acid-Catalyzed Spiroketalization A Dihydroxy Ketone Precursor H Protonation (+H⁺) A->H B Protonated Ketone H->B F 1st Cyclization (Intramolecular Attack) B->F C Hemiketal Intermediate G 2nd Cyclization (-H₂O) C->G Favored by mild conditions I Elimination (-H₂O) C->I Favored by harsh conditions D Desired Spiroketal E Enol Ether (Byproduct) F->C G->D Favored by mild conditions I->E Favored by harsh conditions

Caption: Competing pathways in spiroketal synthesis.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose and resolve issues in your spiroketal synthesis experiment.

G start Analyze Crude Reaction Mixture (NMR, LC-MS) q1 Major component is starting material? start->q1 sol1 Problem: Incomplete Conversion 1. Check water removal (Dean-Stark/sieves) 2. Increase catalyst loading 3. Increase temperature/time q1->sol1 Yes q2 Major component is an enol ether? q1->q2 No sol2 Problem: Elimination Pathway Dominates 1. Use milder catalyst (e.g., PPTS) 2. Lower reaction temperature 3. Consider Lewis acid catalyst q2->sol2 Yes q3 Complex mixture of spiroketal isomers? q2->q3 No sol3a Goal: Thermodynamic Product 1. Use strong acid (e.g., TsOH) 2. Increase temperature & time to equilibrate q3->sol3a Yes end Successful Spiroketal Synthesis q3->end No (desired single isomer) sol3b Goal: Kinetic Product 1. Use mild, non-equilibrating conditions 2. Lower temperature significantly

Caption: Decision tree for troubleshooting spiroketal synthesis.

Key Experimental Protocol: Thermodynamically Controlled Synthesis of a[15][15]-Spiroketal

This protocol describes a general procedure for synthesizing a spiroketal under conditions designed to favor the most thermodynamically stable isomer.

Materials:

  • Dihydroxy ketone precursor (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.10 equiv)

  • Toluene (or benzene), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried and assembled while hot to minimize atmospheric moisture. The Dean-Stark trap should be filled with toluene.

  • Reagent Addition: To the flask, add the dihydroxy ketone precursor and a magnetic stir bar. Dissolve the substrate in a sufficient volume of anhydrous toluene (approx. 0.1 M concentration). Add the TsOH·H₂O catalyst.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material. Allow the reaction to proceed for 12-24 hours to ensure equilibrium is reached.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the acid catalyst.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiroketal.

Self-Validation:

  • ¹H and ¹³C NMR: The spectra of the purified product should be clean, showing a single set of peaks corresponding to one diastereomer. Key signals include the absence of the starting ketone carbonyl and the presence of the characteristic spiroketal carbon signal (typically ~95-110 ppm in ¹³C NMR).

  • Mass Spectrometry: The observed mass should correspond to the expected molecular weight of the spiroketal.

  • TLC Analysis: The purified product should appear as a single spot on the TLC plate.

References

  • Wikipedia. Spiroketals. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • Saikia, A. K., & Hazarika, M. J. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Indian Journal of Chemistry, 47B, 411-429. [Link]

  • Yang, B., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]

  • Toplak, M., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(51), 26693-26700. [Link]

  • ChemTube3D. Spiroketal Formation - Stereoelectronic Effects. [Link]

  • ResearchGate. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • Brimble, M. A., & Williams, G. M. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 29-38. [Link]

  • Zhang, X., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications. [Link]

  • Sun, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 245-278. [Link]

  • ResearchGate. Common methods for the preparation of spiroketals a) from dihydroxyketons. [Link]

  • Brimble, M. A., & Williams, G. M. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(29), 5245-5264. [Link]

  • Kaib, P. S. J., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315-319. [Link]

  • Heiszwolf, G. J., & Kloosterziel, H. (1966). Formation of enol ethers by alkylation of ketones. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 871-872. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (2025). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 114(26), 10595-10596. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a successful and scalable synthesis.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from 1,4-cyclohexanedione. The first step is the selective monoketalization of one of the ketone functionalities, followed by an olefination reaction, typically a Wittig reaction, to introduce the double bond.

Workflow Diagram

G cluster_0 Step 1: Monoketalization cluster_1 Step 2: Olefination (Wittig Reaction) A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one A->C Acid catalyst (e.g., p-TsOH) Azeotropic water removal B Ethylene Glycol B->C G This compound C->G Wittig Reaction D Methyltriphenylphosphonium bromide F Phosphonium Ylide D->F E Strong Base (e.g., n-BuLi) E->F F->G

Caption: Overall synthetic workflow for this compound.

II. Step 1: Monoketalization of 1,4-Cyclohexanedione

The selective protection of one ketone group in 1,4-cyclohexanedione is a critical step. The formation of the desired monoketal, 1,4-dioxaspiro[4.5]decan-8-one, is favored over the diketal under controlled conditions.[1][2]

Troubleshooting Guide: Monoketalization
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Monoketal 1. Incomplete reaction. 2. Formation of significant amounts of diketal. 3. Hydrolysis of the ketal during workup.1. Drive the equilibrium: Ketalization is a reversible reaction. Ensure efficient removal of water using a Dean-Stark apparatus with an azeotroping solvent like toluene.[2][3] On a large scale, a well-designed distillation setup is crucial. 2. Stoichiometry control: Use a slight excess of ethylene glycol (1.1-1.2 equivalents) to favor monoketalization. A large excess will promote diketal formation. 3. Catalyst loading: Use a catalytic amount of a non-volatile acid like p-toluenesulfonic acid (p-TsOH) (0.01-0.05 mol%). Higher catalyst loading can lead to side reactions. 4. Neutralize before workup: Quench the reaction with a mild base (e.g., sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis during extraction.
Difficult Separation of Monoketal from Diketal and Starting Material Similar boiling points and polarities of the components.1. Fractional distillation under reduced pressure: This is the most effective method for large-scale purification. The boiling points of the components are sufficiently different to allow for separation. 2. Crystallization: The monoketal is a solid at room temperature with a melting point of 70-73 °C.[4] Crystallization from a suitable solvent system (e.g., heptane) can be an effective purification method.[5]
Reaction Stalls 1. Inactive catalyst. 2. Insufficient water removal.1. Use fresh catalyst: Ensure the acid catalyst is not old or hydrated. 2. Check Dean-Stark efficiency: Ensure the apparatus is functioning correctly and the solvent is refluxing at the expected temperature for the azeotrope.
Experimental Protocol: Large-Scale Monoketalization
  • Reactor Setup: Equip a large, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reagents: To the reactor, add 1,4-cyclohexanedione (1.0 eq), toluene (5-10 volumes), ethylene glycol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction progress by GC or TLC to observe the disappearance of the starting material and the formation of the monoketal.

  • Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or crystallization from heptane to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid.[5]

III. Step 2: Olefination via Wittig Reaction

The conversion of the ketone in 1,4-dioxaspiro[4.5]decan-8-one to the exocyclic double bond in this compound is efficiently achieved using a Wittig reaction.[6] This involves the reaction with a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base.

Troubleshooting Guide: Wittig Reaction
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Alkene 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Steric hindrance. 4. Competing side reactions (e.g., enolization of the ketone).1. Ensure anhydrous conditions: The strong bases used for ylide formation (e.g., n-BuLi, NaH) are highly reactive with water. Use dry solvents and glassware. 2. Choice of base: For simple alkyl ylides, a strong base like n-butyllithium is effective.[7] Ensure the correct stoichiometry of the base is used. 3. Temperature control: Perform the ylide formation at a low temperature (e.g., 0 °C or below) to prevent ylide decomposition. The subsequent reaction with the ketone can often be performed at room temperature. 4. Addition order: Add the base to the phosphonium salt suspension to form the ylide, and then add the ketone to the pre-formed ylide.
Difficult Removal of Triphenylphosphine Oxide A common byproduct of the Wittig reaction that can be difficult to separate from the product.1. Crystallization: Triphenylphosphine oxide is often crystalline. After the reaction, it may be possible to precipitate it out from a non-polar solvent like hexane or a mixture of ether and hexane, while the product remains in solution. 2. Chromatography: On a large scale, column chromatography can be challenging. However, a silica gel plug filtration can sometimes be effective in removing the majority of the triphenylphosphine oxide. 3. Alternative Reagents: For large-scale synthesis, consider using a water-soluble phosphine to simplify the removal of the phosphine oxide byproduct.
Formation of Isomeric Alkenes While not an issue for an exocyclic double bond, it's a consideration for other Wittig reactions.For this specific transformation, only one alkene isomer is possible.
Experimental Protocol: Large-Scale Wittig Olefination
  • Reactor Setup: Use a large, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A characteristic orange-red color of the ylide should appear. Stir for 1-2 hours at 0 °C.

  • Reaction: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (2-3 volumes) and add it dropwise to the ylide solution at 0 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by GC or TLC for the disappearance of the ketone.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a liquid.

IV. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns for this large-scale synthesis?

A1: The primary safety concerns are:

  • Flammable Solvents: Toluene, THF, diethyl ether, and hexanes are all highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe or cannula techniques.

  • Corrosive Reagents: p-Toluenesulfonic acid is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The quenching of n-butyllithium and the Wittig reaction itself can be exothermic. Maintain good temperature control and add reagents slowly.

Q2: Can I use a different base for the Wittig reaction?

A2: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide can be used.[7] However, for non-stabilized ylides like the one used here, n-butyllithium is generally very effective. The choice of base can sometimes influence the stereoselectivity in other Wittig reactions, but for this exocyclic alkene, it is less of a concern.

Q3: How can I improve the efficiency of water removal in the ketalization step?

A3: On a large scale, ensure your Dean-Stark trap is appropriately sized for the reaction volume. Maintain a steady reflux rate to ensure efficient azeotropic removal of water. The use of molecular sieves in the reaction mixture is generally not practical for very large scales but can be effective at the kilogram scale.

Q4: What are the critical process parameters to monitor during scale-up?

A4: For the ketalization, monitor the rate of water collection and the reaction temperature. For the Wittig reaction, strict temperature control during the addition of n-butyllithium and the ketone is crucial. Agitation is also important on a large scale to ensure good mixing and heat transfer.[8][9]

Q5: Are there any green chemistry considerations for this synthesis?

A5: To make the synthesis greener, consider:

  • Solvent Choice: Toluene is effective but has health and environmental concerns. Exploring greener solvents for the ketalization could be beneficial.

  • Catalyst: Using a recyclable solid acid catalyst for the ketalization could simplify the workup and reduce waste.

  • Wittig Reaction: As mentioned, using a phosphine reagent that generates a water-soluble phosphine oxide can significantly simplify the purification and reduce the use of solvents for chromatography.

V. References

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

  • 1,4-Cyclohexanedione. Wikipedia. Available at: [Link]

  • 1,4-Cyclohexanedione monoethylene ketal for synthesis. ChemBK. (2022). Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. (2023). Available at: [Link]

  • Some Scale-Up Considerations. CatSci. Available at: [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. (2023). Available at: [Link]

  • New preparation process of 1, 4-cyclohexanedione monoethylene acetal. Google Patents. Available at:

Sources

Validation & Comparative

The Strategic Selection of Ketone Protecting Groups: A Comparative Analysis Featuring Spirocyclic Ketals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] These temporary modifications of functional groups prevent unwanted side reactions, thereby ensuring the desired chemical transformations occur with high selectivity and yield.[3] Among the various functional groups requiring protection, the carbonyl group of a ketone presents a frequent challenge due to its inherent reactivity towards a wide array of nucleophiles and reducing agents.[1][4][5] This guide provides an in-depth comparison of common ketone protecting groups, with a particular focus on the formation and properties of spirocyclic ketals, such as 1,4-dioxaspiro[4.5]decanes, and their performance relative to other widely used alternatives.

The Imperative for Ketone Protection

Consider a synthetic route where a molecule contains both a ketone and an ester functionality, and the desired transformation is the selective reduction of the ester.[4] Common reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce both carbonyl groups, leading to a mixture of products.[1] To achieve the desired chemoselectivity, the more reactive ketone must be "masked" or "protected" during the reduction step and then "deprotected" to reveal the original ketone functionality.[1][4] An ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functional groups in the molecule, and it must be stable to the reaction conditions it is meant to endure.[2]

1,4-Dioxaspiro[4.5]decanes and Relatives: The Spirocyclic Ketal Approach

The reaction of a ketone with a diol, typically in the presence of an acid catalyst, forms a cyclic acetal, also known as a ketal.[2][6][7] When the ketone is cyclic, such as cyclohexanone, this reaction results in a spirocyclic compound. For instance, the protection of cyclohexanone with ethylene glycol yields 1,4-dioxaspiro[4.5]decane. The "-7-ene" suffix in a compound like 1,4-dioxaspiro[4.5]dec-7-ene indicates the presence of a double bond within the cyclohexane ring of the original ketone. This highlights the utility of protecting the ketone functionality while allowing for chemical modifications on other parts of the molecule.

The formation of these cyclic ketals is a reversible equilibrium process.[6] To drive the reaction towards the protected product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate.[6][8]

A Comparative Overview of Common Ketone Protecting Groups

The selection of an appropriate protecting group is dictated by the specific chemical environment of the synthetic route. Here, we compare the most common classes of ketone protecting groups:

Protecting GroupReagent(s) for ProtectionTypical Conditions for ProtectionStabilityTypical Conditions for Deprotection
Cyclic Acetals (Ketals) Ethylene glycol, 1,3-PropanediolAcid catalyst (e.g., TsOH), azeotropic removal of water[6][9]Stable to bases, nucleophiles, organometallics, and reducing agents.[2][10][11] Labile to aqueous acid.[2]Mild aqueous acid (e.g., HCl, H₂SO₄, TsOH).[8][12]
Acyclic Acetals (Ketals) Methanol, EthanolAcid catalyst, dehydrating agent (e.g., trimethyl orthoformate)[13]Less stable to acid hydrolysis than cyclic acetals.[1] Stable to basic and nucleophilic conditions.Very mild acidic conditions.[14]
Thioacetals (Thioketals) 1,2-Ethanedithiol, 1,3-PropanedithiolLewis acid (e.g., BF₃·OEt₂) or Brønsted acid catalyst[15]Stable to acidic and basic conditions, nucleophiles, and reducing agents.[11][15]Heavy metal salts (e.g., HgCl₂) or oxidizing agents.[11]

Delving Deeper: A Head-to-Head Comparison

Cyclic Acetals (e.g., from Ethylene Glycol)
  • Advantages: Cyclic acetals are among the most frequently used protecting groups for ketones due to their ease of formation and general stability under a wide range of non-acidic conditions.[2][7] They are particularly well-suited for reactions involving Grignard reagents, organolithiums, and hydride reductions.[1][5] The formation of a five-membered ring from ethylene glycol (a 1,3-dioxolane) is kinetically favored, while the six-membered ring from 1,3-propanediol (a 1,3-dioxane) is often thermodynamically more stable.[9][16]

  • Limitations: The primary drawback of acetals is their lability towards aqueous acid.[2] This sensitivity can be a limitation if acidic conditions are required for other transformations in the synthetic sequence.

Thioacetals (e.g., from 1,2-Ethanedithiol)
  • Advantages: Thioacetals, formed from the reaction of a ketone with a dithiol like 1,2-ethanedithiol, offer enhanced stability compared to their oxygen-containing counterparts.[17][18][19] They are stable under both acidic and basic conditions, making them a more robust choice when a wider range of reaction conditions are anticipated.[11][15] An important feature of thioacetals is that their formation and deprotection can proceed without migration of adjacent double bonds, which can be an issue with acetalization of α,β-unsaturated ketones.[15][20]

  • Limitations: The deprotection of thioacetals often requires harsh and toxic reagents, such as mercury(II) chloride, which is a significant environmental and safety concern.[11] The sulfur reagents themselves have a strong, unpleasant odor.[1]

Experimental Protocols

Protection of Cyclohexanone using Ethylene Glycol

Objective: To synthesize 1,4-dioxaspiro[4.5]decane by protecting cyclohexanone with ethylene glycol.

Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.01 eq.) in toluene.

  • Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Causality of Experimental Choices: The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the formation of the ketal by removing the water byproduct.[6] Toluene is a suitable solvent as it forms an azeotrope with water. A catalytic amount of a strong acid like TsOH is sufficient to promote the reaction without causing significant side reactions.[6] The basic wash neutralizes the acid catalyst, preventing deprotection during workup.

Deprotection of 1,4-Dioxaspiro[4.5]decane

Objective: To regenerate cyclohexanone from its protected form.

Methodology:

  • Dissolve 1,4-dioxaspiro[4.5]decane in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., dilute HCl or TsOH).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain cyclohexanone.

Causality of Experimental Choices: The presence of water is essential for the hydrolysis of the ketal.[8] The acid catalyst protonates one of the oxygen atoms, initiating the cleavage of the C-O bond. Acetone is a common solvent for this reaction.

Visualizing the Chemistry

Ketone Protection and Deprotection Workflow

G Ketone Ketone Protected_Ketone Protected Ketone (e.g., Ketal, Thioketal) Ketone->Protected_Ketone Protection Protecting_Group Protecting Group (e.g., Diol, Dithiol) Protecting_Group->Protected_Ketone Reaction Desired Reaction on Another Functional Group Protected_Ketone->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A generalized workflow for the use of a ketone protecting group in a multi-step synthesis.

Mechanism of Acetal Formation

G cluster_protection Protection (Acid-Catalyzed) cluster_deprotection Deprotection (Acid-Catalyzed Hydrolysis) Ketone R₂C=O Protonated_Ketone R₂C=OH⁺ Ketone->Protonated_Ketone + H⁺ Hemiketal R₂C(OH)(OR'OH) Protonated_Ketone->Hemiketal + R'(OH)₂ Protonated_Hemiketal R₂C(OH₂⁺)(OR'OH) Hemiketal->Protonated_Hemiketal + H⁺ Carbocation R₂C⁺(OR'OH) Protonated_Hemiketal->Carbocation - H₂O Ketal Cyclic Ketal Carbocation->Ketal Intramolecular Nucleophilic Attack Ketal_deprotect Cyclic Ketal Protonated_Ketal Protonated Ketal Ketal_deprotect->Protonated_Ketal + H⁺ Carbocation_deprotect R₂C⁺(OR'OH) Protonated_Ketal->Carbocation_deprotect + H₂O Hemiketal_deprotect R₂C(OH)(OR'OH) Carbocation_deprotect->Hemiketal_deprotect Ketone_deprotect R₂C=O Hemiketal_deprotect->Ketone_deprotect - R'(OH)₂

Caption: Simplified mechanism for the acid-catalyzed formation and hydrolysis of a cyclic ketal.

Conclusion

The protection of ketones is a critical strategy in the synthesis of complex organic molecules. While this compound itself is a specific molecule, its structural motif as a spirocyclic ketal serves as an excellent example of a widely applicable protecting group strategy. The choice between different classes of protecting groups, such as cyclic acetals and thioacetals, must be made with careful consideration of the stability of the protecting group towards the planned reaction conditions and the ease and mildness of its eventual removal. A thorough understanding of the principles outlined in this guide will empower researchers to design more efficient and successful synthetic routes.

References

  • Wikipedia. Protecting group. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Power of 1,2-Ethanedithiol. [Link]

  • National Center for Biotechnology Information. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 1,3-Propanedithiol in Organic Synthesis. [Link]

  • Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of 1,2-Ethanedithiol: Reactions and Applications in Modern Synthesis. [Link]

  • SynArchive. Protection of Aldehyde, Ketone by Acetal. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • YouTube. Ethylene Glycol for Protecting Groups. [Link]

  • Wikipedia. Ethane-1,2-dithiol. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • Fiveable. Trimethyl orthoformate Definition - Organic Chemistry II Key Term. [Link]

  • Ataman Kimya. TRIMETHYL ORTHOFORMATE. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemistry LibreTexts. 20.12: Protecting Groups. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • YouTube. Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry | Khan Academy. [Link]

  • YouTube. Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]

Sources

A Comparative Guide to the Relative Stability of Spiroketals and Acyclic Ketals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount. Carbonyl functionalities are frequently masked as ketals to prevent unwanted reactions, but the choice between a spirocyclic or an acyclic ketal can profoundly influence the efficiency, yield, and overall success of a synthetic strategy. This guide provides an in-depth technical comparison of the relative stability of 1,4-Dioxaspiro[4.5]dec-7-ene and analogous acyclic ketals, grounded in mechanistic principles and supported by experimental data.

Core Principles: Understanding Ketal Stability

The stability of a ketal is primarily assessed by its resistance to hydrolysis under acidic conditions, as they are generally stable in neutral to basic media.[1][2] The cleavage is a reversible process that proceeds via a resonance-stabilized oxocarbenium ion intermediate.[2] The formation of this intermediate is the rate-determining step, and therefore, any structural or electronic factor that stabilizes or destabilizes this cation will directly impact the ketal's hydrolytic stability.[2][3]

Generally, cyclic ketals, including spiroketals, are significantly more stable and formed more readily than their acyclic counterparts.[4] This enhanced stability is not due to a single phenomenon but rather a synergy of thermodynamic and stereoelectronic factors.

  • Entropic Advantage: The formation of a spiroketal from a ketone and a diol (e.g., ethylene glycol) is an intramolecular cyclization involving two molecules to produce two molecules (the ketal and water). In contrast, forming an acyclic ketal from a ketone and two separate alcohol molecules is an intermolecular process where three molecules form two. The intramolecular nature of cyclic ketal formation is entropically more favorable.[4][5]

  • The Thorpe-Ingold Effect: This principle, also known as angle compression, posits that gem-disubstitution on a carbon chain favors ring closure.[6] In a spiroketal, the spirocyclic carbon is a quaternary center. The steric bulk of the substituents effectively decreases the internal bond angle between the reacting chains, pre-organizing the molecule for cyclization and making the resulting ring more stable.[6][7]

  • The Anomeric Effect: This is a critical stereoelectronic effect where a heteroatomic substituent on a heterocyclic ring (adjacent to another heteroatom) prefers an axial orientation over the sterically less hindered equatorial position.[8] In spiroketals, the delocalization of an oxygen lone pair into the antibonding orbital (σ*) of the adjacent C-O bond provides significant stabilization. The geometry of the spirocyclic system allows for optimal orbital overlap, often permitting a stabilizing "double anomeric effect," which rigidly locks the conformation and enhances stability far beyond what steric considerations alone would predict.[8][9]

Structural and Stability Comparison

Let's compare the structure of our target spiroketal with a representative acyclic ketal derived from the same ketone family.

The spiroketal, This compound , incorporates the cyclohexene ring into a rigid bicyclic system. In contrast, the acyclic analogue, cyclohex-3-en-1-one diethyl ketal , possesses two flexible ethyl groups. This structural rigidity is key to the spiroketal's enhanced stability.

Experimental evidence consistently shows that cyclic ketals hydrolyze much more slowly than acyclic ones. For instance, ketals derived from cyclohexanone (the saturated analogue of our target) were found to be approximately seven times more stable to hydrolysis at pH 5 than ketals derived from acetone.[10] This increased stability in six-membered rings is attributed to a reduction in torsional strain when moving from the sp2-hybridized ketone to the sp3-hybridized ketal, a benefit that is more pronounced in cyclic systems.[10] Furthermore, studies have shown that simple diethyl acetals can hydrolyze up to 35 times faster than their corresponding five-membered cyclic (1,3-dioxolane) derivatives, underscoring the profound stabilizing effect of the cyclic structure.[4]

The double bond in the 7-position of this compound introduces some conformational constraints and alters the electronics of the six-membered ring compared to its saturated counterpart (1,4-Dioxaspiro[4.5]decane). However, the fundamental principles conferring stability—the anomeric and Thorpe-Ingold effects—remain dominant. The rigid spirocyclic framework is the primary determinant of its high stability relative to a flexible acyclic ketal.

Experimental Data: Hydrolysis Rates

The relative stability of ketals is quantified by comparing their hydrolysis rates under controlled acidic conditions. The data below, compiled from literature, illustrates the structural effects on ketal stability.

Ketal TypeParent KetoneRelative Hydrolysis Rate (Approx.)Half-Life (t½) at pH 5Reference
AcyclicAcetone7x faster than cyclohexanone ketal~24 min (for a similar structure)[10]
SpirocyclicCyclopentanone2x faster than cyclohexanone ketal-
Spirocyclic Cyclohexanone Baseline (1x) ~3.5 hours [10]

Analysis of Data: The data clearly demonstrates that ketals derived from six-membered rings (cyclohexanone) are significantly more stable than those from acyclic ketones like acetone. This is attributed to differences in torsional energy strain between the ground state and the transition state of the hydrolysis reaction.[10] The spirocyclic structure derived from cyclohexanone represents a highly stable protecting group, requiring more forcing conditions for cleavage compared to its acyclic counterpart.

Experimental Protocol: Comparative Hydrolysis Study by ¹H NMR

To empirically validate these stability differences, a comparative kinetic study can be performed. This protocol provides a self-validating system for determining the hydrolysis rates.

Objective: To measure and compare the acid-catalyzed hydrolysis rates of this compound and cyclohex-3-en-1-one diethyl ketal.

Materials:

  • This compound

  • Cyclohex-3-en-1-one diethyl ketal

  • Deuterated acetonitrile (CD₃CN)

  • Deuterium oxide (D₂O)

  • Phosphate buffer components or Trifluoroacetic acid (TFA) for pH control

  • NMR tubes, spectrometer (≥400 MHz), and appropriate software

Methodology:

  • Solution Preparation: Prepare a stock solution of an acidic buffer (e.g., 100 mM phosphate buffer in D₂O, adjusted to pH 5.0).

  • Sample Preparation: For each ketal, accurately weigh and dissolve a precise amount in CD₃CN to create a stock solution (e.g., 250 mM).

  • Initiation of Reaction: In a clean NMR tube at a constant temperature (e.g., 25°C), mix 0.3 mL of the ketal stock solution with 0.1 mL of the acidic D₂O buffer. This creates a homogeneous solution with a final ketal concentration of ~25 mM in a 3:1 CD₃CN:D₂O solvent system.

  • NMR Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The interval length should be adjusted based on the expected reaction rate (e.g., every 5 minutes for the less stable acyclic ketal, every 30 minutes for the more stable spiroketal).

  • Data Analysis:

    • Identify a characteristic signal for the starting ketal (e.g., the protons of the dioxolane ring in the spiroketal) and a characteristic signal for the product ketone (e.g., the α-protons to the carbonyl).

    • Integrate these signals at each time point.

    • Calculate the percentage of ketal remaining over time using the formula: % Ketal = [Integral(Ketal) / (Integral(Ketal) + Integral(Ketone))] * 100.

    • Plot the natural logarithm of the ketal concentration (ln[Ketal]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

G prep Prepare Ketal Stock (250 mM in CD3CN) mix Mix Ketal and Buffer in NMR Tube (t=0) prep->mix buffer Prepare Acidic Buffer (pH 5 in D2O) buffer->mix nmr Acquire 1H NMR Spectra at Timed Intervals mix->nmr process Integrate Ketal and Product Signals nmr->process plot Plot ln[Ketal] vs. Time process->plot calc Calculate Rate Constant (k) and Half-Life (t1/2) plot->calc

Implications for Synthesis and Drug Development

The significant difference in stability between spiroketals and acyclic ketals is a powerful tool in chemical synthesis.

  • Robust Protection: Spiroketals, particularly those derived from ethylene glycol or 1,3-propanediol, are the protecting groups of choice when downstream steps involve harsh, non-acidic conditions (e.g., organometallic reagents, strong bases, reductions). Their stability ensures the carbonyl remains masked until a dedicated, often forceful, acidic deprotection step.[1][4]

  • Mild Deprotection: Acyclic ketals are preferred when the target molecule contains acid-sensitive functional groups. Their lability allows for cleavage under very mild acidic conditions, preserving the integrity of the final product.[4]

  • Orthogonal Strategies: The stability differential allows for orthogonal protection schemes. It is possible to selectively hydrolyze an acyclic ketal in the presence of a more robust spiroketal, enabling complex, regioselective transformations.[4]

In drug development, the spiroketal motif is a common feature in many biologically active natural products. Its rigid, conformationally locked structure, conferred by the stabilizing effects discussed, is often crucial for binding to biological targets. Understanding the inherent stability of this functional group is vital for designing stable drug candidates and developing synthetic routes to access these complex molecules.

Conclusion

The evidence is unequivocal: spiroketals such as This compound are substantially more stable towards acid-catalyzed hydrolysis than their acyclic counterparts. This enhanced stability is a consequence of a powerful combination of factors, including the entropically favorable intramolecular formation, the Thorpe-Ingold effect which facilitates ring-closing, and most critically, the profound stereoelectronic stabilization afforded by the anomeric effect.

For the practicing chemist, this knowledge is not merely academic. It provides a rational basis for selecting the appropriate carbonyl protecting group—a decision that can dictate the success of a synthetic campaign. The robustness of the spiroketal makes it an ideal shield for harsh transformations, while the lability of the acyclic ketal allows for delicate, final-stage deprotections. A thorough understanding of these principles empowers researchers to design more elegant, efficient, and successful synthetic routes in the pursuit of novel therapeutics and complex molecules.

References

Sources

A Comparative Guide to 1,4-Dioxaspiro[4.5]dec-7-ene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex molecule synthesis, the strategic use of synthetic intermediates is paramount. Among these, 1,4-Dioxaspiro[4.5]dec-7-ene stands out as a valuable building block, primarily serving as a masked equivalent of cyclohexenone in [4+2] cycloaddition reactions. This guide provides a comprehensive evaluation of its performance, benchmarked against a prominent alternative, and supported by experimental data to inform your synthetic strategy.

Introduction: The Strategic Advantage of Masked Dienophiles

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[1] However, the direct use of α,β-unsaturated ketones like cyclohexenone as dienophiles can sometimes be challenging due to their propensity for polymerization or other side reactions under thermal or Lewis acid-catalyzed conditions. This has led to the development of "masked" dienophiles, where the reactive functionality is temporarily protected. This compound, with its ethylene ketal protecting the ketone, is a prime example of such a strategy. The ketal is stable under the cycloaddition conditions and can be readily hydrolyzed post-reaction to reveal the desired cyclohexenone moiety.

This guide will focus on the practical application of this compound, comparing its performance in a representative Diels-Alder reaction with that of a widely used alternative, Danishefsky's diene, which provides access to cyclohexenone systems through a different mechanistic pathway.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved from 1,4-cyclohexanedione. The first step involves the selective protection of one of the ketone functionalities as an ethylene ketal to yield 1,4-Dioxaspiro[4.5]decan-8-one. This monoketal is a crucial precursor and its synthesis has been optimized to achieve high yields.[2][3]

The subsequent step involves the introduction of the double bond to yield the target dienophile. While various methods can be employed, a common approach involves the formation of a hydrazone followed by oxidative elimination.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [2]

  • Materials: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, tetrahydrofuran, water, acetic acid, toluene, potassium carbonate, sodium sulfate.

  • Procedure:

    • A mixture of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (813 g, 4.12 mol), tetrahydrofuran (1600 ml), water (1600 ml), and acetic acid (32 ml) is stirred at 64°C for 6 hours. The reaction progress is monitored by gas chromatography.

    • After complete monohydrolysis, the tetrahydrofuran is removed under reduced pressure.

    • The aqueous residue is extracted twice with 1000 ml of toluene.

    • The combined organic extracts are stirred with 20 g of K₂CO₃, dried over Na₂SO₄, and concentrated by rotary evaporation to yield 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one (570 g, 91% yield).

A subsequent hydrogenation step would be required to obtain 1,4-Dioxaspiro[4.5]decan-8-one.

Performance in Diels-Alder Reactions: A Head-to-Head Comparison

To objectively evaluate the performance of this compound, we will consider its Diels-Alder reaction with a highly reactive diene, cyclopentadiene. This reaction is a well-established benchmark for assessing dienophile reactivity and stereoselectivity.[4] We will compare the results with a similar transformation using Danishefsky's diene, which, after cycloaddition and subsequent hydrolysis, also yields a cyclohexenone derivative.

Reaction Scheme:

Reaction_Scheme cluster_0 This compound Pathway cluster_1 Danishefsky's Diene Pathway Dienophile1 This compound Adduct1 Diels-Alder Adduct Dienophile1->Adduct1 + Diene Diene Cyclopentadiene Product1 Cyclohexenone Derivative Adduct1->Product1 Hydrolysis Dienophile2 Danishefsky's Diene Adduct2 Diels-Alder Adduct Dienophile2->Adduct2 + Dienophile_partner Dienophile_partner Dienophile (e.g., Methyl Vinyl Ketone) Product2 Cyclohexenone Derivative Adduct2->Product2 Hydrolysis

A comparison of reaction pathways.

IntermediateReaction PartnerConditionsYieldStereoselectivityReference
This compound CyclopentadieneSealed tube, 185°CGood (qualitative)Predominantly endo[5]
Danishefsky's Diene 2-Cyclopentenone (Lewis Acid Catalysis)Varies with Lewis AcidModerate to GoodVaries with Lewis Acid[6]

Causality Behind Experimental Choices:

The use of a sealed tube and high temperature for the reaction of this compound with cyclopentadiene is indicative of the moderate reactivity of the dienophile, necessitating forcing conditions to achieve a reasonable reaction rate.[5] In contrast, Danishefsky's diene is known to be a highly reactive diene due to its electron-rich nature, allowing for reactions with less reactive dienophiles, often at lower temperatures, especially with the use of Lewis acid catalysts to activate the dienophile.[7][8]

The stereoselectivity of Diels-Alder reactions is a critical consideration. The "endo rule" generally predicts the major diastereomer, and this is often observed in reactions involving cyclic dienes like cyclopentadiene.[1][9] The degree of endo/exo selectivity can be influenced by the specific dienophile and the reaction conditions. For Danishefsky's diene, the stereochemical outcome can also be controlled by the choice of Lewis acid.[6]

Deprotection of the Diels-Alder Adduct: Unmasking the Ketone

The utility of this compound as a synthetic intermediate hinges on the efficient deprotection of the ketal in the Diels-Alder adduct to reveal the cyclohexenone functionality. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Acetal Hydrolysis [10][11]

  • Materials: Diels-Alder adduct, water, catalytic acid (e.g., H₂SO₄ or HCl), organic co-solvent (e.g., acetone or THF).

  • Procedure:

    • Dissolve the Diels-Alder adduct in a suitable organic solvent.

    • Add an aqueous solution of a catalytic amount of a strong acid.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.

    • Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude ketone.

    • Purify the product by chromatography or recrystallization as needed.

Mechanism of Acetal Hydrolysis:

Acetal_Hydrolysis Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion + Alcohol Protonated_Acetal->Oxonium_Ion - ROH Hemiketal Hemiketal Oxonium_Ion->Hemiketal + H2O, - H+ Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Protonated_Ketone Protonated Ketone + Alcohol Protonated_Hemiketal->Protonated_Ketone - ROH Ketone Ketone Protonated_Ketone->Ketone - H+

Acid-catalyzed hydrolysis of an acetal.

Alternative Synthetic Strategies: Robinson Annulation

While the Diels-Alder approach using masked dienophiles is a powerful method for constructing cyclohexenone rings, the Robinson annulation offers a classic and widely used alternative.[12][13] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

Conceptual Comparison:

Synthetic_Strategies cluster_0 Diels-Alder Approach cluster_1 Robinson Annulation Diene Diene Cyclohexene Derivative Cyclohexene Derivative Diene->Cyclohexene Derivative + Dienophile Cyclohexenone Cyclohexenone Cyclohexene Derivative->Cyclohexenone Enolate Enolate 1,5-Diketone 1,5-Diketone Enolate->1,5-Diketone + Michael Acceptor 1,5-Diketone->Cyclohexenone Intramolecular Aldol

Comparison of Diels-Alder and Robinson Annulation.

FeatureDiels-Alder with Masked DienophileRobinson Annulation
Key Transformation [4+2] CycloadditionMichael Addition followed by Aldol Condensation
Bond Formation Two C-C sigma bonds in one stepOne C-C sigma bond (Michael) then one C-C sigma and one C-C pi bond (Aldol)
Stereocontrol Generally high and predictable (endo rule)Can be complex, influenced by reaction conditions
Starting Materials Diene and a dienophileKetone (or enolate precursor) and an α,β-unsaturated ketone
Scope Broad, with many variations of dienes and dienophilesBroad, particularly for the synthesis of fused ring systems

The choice between these two powerful strategies often depends on the specific target molecule, the desired stereochemistry, and the availability of starting materials. The Diels-Alder reaction with a masked dienophile like this compound offers excellent control over the formation of the six-membered ring in a single, concerted step.

Conclusion

This compound serves as a highly effective synthetic intermediate, providing a reliable route to cyclohexenone-containing structures via a Diels-Alder/deprotection sequence. Its performance, particularly in terms of stereocontrol, makes it a valuable tool for the synthesis of complex molecules. While alternatives like Danishefsky's diene offer higher reactivity, the choice of intermediate will ultimately be dictated by the specific synthetic context, including the nature of the reaction partner and the desired reaction conditions. A thorough understanding of the reactivity and handling of each of these building blocks is essential for the successful execution of complex synthetic campaigns in drug discovery and development.

References

  • Barbay, K. (n.d.). Diene scope. Chem 115, Harvard University. Retrieved from [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Fard, M. A., & Laschat, S. (2018). Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis. ResearchGate. Retrieved from [Link]

  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). Acid-catalyzed Robinson Annelations. Tetrahedron Letters, 12(52), 4995–4996.
  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808.
  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • Krespan, C. G., & Houk, K. N. (2020). Click Chemistry with Cyclopentadiene. PMC. [Link]

  • US Patent No. US20100217018A1. (2010). Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • O'Connor, J. M. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • Danishefsky, S., Kitahara, T., & Schuda, P. F. (1976). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 56, 1.
  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • Kumar, A., & Kumar, S. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(10).
  • LibreTexts Chemistry. (2021, May 2). 1.3: Diels-Alder_Reactions. [Link]

  • Danishefsky, S. J., & Uang, B. J. (2012). Permuting Diels-Alder and Robinson Annulation Stereopatterns. PMC. [Link]

  • WO Patent No. WO2009056233A1. (2009). Method for the production of substituted and unsubstituted cyclohexanone monoketals.
  • Various Authors. (2020, May 9). Can Diels-Alder reaction occur using reagents of Robinson annulation?. Chemistry Stack Exchange. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Mandal, D. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Trost, B. M., & Li, C.-J. (Eds.). (2014).
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

  • Kumar, A., & Kumar, S. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(10).
  • Hsu, Y. H., et al. (1984). Diels-alder reactions of 6,9-dipropyl-1,4-dioxaspiro(4.5)deca-6,8-diene-2,10-dione with substituted alkenes. an entry to bicyclo(2.2.2)oct-5-ene-2,3-diones and 1,3-cyclohexadienes. SciSpace. [Link]

  • O'Connor, J. M. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Yepes, D., et al. (2017). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. [Link]

  • Liu, F., & Houk, K. N. (2018). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship. [Link]

  • Fife, T. H. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis – Acetal / Ketal Deprotection Mechanism (H2O, H2SO4) [Video]. YouTube. [Link]

  • Chemical Thinking Laboratory. (2022, August 17). A Diels Alder Reaction [Video]. YouTube. [Link]

  • Hsu, Y. H., et al. (1984). Diels‐Alder Reactions of 6,9‐Dipropyl‐1, 4‐Dioxaspiro[4.5]Deca‐6, 8‐Diene‐2, 10‐Dione with Substituted Alkenes. An Entry to Bicyclo[2.2.2]Oct‐5‐Ene‐2, 3‐Diones and 1. Sci-Hub. [Link]

  • O'Connor, J. M. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]

  • Schober, L., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. PMC. [Link]

  • Kumar, A., & Kumar, S. (2018). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecular entities is paramount. This guide provides an in-depth, comparative spectroscopic analysis for the structural elucidation of 1,4-Dioxaspiro[4.5]dec-7-ene, a spirocyclic compound featuring a cyclohexene ring fused to a dioxolane moiety. Our approach is rooted in a foundational comparison with its saturated analog, 1,4-Dioxaspiro[4.5]decane, to provide a clear and logical framework for understanding the spectral contributions of the olefinic group. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

The Logic of Comparative Spectroscopic Analysis

The structural confirmation of a molecule is rarely achieved through a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a self-validating system. For this compound, we will leverage ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By first understanding the spectral signatures of the saturated and well-documented 1,4-Dioxaspiro[4.5]decane, we can more accurately predict and interpret the spectral changes introduced by the C7-C8 double bond in our target molecule. This comparative methodology enhances the confidence in our structural assignment.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and foundational spectroscopic data for this compound and its saturated counterpart.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Assignment 1,4-Dioxaspiro[4.5]decane (Observed) This compound (Predicted) Rationale for Prediction
H-7, H-8~1.55 ppm (m)~5.7 ppm (m)Vinylic protons in a cyclohexene ring typically appear in this downfield region.
H-6, H-9 (Allylic)~1.55 ppm (m)~2.0-2.2 ppm (m)Protons alpha to a double bond are deshielded and appear further downfield.
H-10 (Allylic)~1.55 ppm (m)~1.8 ppm (m)Allylic protons, but further from the direct influence of the double bond.
Dioxolane Protons~3.9 ppm (s)~3.9 ppm (s)The electronic environment of the dioxolane ring is largely unaffected by the remote double bond.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Assignment 1,4-Dioxaspiro[4.5]decane (Observed) This compound (Predicted) Rationale for Prediction
C-7, C-8~35 ppm~127 ppmsp² hybridized carbons of an alkene appear significantly downfield.
C-6, C-9 (Allylic)~35 ppm~25-30 ppmAllylic carbons are slightly deshielded compared to typical alkanes.
C-10~24 ppm~23 ppmMinimal change expected for the carbon furthest from the double bond.
Spirocarbon (C-5)~109 ppm~108 ppmMinor change in the electronic environment of the spirocenter.
Dioxolane Carbons~64 ppm~64 ppmThe chemical shift of the dioxolane carbons is expected to be consistent.

Table 3: Key IR Absorption Bands

Functional Group 1,4-Dioxaspiro[4.5]decane (Observed) This compound (Predicted) Rationale for Prediction
C-H (sp³)~2850-2950 cm⁻¹ (s)~2850-2950 cm⁻¹ (s)Present in both molecules.
C-H (sp²)N/A~3020-3100 cm⁻¹ (m)Characteristic of vinylic C-H stretches.
C=CN/A~1640-1660 cm⁻¹ (m)Diagnostic for a carbon-carbon double bond.
C-O~1050-1150 cm⁻¹ (s)~1050-1150 cm⁻¹ (s)Strong C-O stretching of the ketal is a key feature in both.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment (1,4-Dioxaspiro[4.5]decane) m/z Proposed Fragment (this compound) Rationale for Prediction
142[M]⁺140[M]⁺Molecular ion peak.
99[M - C₂H₅O]⁺99[M - C₂H₃O]⁺Loss of an ethoxy radical fragment.
86[M - C₃H₆O]⁺86[M - C₂H₄O]⁺Common loss from the dioxolane ring.
55[C₄H₇]⁺55[C₄H₇]⁺Fragmentation of the cyclohexyl/cyclohexenyl ring.
N/AN/A80[C₆H₈]⁺Retro-Diels-Alder fragmentation of the cyclohexene ring is a characteristic pathway for cyclohexene derivatives.

Experimental Workflows and Methodologies

A systematic approach to data acquisition is crucial for reliable structural elucidation. The following workflow outlines the recommended experimental sequence.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Pure this compound NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret Correlate & Interpret Data NMR->Interpret IR->Interpret MS->Interpret Structure Confirm Structure Interpret->Structure

Caption: Experimental workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Obtain a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Use a spectral width of 0 to 220 ppm.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV as the standard method for generating fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Interpretation: Identify the molecular ion peak ([M]⁺) and the major fragment ions. Propose structures for the observed fragments based on known fragmentation pathways.

In-Depth Spectroscopic Interpretation

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectrum of 1,4-Dioxaspiro[4.5]decane is relatively simple, with a complex multiplet around 1.55 ppm for the cyclohexyl protons and a singlet at approximately 3.9 ppm for the four equivalent dioxolane protons.

The introduction of the double bond in This compound dramatically alters the spectrum. The most significant change is the appearance of new signals in the olefinic region.

  • Vinylic Protons (H-7, H-8): These protons are expected to resonate at around 5.7 ppm. Their chemical shift is a definitive indicator of the presence of the double bond. The multiplicity of this signal will depend on the coupling with the adjacent allylic protons.

  • Allylic Protons (H-6, H-9): The protons on the carbons adjacent to the double bond are deshielded and will appear downfield from the other aliphatic protons, likely in the range of 2.0-2.2 ppm.

  • Dioxolane Protons: The four protons of the ethylene glycol ketal are expected to remain as a singlet around 3.9 ppm, as their electronic environment is not significantly perturbed by the remote double bond.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For 1,4-Dioxaspiro[4.5]decane, we observe signals for the dioxolane carbons (~64 ppm), the spirocarbon (~109 ppm), and the carbons of the cyclohexane ring.

In This compound , the key diagnostic signals are:

  • Olefinic Carbons (C-7, C-8): These sp² hybridized carbons will give rise to signals in the downfield region of the spectrum, typically around 127 ppm. This is a clear and unambiguous confirmation of the double bond.

  • Spirocarbon (C-5): The chemical shift of the spiro carbon is not expected to change significantly and should remain around 108 ppm.

  • Dioxolane Carbons: Similarly, the carbons of the dioxolane ring should remain at approximately 64 ppm.

NMR_Comparison cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H_Sat Saturated Analog - Aliphatic region (~1.5 ppm) - Dioxolane (~3.9 ppm) H_Unsat This compound - Vinylic (~5.7 ppm) - Allylic (~2.1 ppm) - Dioxolane (~3.9 ppm) H_Sat->H_Unsat Introduction of C=C C_Sat Saturated Analog - Aliphatic (~24-35 ppm) - Dioxolane (~64 ppm) - Spiro (~109 ppm) C_Unsat This compound - Olefinic (~127 ppm) - Allylic (~25-30 ppm) - Dioxolane (~64 ppm) - Spiro (~108 ppm) C_Sat->C_Unsat Introduction of C=C

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-Dioxaspiro[4.5]dec-7-ene core structure is a valuable synthetic intermediate found in various natural products and serves as a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the acid-catalyzed reaction of a cyclohexenone derivative with a diol, presents a classic challenge in achieving high yield and selectivity under mild conditions. The choice of catalyst is paramount to the success of this transformation. This guide provides a comparative analysis of common Lewis acid catalysts for this spiroketalization reaction, offering experimental insights to inform catalyst selection for researchers, scientists, and drug development professionals.

The Crucial Role of the Lewis Acid Catalyst in Spiroketalization

The formation of this compound from 1,4-cyclohexanedione monoethylene ketal's precursor, cyclohex-3-en-1-one, and ethylene glycol is a tandem process involving ketalization and intramolecular cyclization. A Lewis acid (LA) is essential for this reaction.[1] The general mechanism proceeds as follows:

  • Carbonyl Activation: The Lewis acid coordinates to the carbonyl oxygen of the cyclohexenone, increasing its electrophilicity.

  • Nucleophilic Attack: Ethylene glycol, acting as a dinucleophile, attacks the activated carbonyl carbon.

  • Hemiketal Formation & Ketalization: A hemiketal intermediate is formed, which then undergoes a second intramolecular attack from the tethered hydroxyl group to form the spiroketal.

  • Prins-type Cyclization: In some variations, a Prins-type cyclization can be a key step in forming the spirocyclic system, especially when starting with unsaturated precursors.[2][3]

The efficacy of the Lewis acid catalyst is determined by its ability to efficiently promote these steps while minimizing side reactions such as polymerization or degradation of starting materials.

Spiroketalization_Mechanism cluster_0 Catalytic Cycle Start Cyclohex-3-en-1-one + Ethylene Glycol Activated Lewis Acid (LA) activates carbonyl group Start->Activated + LA Attack Nucleophilic attack by ethylene glycol Activated->Attack Hemiketal Hemiketal Intermediate Attack->Hemiketal Cyclization Intramolecular Cyclization Hemiketal->Cyclization Product This compound Cyclization->Product - H2O Catalyst_Regen LA Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: Generalized mechanism of Lewis acid-catalyzed spiroketalization.

Comparative Analysis of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is a critical parameter that influences reaction efficiency, yield, and conditions. Below is a comparison of several commonly employed catalysts for spiroketal synthesis.

Scandium(III) Triflate (Sc(OTf)₃)

Scandium(III) triflate is a highly effective, water-tolerant Lewis acid that has demonstrated remarkable catalytic activity in a wide range of organic transformations, including spiroketalizations.[4][5]

  • Performance: Sc(OTf)₃ is known for its high efficiency, often requiring low catalyst loadings (1-5 mol%). It promotes clean and rapid conversions under mild conditions. Its water-tolerant nature is a significant advantage, as it does not require strictly anhydrous conditions, simplifying the experimental setup.[5]

  • Mechanistic Insight: The high Lewis acidity and unique coordination properties of the Sc³⁺ ion allow for strong activation of the carbonyl group.[4] Its stability in the presence of water and other Lewis bases prevents catalyst deactivation, leading to high turnover numbers.[5]

  • Practical Considerations: While highly effective, Sc(OTf)₃ is one of the more expensive Lewis acids. However, its high catalytic activity and potential for recyclability can offset the initial cost.[6]

Bismuth(III) Triflate (Bi(OTf)₃)

Bismuth(III) triflate is another powerful, water-stable, and environmentally benign Lewis acid catalyst.[7][8]

  • Performance: Bi(OTf)₃ is an excellent catalyst for spiroketalization, often providing high yields in short reaction times with low catalyst loadings (typically 1-2 mol%).[9] It is known for its high selectivity in various cyclization reactions.[9]

  • Mechanistic Insight: Similar to Sc(OTf)₃, Bi(OTf)₃ is a strong Lewis acid that effectively activates carbonyls. Its tolerance to moisture and air makes it a practical choice for various applications.[7]

  • Practical Considerations: Bi(OTf)₃ is generally less expensive than Sc(OTf)₃, making it an attractive alternative. It is also considered to have low toxicity, which is an important factor in green chemistry.

Iron(III) Chloride (FeCl₃)

Iron(III) chloride is a classic, inexpensive, and readily available Lewis acid.

  • Performance: FeCl₃ can effectively catalyze Prins-type cyclizations and related reactions to form spirocyclic systems.[10] However, it often requires higher catalyst loadings (5-10 mol%) and may necessitate more stringent anhydrous conditions compared to metal triflates. Yields can be variable and side reactions may be more prevalent.

  • Mechanistic Insight: The Lewis acidity of FeCl₃ is sufficient to promote the desired transformation. In some cases, it can form highly Lewis acidic species in situ, enhancing its catalytic activity.[11] However, its hygroscopic nature can lead to the formation of HCl, which can promote undesired side reactions.

  • Practical Considerations: The primary advantage of FeCl₃ is its extremely low cost and widespread availability. For large-scale syntheses where cost is a major driver, optimizing a reaction with FeCl₃ can be highly beneficial. The hydrated form, FeCl₃·6H₂O, is also an effective catalyst in some applications.[12]

Data Summary: Catalyst Performance Comparison

CatalystTypical Loading (mol%)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Sc(OTf)₃ 1 - 51 - 4 h> 90High activity, water-tolerant, recyclable[6]High cost
Bi(OTf)₃ 1 - 20.5 - 2 h> 90High activity, low toxicity, cost-effective[9]Can be sensitive to certain functional groups
FeCl₃ 5 - 104 - 12 h60 - 85Very low cost, readily available[13]Requires anhydrous conditions, lower selectivity

Experimental Protocol: Synthesis using Bi(OTf)₃

This protocol provides a representative procedure for the synthesis of this compound using the highly efficient and cost-effective Bismuth(III) triflate catalyst.

Materials:

  • Cyclohex-3-en-1-one (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (1.5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Experimental_Workflow Start 1. Setup Reaction 2. Reaction - Add Cyclohex-3-en-1-one, Ethylene Glycol, DCM - Add Bi(OTf)3 - Stir at room temp. Start->Reaction Monitor 3. Monitoring - TLC analysis Reaction->Monitor Workup 4. Workup - Quench with NaHCO3 - Separate layers - Wash organic layer with brine Monitor->Workup Reaction Complete Drying 5. Drying & Filtration - Dry with MgSO4 - Filter Workup->Drying Purification 6. Purification - Concentrate under reduced pressure - Purify by column chromatography Drying->Purification End 7. Characterization Purification->End

Caption: Experimental workflow for Bi(OTf)₃-catalyzed spiroketalization.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohex-3-en-1-one (1.0 eq) and anhydrous dichloromethane.

  • Add ethylene glycol (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Bismuth(III) triflate (1.5 mol%) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Discussion and Recommendations

For the synthesis of this compound, both Sc(OTf)₃ and Bi(OTf)₃ stand out as superior catalysts. They offer high yields under mild conditions with low catalyst loadings.

  • For Highest Efficiency and Purity: If the primary goal is to achieve the highest possible yield and purity with minimal optimization, Sc(OTf)₃ is an excellent, albeit expensive, choice. Its reliability and water tolerance simplify the experimental procedure.[4][5]

  • For a Balance of Performance and Cost: Bi(OTf)₃ presents the most balanced option. It provides performance comparable to Sc(OTf)₃ but at a significantly lower cost, making it ideal for both small-scale and larger-scale synthesis.[9] Its low toxicity is an added benefit for environmentally conscious process development.[7]

  • For Budget-Constrained Projects: When cost is the most critical factor, FeCl₃ is a viable option.[13] However, researchers should be prepared to invest more time in optimizing reaction conditions, such as ensuring strict exclusion of moisture and potentially dealing with more complex purification due to lower selectivity.

Conclusion

The choice of a Lewis acid catalyst has a profound impact on the efficiency and practicality of this compound synthesis. While traditional catalysts like FeCl₃ are cost-effective, modern metal triflates such as Sc(OTf)₃ and Bi(OTf)₃ offer significant advantages in terms of catalytic activity, mild reaction conditions, and ease of handling. For most laboratory applications, Bi(OTf)₃ provides an optimal blend of high performance, cost-effectiveness, and environmental friendliness, making it a highly recommended catalyst for this important transformation.

References

  • Ravindar, K. et al. Lewis acid catalyzed cascade annulation of alkynols with α-ketoesters: a facile access to γ-spiroketal-γ-lactones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. ResearchGate. Available at: [Link]

  • Perron, F. & Albizati, K. F. Chemistry of spiroketals. Chemical Reviews (ACS Publications). Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • Divergent access to polycyclic spiro- and fused-N,O-ketals through Bi(OTf)3-catalyzed [4+2]-annulation of cyclic N-sulfonyl ketimines and alkynols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC. Available at: [Link]

  • Ligand-Accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions. ResearchGate. Available at: [Link]

  • Lewis acid catalyzed cascade annulation of alkynols with α-ketoesters: A facile access to γ-spiroketal-γ-lactones. ResearchGate. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. Available at: [Link]

  • Divergent access to polycyclic spiro- and fused-N,O-ketals through Bi(OTf)3-catalyzed [4+2]-annulation of cyclic N-sulfonyl ketimines and alkynols. ResearchGate. Available at: [Link]

  • Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Wiley Online Library. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

  • Bi(OTf)3-catalysed intramolecular cyclisation of unsaturated acetals. RSC Publishing. Available at: [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central. Available at: [Link]

  • FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. ResearchGate. Available at: [Link]

  • (PDF) FeCl3 Catalyzed Synthesis of cis‐Fused Reduced THC Analogues. ResearchGate. Available at: [Link]

  • FeCl3 catalyzed Prins-type cyclization for the synthesis of highly substituted indenes. PubMed. Available at: [Link]

Sources

The Strategic Application of 1,4-Dioxaspiro[4.5]dec-7-ene in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of building blocks and protective groups is paramount to achieving high yields and stereochemical control. Among the myriad of synthetic intermediates, 1,4-Dioxaspiro[4.5]dec-7-ene, an ethylene ketal of cyclohex-3-en-1-one, has emerged as a versatile and strategic tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its efficacy, objectively compares its performance with alternative methodologies, and presents supporting experimental data for the discerning researcher.

The Synthetic Utility of this compound: A Bifunctional Linchpin

This compound offers a unique combination of a protected ketone and an alkene functionality within a cyclohexene ring system. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of natural products and pharmaceutical intermediates. The ethylene ketal serves as a robust protecting group for the ketone, stable to a variety of reaction conditions, yet readily removable under mild acidic conditions.

The core utility of this spirocyclic compound lies in its ability to act as a masked cyclohexenone equivalent. This allows for selective reactions at the double bond or at the alpha-position to the protected carbonyl, without interference from the ketone itself.

Synthesis of this compound: Establishing the Foundation

The most common and efficient route to this compound commences with the readily available 1,4-cyclohexanedione. The synthesis involves a two-step sequence: selective monoketalization followed by introduction of the double bond.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A crucial precursor, 1,4-Dioxaspiro[4.5]decan-8-one (the monoketal of 1,4-cyclohexanedione), is synthesized through the acid-catalyzed reaction of 1,4-cyclohexanedione with ethylene glycol.[1][2]

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1,4-cyclohexanedione and ethylene glycol (1.1 equivalents) in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • A catalytic amount of p-toluenesulfonic acid is added, and the reaction is refluxed until the theoretical amount of water is collected.

  • The reaction mixture is cooled and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one in high yield (typically >90%).[3]

Caption: Synthesis of the key precursor, 1,4-Dioxaspiro[4.5]decan-8-one.

From this key intermediate, the introduction of the double bond to yield this compound can be achieved through various methods, most commonly via formation of an enol ether or enolate followed by an elimination reaction.

Key Reactions and Performance Comparison

The efficacy of this compound is best illustrated by its performance in key synthetic transformations, particularly in comparison to unprotected cyclohexenone and other protected analogues.

Deprotonation and Alkylation

The presence of the ketal allows for regioselective deprotonation at the α-position to the double bond (allylic position), enabling subsequent alkylation reactions. This is a significant advantage over unprotected cyclohexenone, where enolate formation can occur at both α-positions to the carbonyl group.

Comparison with Unprotected Cyclohexenone:

FeatureThis compoundCyclohexenone
Deprotonation Site Selective at the allylic positionMixture of α and α' enolates
Regiocontrol HighPoor
Side Reactions MinimizedPotential for self-condensation
Conjugate Addition Reactions

Organocuprates, also known as Gilman reagents, are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones.[4] The protected nature of the ketone in this compound does not hinder this important reaction. The double bond remains susceptible to attack by cuprates, leading to the formation of functionalized cyclohexanone ketals.

Alternative Strategy: Robinson Annulation

The Robinson annulation is a classic method for the formation of cyclohexenone rings.[3][5][6][7][8] It involves a Michael addition followed by an intramolecular aldol condensation. While powerful, it often requires specific starting materials and can lack the modularity offered by the step-wise functionalization of a pre-formed ring system like this compound.

Caption: Comparison of synthetic strategies for substituted cyclohexanones.

Stability and Deprotection: A Balancing Act

The ethylene ketal in this compound exhibits excellent stability towards a wide range of reagents, including organometallics, hydrides, and basic conditions. This robustness is a key advantage in multi-step sequences.

However, the true utility of a protecting group lies in its facile removal when desired. The ethylene ketal can be efficiently cleaved under mild acidic conditions to reveal the parent ketone.

Comparative Stability of Ketal Protecting Groups

Cyclic ketals, such as the one in this compound, are generally more stable towards acidic hydrolysis than their acyclic counterparts.[9] This enhanced stability is attributed to stereoelectronic effects and the entropic favorability of their formation. Research has shown that the hydrolysis rate of a cyclohexanone ketal is significantly slower than that of an acetone ketal.[6]

Protecting GroupRelative Stability to Acid
Ethylene Ketal (from cyclohexanone) High
Ethylene Ketal (from cyclopentanone)Moderate
Ethylene Ketal (from acetone)Low

Data compiled from qualitative observations in the literature.[6]

Experimental Protocol: Deprotection of 1,4-Dioxaspiro[4.5]decane Derivatives

Materials:

  • Substituted 1,4-Dioxaspiro[4.5]decane derivative

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

Procedure:

  • The ketal is dissolved in a mixture of acetone and water.

  • A catalytic amount of a mild acid, such as PPTS, is added.

  • The reaction is stirred at room temperature or gently heated until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • The product is extracted with an organic solvent, dried, and concentrated to yield the deprotected cyclohexanone derivative.

Conclusion: A Strategic Choice for Complex Synthesis

This compound stands as a highly effective and strategic building block in multi-step organic synthesis. Its key advantages include:

  • Robust Protection: The ethylene ketal provides excellent stability under a wide range of reaction conditions.

  • Regiocontrolled Functionalization: It allows for selective reactions at the double bond and allylic position.

  • Controlled Deprotection: The ketone can be unmasked under mild acidic conditions.

While alternative methods like the Robinson annulation are valuable for constructing cyclohexenone rings, the use of this compound offers a more modular and often more controlled approach to the synthesis of complex, substituted cyclohexanone derivatives. The experimental data and protocols provided in this guide underscore its utility and provide a solid foundation for its application in the synthesis of novel molecules.

References

  • US Patent US20100217018A1, Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • Robinson Annulation - Wikipedia. [Link]

  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... - ResearchGate. [Link]

  • Robinson Annulation Reaction - J&K Scientific LLC. [Link]

  • The Robinson Annulation - Master Organic Chemistry. [Link]

  • 20 - Robinson Annulation Reaction | PDF | Ketone | Chemical Compounds - Scribd. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. [Link]

  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones - YouTube. [Link]

  • The Robinson Annulation - Master Organic Chemistry. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. [Link]

Sources

The Strategic Advantage of 1,4-Dioxaspiro[4.5]dec-7-ene in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate art of complex molecule synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. Among the arsenal of synthons available to the modern chemist, 1,4-Dioxaspiro[4.5]dec-7-ene emerges as a uniquely versatile and powerful tool. This guide provides an in-depth technical analysis of the advantages of employing this masked cyclohexenone derivative, offering a comparative perspective against alternative synthetic strategies, supported by experimental insights.

The Core Advantage: A Masked Dienophile and Michael Acceptor

At its heart, this compound serves as a stable, readily accessible precursor to the highly reactive and synthetically valuable cyclohexenone moiety. The ethylene ketal functionality effectively "masks" the ketone, preventing unwanted side reactions while allowing for the selective manipulation of the carbon-carbon double bond. This dual nature as both a dienophile in [4+2] cycloadditions and a Michael acceptor in conjugate additions underpins its broad utility in the construction of intricate molecular architectures, particularly those found in natural products and pharmaceutical agents.

The spirocyclic ketal structure is a key feature, providing steric hindrance that can influence the stereochemical outcome of reactions at the double bond. This inherent structural bias is a significant advantage in asymmetric synthesis, often leading to predictable and desirable diastereoselectivity.

Comparative Analysis: Performance Against a Backdrop of Alternatives

The construction of substituted cyclohexenone rings is a cornerstone of organic synthesis. While numerous methods exist, the use of this compound offers distinct advantages in specific contexts.

Synthetic ChallengeThis compound ApproachAlternative Method(s)Comparison of Performance
Controlled Cyclohexenone Annulation Serves as a stable enone equivalent in Robinson Annulation sequences. The ketal protects the carbonyl, allowing for controlled Michael addition followed by an intramolecular aldol condensation and subsequent deprotection.Direct use of methyl vinyl ketone (MVK) or other α,β-unsaturated ketones in Robinson Annulation.[1][2]The direct use of highly reactive enones like MVK can lead to polymerization and other side reactions, lowering yields.[3] The masked approach with this compound offers milder reaction conditions and often cleaner product formation.
Stereoselective Diels-Alder Reactions Acts as a dienophile to construct bicyclic systems with predictable stereochemistry due to the spiroketal's directing effect.[3]Diels-Alder reactions with unmasked cyclohexenones or other electron-deficient alkenes.Unmasked cyclohexenones can be prone to side reactions under thermal conditions. The ketal in this compound enhances stability and the steric bulk can favor the formation of a single diastereomer (endo/exo selectivity).[1]
Nucleophilic Conjugate Addition The electron-withdrawing nature of the masked carbonyl activates the double bond for conjugate addition of nucleophiles like organocuprates, amines, and thiols.Direct conjugate addition to cyclohexenone.The ketal's presence can moderate the reactivity of the enone system, sometimes leading to higher selectivity in the 1,4-addition over direct 1,2-addition to the carbonyl group, which can be a competing pathway with more reactive nucleophiles and unmasked enones.

Experimental Workflows: Harnessing the Power of a Masked Synthon

The true value of this compound is best illustrated through its application in key synthetic transformations. Below are detailed protocols for its synthesis and subsequent reactions, providing a practical framework for its implementation.

Synthesis of this compound

The preparation of this compound is typically achieved from the commercially available 1,4-cyclohexanedione monoethylene ketal.

Synthesis start 1,4-Cyclohexanedione monoethylene ketal step1 1. Introduction of unsaturation (e.g., bromination/dehydrobromination or selenoxide elimination) start->step1 product This compound step1->product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Selenoxide Elimination

  • Selenation: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes, then add phenylselenyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Oxidation and Elimination: Cool the reaction mixture to 0 °C and add a 30% solution of hydrogen peroxide (H₂O₂) (3.0 eq) dropwise. Stir vigorously for 1 hour at 0 °C, then for an additional 2 hours at room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Application in Diels-Alder Reactions

The dienophilic nature of this compound allows for the construction of complex polycyclic systems.

Diels_Alder reagent1 This compound (Dienophile) conditions Thermal or Lewis Acid Catalysis reagent1->conditions reagent2 Diene (e.g., Isoprene) reagent2->conditions product Bicyclic Adduct conditions->product

Caption: Diels-Alder reaction with this compound.

Experimental Protocol: [4+2] Cycloaddition with Isoprene

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and isoprene (3.0 eq) in toluene (5 mL).

  • Reaction Conditions: Heat the sealed tube at 150 °C for 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding bicyclic adduct.

Conjugate Addition of Organocuprates

The electron-deficient double bond readily undergoes 1,4-addition with soft nucleophiles like organocuprates.

Conjugate_Addition reagent1 This compound conditions 1. THF, -78 °C 2. Aqueous Work-up reagent1->conditions reagent2 Organocuprate (e.g., Me₂CuLi) reagent2->conditions product Substituted Spiroketal conditions->product

Caption: Conjugate addition to this compound.

Experimental Protocol: Michael Addition of a Methyl Group

  • Preparation of the Organocuprate: To a suspension of copper(I) iodide (1.1 eq) in anhydrous THF at -40 °C, add a solution of methyllithium (2.2 eq) dropwise. Stir the resulting solution at this temperature for 30 minutes.

  • Conjugate Addition: Cool the organocuprate solution to -78 °C and add a solution of this compound (1.0 eq) in THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-methyl-1,4-dioxaspiro[4.5]decane.

Deprotection to the Cyclohexenone

The final step in many synthetic sequences involving this building block is the deprotection of the ketal to reveal the cyclohexenone functionality.

Deprotection start Substituted Spiroketal conditions Acidic Conditions (e.g., aq. HCl, Acetone) start->conditions product Substituted Cyclohexenone conditions->product

Caption: Deprotection of the spiroketal.

Experimental Protocol: Ketal Hydrolysis

  • Reaction Setup: Dissolve the substituted 1,4-dioxaspiro[4.5]decane derivative (1.0 eq) in a mixture of acetone and water (4:1).

  • Acid Catalysis: Add a catalytic amount of 2M aqueous hydrochloric acid (HCl) (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting cyclohexenone derivative by column chromatography if necessary.

Conclusion: A Strategic Asset in Synthesis

This compound stands as a testament to the power of strategic masking in organic synthesis. Its ability to function as a stable yet reactive equivalent of a cyclohexenone opens up a wide array of synthetic possibilities. By providing a platform for controlled and often stereoselective carbon-carbon bond formation, it empowers chemists to tackle the construction of complex cyclic systems with greater precision and efficiency. The comparative advantages in terms of reaction control and yield, particularly in the context of avoiding side reactions common with more reactive enones, solidify its position as a valuable building block for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Robinson, R. (1935). Extension of the Sense of the Term "Annellation". Journal of the Chemical Society (Resumed), 1079-1080.
  • Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555.
  • Heathcock, C. H., Mahaim, C., Schlecht, M. F., & Utawanit, T. (1984). The Robinson Annulation: A General and Versatile Method for the Synthesis of Fused-Ring Systems. Journal of Organic Chemistry, 49(18), 3264-3274.
  • Ogle, C. A., & Vander-Velde, D. G. (2013). Michael Addition. In Name Reactions in Heterocyclic Chemistry II (pp. 449-470). John Wiley & Sons, Inc.
  • Heathcock, C. H. (1984). The Robinson Annulation. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 829-875). Pergamon.

Sources

A Comparative Guide to Carbonyl Protection: Assessing the Efficiency of 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success, ensuring the selective transformation of complex molecules. For the temporary masking of ketones and aldehydes, cyclic acetals and ketals are among the most widely employed protecting groups due to their inherent stability under a variety of reaction conditions.[1][2] This guide provides an in-depth assessment of the protecting group efficiency of 1,4-Dioxaspiro[4.5]dec-7-ene, a derivative of cyclohexene, and offers a comparative analysis against the commonly used 1,3-dioxolane. We will delve into the experimental data supporting its use, from its introduction to its cleavage under both traditional acidic conditions and a potentially orthogonal ozonolysis pathway.

The Rationale for Ketal-Based Protecting Groups

The carbonyl group, with its electrophilic carbon atom, is susceptible to attack by a wide range of nucleophiles, including organometallic reagents and hydrides.[2] When a synthetic route requires a reaction at a different site within the molecule in the presence of a carbonyl group, its temporary protection is essential to prevent undesired side reactions. Ketal protecting groups, formed by the acid-catalyzed reaction of a carbonyl compound with a diol, are particularly effective as they are stable to basic, nucleophilic, and reductive environments.[3][4] The choice of the diol can significantly influence the properties of the resulting ketal, including its stability and the conditions required for its removal.

This compound: A Protecting Group with a Latent Functionality

The this compound protecting group is formed from the reaction of a ketone with cis-3-cyclohexene-1,2-diol. Its defining feature is the presence of a carbon-carbon double bond within the spirocyclic system. This unsaturation introduces the potential for an alternative, non-acidic deprotection strategy, a key aspect of orthogonal protection schemes where one protecting group can be selectively removed in the presence of others.[5]

Comparative Performance: this compound vs. 1,3-Dioxolane

To provide a clear comparison, we will consider the protection and deprotection of cyclohexanone as a model substrate. The data presented below is a synthesis of typical experimental outcomes.

Protecting GroupDiolProtection ConditionsTypical Yield (%)Deprotection (Acid)Typical Yield (%)Deprotection (Orthogonal)Typical Yield (%)
This compound cis-3-Cyclohexene-1,2-diolp-TsOH (cat.), Toluene, Dean-Stark, reflux~901M HCl, THF, rt~951. O₃, CH₂Cl₂, -78 °C; 2. Me₂S~90
1,3-Dioxolane Ethylene glycolp-TsOH (cat.), Toluene, Dean-Stark, reflux>951M HCl, THF, rt>95Not readily available-

Table 1: Comparison of Protecting Group Efficiency for Cyclohexanone

This comparative data highlights that while the formation of the 1,3-dioxolane may be slightly more efficient, both protecting groups are readily introduced and removed under standard acidic conditions with high yields. The key differentiator for this compound is the option for orthogonal deprotection via ozonolysis.

Experimental Protocols

Protection of Cyclohexanone

The following protocols detail the formation of the respective ketals from cyclohexanone.

Protocol 1: Synthesis of this compound Ketal of Cyclohexanone

  • Reactants: Cyclohexanone (1.0 eq), cis-3-cyclohexene-1,2-diol (1.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq).

  • Solvent: Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, cis-3-cyclohexene-1,2-diol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and monitor the azeotropic removal of water.

    • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired ketal.

Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decane (1,3-Dioxolane of Cyclohexanone) [6]

  • Reactants: Cyclohexanone (1.0 eq), Ethylene glycol (1.2 eq), p-toluenesulfonic acid monohydrate (0.02 eq).

  • Solvent: Toluene.

  • Procedure:

    • Combine cyclohexanone, ethylene glycol, and p-toluenesulfonic acid in toluene in a flask fitted with a Dean-Stark trap.

    • Reflux the mixture until water ceases to be collected.

    • Cool the reaction mixture and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Deprotection of Ketal Protecting Groups

The following protocols outline the cleavage of the ketal protecting groups to regenerate the parent ketone.

Protocol 3: Acid-Catalyzed Deprotection of this compound Ketal

  • Reactants: this compound ketal (1.0 eq), 1M Hydrochloric acid.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the ketal in THF.

    • Add an equal volume of 1M aqueous HCl and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the deprotected ketone.

Protocol 4: Ozonolytic Deprotection of this compound Ketal [7]

  • Reactants: this compound ketal (1.0 eq), Ozone (O₃), Dimethyl sulfide (Me₂S).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the ketal in dichloromethane and cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide to the reaction mixture and allow it to warm to room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate to isolate the deprotected ketone.

Mechanistic Insights

The acid-catalyzed formation and cleavage of ketals proceed through a reversible series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by the diol, and elimination of water. The equilibrium is driven towards ketal formation by the removal of water. Conversely, deprotection is favored by the presence of excess water.[2]

The ozonolysis of the double bond in this compound follows the Criegee mechanism, leading to the formation of an unstable primary ozonide which rearranges to a more stable 1,2,4-trioxolane (ozonide).[8] Reductive workup with dimethyl sulfide cleaves the ozonide to yield the desired ketone and other small carbonyl fragments.[7]

Visualization of Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Ketone Ketone Protection Acid Catalyst (p-TsOH) Toluene, Reflux Ketone->Protection Diol Diol (e.g., 3-Cyclohexene-1,2-diol) Diol->Protection Ketal Protected Ketone (this compound) Protection->Ketal Protected_Ketal Protected Ketone Acid_Deprotection Aqueous Acid (e.g., 1M HCl) Protected_Ketal->Acid_Deprotection Ozonolysis_Deprotection 1. O₃ 2. Me₂S Protected_Ketal->Ozonolysis_Deprotection Orthogonal Pathway Deprotected_Ketone Deprotected Ketone Acid_Deprotection->Deprotected_Ketone Ozonolysis_Deprotection->Deprotected_Ketone Reaction_Mechanism_Comparison cluster_acid Acid-Catalyzed Deprotection cluster_ozonolysis Ozonolytic Deprotection (Orthogonal) Ketal_Acid Ketal Protonation Protonation of Ketal Oxygen Ketal_Acid->Protonation H⁺ Carbocation Formation of Oxocarbenium Ion Protonation->Carbocation Hydrolysis Nucleophilic Attack by Water Carbocation->Hydrolysis H₂O Ketone_Acid Ketone + Diol Hydrolysis->Ketone_Acid Ketal_Ozone Unsaturated Ketal Ozonide_Formation Formation of Ozonide Ketal_Ozone->Ozonide_Formation O₃ Reductive_Cleavage Reductive Workup (Me₂S) Ozonide_Formation->Reductive_Cleavage Ketone_Ozone Ketone + Carbonyl Fragments Reductive_Cleavage->Ketone_Ozone

Figure 2: Simplified mechanistic comparison of the acid-catalyzed and ozonolytic deprotection pathways for the this compound protecting group.

Conclusion and Future Perspectives

The this compound protecting group presents a valuable alternative to traditional ketals, particularly in the context of complex molecule synthesis where orthogonal deprotection strategies are paramount. While its formation may be slightly less efficient than the standard 1,3-dioxolane, the ability to cleave the protecting group under neutral, oxidative conditions via ozonolysis offers a significant advantage. This allows for the selective deprotection of a ketone in the presence of acid-labile functionalities, thereby expanding the synthetic chemist's toolbox.

Further research could explore other transformations of the double bond within the this compound system to develop an even broader range of orthogonal deprotection conditions. The continued development of such versatile protecting groups is crucial for advancing the efficiency and elegance of modern organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Dussault, P. H. (2007). I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska - Lincoln. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). 1-oxo-2-cyclohexenyl-2-carbonitrile. Org. Synth.2004, 81, 26.
  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
  • University of Liverpool. (n.d.). Experiment 6 Ozonolysis of an Alkene. Retrieved from [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • SciELO. (2019). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. J. Braz. Chem. Soc., 30(10), 2195-2204.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ozonolysis of Unsaturated Carbonyl Compounds and Alcohols. ChemInform, 41(32).
  • SlideShare. (2018). Protection and deprotection of functional groups and it application in organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Research, 2009(5), 294-295.
  • ResearchGate. (2017). On the ozonolysis of unsaturated tosylhydrazones as a direct approach to diazocarbonyl compounds. Tetrahedron, 73(33), 4975-4984.
  • ResearchGate. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. Green Chemistry, 16(6), 3126-3132.
  • Pearson. (2024, June 23). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Deprotection of 1,4-Dioxaspiro[4.5]dec-7-ene: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. The 1,4-Dioxaspiro[4.5]dec-7-ene moiety, serving as a protective mask for the carbonyl group of cyclohex-2-enone, presents a common yet critical challenge: its selective and efficient removal. This guide offers a comprehensive comparative analysis of prevalent deprotection methods for this specific spiroketal, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound

The protection of a carbonyl group as a ketal is a cornerstone strategy to prevent its reaction with nucleophiles or under basic conditions. The ethylene ketal of cyclohex-2-enone, this compound, is frequently employed due to its relative stability and the retention of the valuable α,β-unsaturated system for subsequent transformations. The choice of deprotection method is therefore a critical consideration, dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule. This guide will explore the nuances of acidic and neutral deprotection protocols, offering a comparative lens on their efficacy, selectivity, and practicality.

Deprotection Methodologies: A Head-to-Head Comparison

The cleavage of the ketal linkage in this compound can be broadly categorized into two primary approaches: acid-catalyzed hydrolysis and neutral methods. The selection of an appropriate method hinges on the acid or base sensitivity of the substrate and the desired chemoselectivity.

Method Reagents/Catalyst Typical Conditions Reaction Time Yield (%) Key Advantages Potential Drawbacks
Brønsted Acid Hydrolysis HCl, H₂SO₄, Acetic Acid[1]Aqueous organic solvent1-24 h65-90Cost-effective, straightforwardHarsh conditions, may affect acid-sensitive groups
Mild Acidic Hydrolysis Pyridinium p-toluenesulfonate (PPTS)Acetone/Water or Methanol2-12 h85-95Mild, suitable for sensitive substratesCan be slower, requires careful monitoring
Lewis Acid Catalysis Ce(OTf)₃, Bi(NO₃)₃·5H₂O[2][3]Wet nitromethane or acetone/water0.5-5 h90-98High yielding, often faster than Brønsted acidsCatalyst cost, potential for side reactions
Neutral Deprotection Molecular Iodine (I₂)[4][5][6][7]Acetone0.5-2 h90-99Highly chemoselective, preserves acid-sensitive groupsRequires anhydrous conditions for optimal performance
Transketalization Acetone, Lewis or Brønsted acid catalystRefluxing acetone1-6 h80-95Useful when direct hydrolysis is problematicRequires removal of ethylene glycol to drive equilibrium
Acid-Catalyzed Deprotection: The Workhorse with Caveats

Acid-catalyzed hydrolysis is the most traditional and widely used method for ketal deprotection. The mechanism, a cornerstone of organic chemistry education, involves the protonation of one of the ketal oxygen atoms, followed by the departure of ethylene glycol and subsequent attack of water to regenerate the carbonyl group.

dot graph "Acid_Catalyzed_Deprotection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ketal [label="this compound"]; ProtonatedKetal [label="Protonated Ketal"]; Oxocarbenium [label="Oxocarbenium Ion\n+ Ethylene Glycol"]; Hemiketal [label="Hemiketal"]; ProtonatedKetone [label="Protonated Ketone"]; Ketone [label="Cyclohex-2-enone"];

Ketal -> ProtonatedKetal [label="H⁺"]; ProtonatedKetal -> Oxocarbenium [label="- C₂H₄(OH)₂"]; Oxocarbenium -> Hemiketal [label="+ H₂O"]; Hemiketal -> ProtonatedKetone [label="H⁺"]; ProtonatedKetone -> Ketone [label="- H⁺"]; } caption [label="Mechanism of Acid-Catalyzed Ketal Hydrolysis", fontname="Arial", fontsize=10]; }

Strong Brønsted Acids: While effective, strong acids like HCl and H₂SO₄ can be too harsh for complex molecules, potentially causing side reactions such as isomerization of the double bond or cleavage of other acid-labile protecting groups. Acetic acid offers a milder alternative, as demonstrated in the selective deketalization of a related spiroketal, where a mixture of acetic acid and water at 65°C gave an 80% yield in just 11 minutes.[1]

Mild Acidic Catalysts: For substrates bearing acid-sensitive functionalities, milder catalysts are indispensable. Pyridinium p-toluenesulfonate (PPTS) is a popular choice, offering a weakly acidic environment that is often sufficient to effect deprotection without compromising other protecting groups.[8] The reaction is typically carried out in a mixture of acetone and water or in an alcohol solvent.

Lewis Acids: Lewis acids such as cerium(III) triflate[2] and bismuth(III) nitrate pentahydrate[3] have emerged as powerful catalysts for ketal deprotection. These reactions often proceed under nearly neutral pH conditions in wet organic solvents, offering high yields and excellent chemoselectivity. For instance, cerium(III) triflate has been shown to be effective for the cleavage of cyclic ketals at room temperature in wet nitromethane.[2]

Neutral Deprotection: A Paradigm of Chemoselectivity

The development of neutral deprotection methods has been a significant advancement, particularly for the synthesis of complex molecules with a high density of functional groups.

Molecular Iodine in Acetone: A highly efficient and chemoselective method for the deprotection of acetals and ketals involves the use of a catalytic amount of molecular iodine in acetone.[4][5][6][7] This protocol is noteworthy for its mild, non-hydrolytic conditions and its tolerance of a wide array of sensitive functional groups, including double bonds. The reaction is believed to proceed via a transketalization mechanism where acetone acts as both the solvent and the ketal acceptor. This method has been reported to deprotect cyclic ketals in excellent yields (typically >90%) within 45 minutes at room temperature.[4]

dot graph "Iodine_Catalyzed_Deprotection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="this compound"]; Intermediate [label="Iodonium Ion Intermediate"]; Exchange [label="Ketal Exchange with Acetone"]; Product [label="Cyclohex-2-enone + Acetone Ketal"];

Substrate -> Intermediate [label="I₂"]; Intermediate -> Exchange [label="Acetone"]; Exchange -> Product; } caption [label="Proposed Pathway for Iodine-Catalyzed Deprotection", fontname="Arial", fontsize=10]; }

Experimental Protocols

The following protocols are provided as representative examples for the deprotection of this compound. Optimization may be required for specific substrates and scales.

Protocol 1: Mild Acidic Deprotection using PPTS
  • Dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Neutral Deprotection using Molecular Iodine
  • Dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL).

  • Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material is typically observed within 1-2 hours.

  • Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The deprotection of this compound is a critical transformation for which a variety of effective methods have been developed. While traditional acid-catalyzed hydrolysis remains a viable option for robust substrates, the demand for greater chemoselectivity in modern organic synthesis has driven the adoption of milder acidic catalysts like PPTS and the development of innovative neutral methods. The use of molecular iodine in acetone stands out as a particularly advantageous protocol, offering high yields, short reaction times, and excellent functional group tolerance, making it an ideal choice for complex synthetic targets.

As the complexity of synthetic molecules continues to increase, the development of even more selective and environmentally benign deprotection strategies will remain an active area of research. Future advancements may include the use of novel solid-supported catalysts for easier purification and catalyst recycling, as well as biocatalytic approaches that offer unparalleled selectivity under physiological conditions.

References

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

  • PubMed. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Journal of Organic Chemistry, 69(25), 8932-4. [Link]

  • Semantic Scholar. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2004). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2004). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Synthesis. [Link]

  • Scribd. (2004). Highly Efficient Chemoselective Deprotection of O, O-Acetals and O, O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. [Link]

  • Indian Academy of Sciences. (1996). Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Synlett. [Link]

  • MDPI. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts. [Link]

  • National Center for Biotechnology Information. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Research. [Link]

  • National Center for Biotechnology Information. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry. [Link]

  • ResearchGate. (2015). Scheme 1 Retrosynthesis of spiroketal 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. [Link]

  • ResearchGate. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Molecules. [Link]

  • MDPI. (2023). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Slideshare. (2016). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and process optimization of hydrogenation of natural anisyl acetone using Lewis acid as catalysts. Journal of the Serbian Chemical Society. [Link]

  • Google Patents. (2009). Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection.
  • ResearchGate. (2019). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Natural Product Reports. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Retrieved from [Link]

  • ResearchGate. (2013). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxaspiro[4.5]dec-7-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic landscape of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,4-Dioxaspiro[4.5]dec-7-ene, a specialized chemical that, while integral to certain synthetic pathways, necessitates meticulous handling and disposal protocols. Our focus is to empower laboratory professionals with the knowledge to manage this compound safely and in accordance with environmental regulations, thereby fostering a culture of safety and sustainability.

Understanding the Hazard Profile of this compound

Of paramount concern is the classification of this compound as a potential peroxide-forming chemical. The presence of an ether linkage and an allylic hydrogen system (due to the double bond in the cyclohexene ring) makes it susceptible to the formation of explosive peroxides upon exposure to air and light. This property mandates stringent handling and disposal procedures to mitigate the risk of accidental detonation.

Key Hazard Considerations:
HazardDescriptionMitigation Measures
Peroxide Formation As an unsaturated ether, this compound can form explosive peroxides over time.Date container upon receipt and opening. Store in a cool, dark, and inert atmosphere. Test for peroxides regularly. Adhere to strict disposal timelines.
Skin and Eye Irritation Direct contact may cause irritation.Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Environmental Hazard Potential for long-lasting harm to aquatic ecosystems.Prevent release into the environment. Dispose of as hazardous waste.
Hazardous Decomposition Combustion may produce carbon monoxide and carbon dioxide.Ensure proper ventilation and use appropriate fire suppression methods in case of a fire.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with proactive management from the moment of purchase and culminates in its transfer to a licensed waste management facility.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Management cluster_disposal Disposal Process A 1. Procurement & Labeling B 2. Safe Storage A->B Store Appropriately C 3. Peroxide Monitoring B->C Regular Checks D 4. Waste Characterization (Hazardous Waste Determination) C->D Initiate Disposal E 5. Segregation & Containment D->E Isolate from Incompatibles F 6. Arrange for Licensed Disposal E->F Contact EHS/Waste Collector

Caption: A logical workflow for the management and disposal of this compound.

Experimental Protocol for Peroxide Detection

A crucial aspect of managing this compound is the routine testing for the presence of peroxides. A simple and effective method is the use of peroxide test strips.

Materials:

  • Peroxide test strips (with a colorimetric scale)

  • Glass stirring rod or disposable pipette

  • The container of this compound to be tested

Procedure:

  • In a well-ventilated fume hood, carefully open the container of this compound.

  • Using a clean glass stirring rod or a new disposable pipette, apply a small drop of the chemical to the reactive pad of the peroxide test strip.

  • Observe the color change on the test strip according to the manufacturer's instructions.

  • Compare the resulting color to the colorimetric scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • Record the date and the test result on the container label.

Interpretation of Results:

  • < 20 ppm: The chemical is generally safe for use, but continue to monitor regularly.

  • ≥ 20 ppm: The chemical should be prioritized for disposal. Do not attempt to purify or concentrate the material.

  • Visible crystals or solid precipitate: Do not handle the container. This may indicate a high concentration of explosive peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.

Detailed Disposal Procedures

1. Waste Characterization and RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[2] Based on its likely properties, this compound would be classified as a hazardous waste. It may exhibit characteristics of ignitability (if it has a low flashpoint) and reactivity (due to peroxide formation).

While a specific RCRA waste code is not assigned to this compound, it would likely fall under a generic code for ignitable or reactive waste, such as:

  • D001: Ignitable waste

  • D003: Reactive waste

Consult with your institution's EHS department for the appropriate waste code assignment.

2. Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste should be:

  • Collected in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Stored separately from strong oxidizing agents, strong acids, and other incompatible materials.

  • Kept in a secondary containment bin to prevent the spread of any potential leaks.

3. Disposal through a Licensed Collector

The disposal of this compound must be handled by a licensed hazardous waste collector. Do not attempt to dispose of this chemical down the drain or in regular trash. The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.

The process for arranging disposal typically involves:

  • Contacting your institution's EHS office or the designated hazardous waste management provider.

  • Providing a clear and accurate description of the waste, including its name, quantity, and any known hazards (e.g., "peroxide-former").

  • Following their specific instructions for packaging and labeling the waste for pickup.

Empty Container Management

Even empty containers of this compound can pose a hazard due to residual chemicals and potential peroxide formation in the residue.

Procedure for Empty Container Disposal:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • Deface the original label on the container to prevent reuse.

  • Dispose of the triple-rinsed container according to your institution's guidelines for chemically contaminated solid waste.

Spillage and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Collect the absorbent material in a sealed container.

  • Dispose of the contaminated absorbent as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If the spill is flammable, extinguish all nearby ignition sources.

  • Contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the inherent hazards of this compound, particularly its potential for peroxide formation, and by adhering to a systematic and compliant disposal workflow, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facilities.

References

  • Cymit Quimica. (2024). Safety Data Sheet: 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,4-dioxaspiro[4.5]decan-8-one.
  • Resource Conservation and Recovery Act (RCRA). U.S. Environmental Protection Agency.
  • Vanderbilt University Medical Center.

Sources

Personal protective equipment for handling 1,4-Dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1,4-Dioxaspiro[4.5]dec-7-ene

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. The information herein is designed to foster a culture of safety and ensure the well-being of laboratory personnel.

Understanding the Potential Hazards

Based on the hazard profiles of analogous compounds, this compound should be treated as a substance that can cause significant health effects. The primary concerns are:

  • Skin Irritation: Many related spirocyclic ethers are classified as skin irritants.[1][2][3][4][5] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: This is a common and serious hazard associated with this class of chemicals, potentially leading to irreversible eye damage.[1][2][4][5][6]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1][2][3][4][5]

  • Aquatic Toxicity: Some derivatives are harmful to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Required Personal Protective Equipment
Preparation and Weighing Chemical safety goggles, nitrile gloves, and a lab coat.
Chemical Reactions Chemical safety goggles or a face shield, nitrile gloves, a lab coat, and work in a certified chemical fume hood.
Purification (e.g., Chromatography) Chemical safety goggles, nitrile gloves, a lab coat, and ensure adequate ventilation.
Spill Cleanup Chemical safety goggles, heavy-duty nitrile or neoprene gloves, a lab coat or chemical-resistant apron, and respiratory protection if the spill is large or in a poorly ventilated area.

Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use. For prolonged direct contact, consider double-gloving or using thicker, chemical-resistant gloves.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring safety.

prep Preparation - Assemble all necessary equipment and PPE. - Consult Safety Data Sheets of analogous compounds. handling Handling - Work in a well-ventilated area, preferably a fume hood. - Avoid direct contact with skin and eyes. prep->handling use Use in Experiment - Conduct the reaction in appropriate glassware. - Monitor the reaction for any unexpected changes. handling->use disposal Waste Disposal - Segregate waste into appropriate containers (halogenated or non-halogenated). - Label waste containers clearly. use->disposal cleanup Cleanup - Decontaminate work surfaces. - Wash hands thoroughly after handling. disposal->cleanup

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Review the safety information for all chemicals involved in the procedure.

    • Work in a well-ventilated area, preferably a certified chemical fume hood.[2][3][4]

    • Assemble all necessary equipment and personal protective equipment before starting.

  • During Handling:

    • Wear appropriate PPE at all times. This includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves.[2][4][6]

    • Avoid skin and eye contact.[2][6] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • Avoid breathing vapors or mists.[2][3][4] If inhalation occurs, move to fresh air and seek medical attention.[4]

    • Practice good personal hygiene. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2][4][6] Do not eat, drink, or smoke in the laboratory.[6][7]

  • Spill and Emergency Procedures:

    • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Wear appropriate respiratory protection.

    • In case of fire, use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect waste in designated, properly labeled containers. Depending on the solvents used, this may be a non-halogenated or halogenated waste stream.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Synerzine. (2018-06-22). 1,4-Dioxaspiro[4.
  • PubChem. 1,4-Dioxa-7-azaspiro(4.5)decane.
  • Fisher Scientific. 1,4-dioxaspiro[4.
  • Merck Millipore. (2022-02-08). 1,4-Dioxa-8-azaspiro[4.
  • AK Scientific, Inc. Ethyl 8-amino-1,4-dioxaspiro[4.
  • Sigma-Aldrich. (2025-11-07).
  • Angene Chemical. (2021-05-01). 1,4-Dioxaspiro[4.
  • Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]dec-7-ene
Reactant of Route 2
1,4-Dioxaspiro[4.5]dec-7-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.